Bis-PEG5-PFP ester
Description
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F10O9/c27-15-17(29)21(33)25(22(34)18(15)30)44-13(37)1-3-39-5-7-41-9-11-43-12-10-42-8-6-40-4-2-14(38)45-26-23(35)19(31)16(28)20(32)24(26)36/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXXABBOISIWMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F10O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Bis-PEG5-PFP Ester in Bioconjugation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-PFP ester is a homobifunctional crosslinking agent integral to modern bioconjugation and drug development.[1] This reagent is characterized by two pentafluorophenyl (PFP) ester reactive groups located at either end of a five-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The PFP esters readily react with primary amines to form stable amide bonds, a fundamental reaction in the covalent linkage of biomolecules.[1] The hydrophilic PEG chain enhances the solubility and stability of the resulting conjugates, making this compound a valuable tool in creating antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other labeled biomolecules for research and therapeutic applications.[1][2] PFP esters are noted for being less susceptible to spontaneous hydrolysis compared to other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters, which contributes to more efficient and reliable conjugation reactions.[3][4]
Core Applications in Research
The unique properties of this compound lend it to a variety of applications in scientific research, primarily centered around the covalent linking of molecules.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The PEG spacer improves the pharmacokinetic properties of the ADC by increasing its solubility and circulation half-life. The stable amide bond ensures that the drug remains attached to the antibody until it reaches the target cancer cell.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. This compound serves as a linker to connect a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.[1][5] The PEG component of the linker is crucial for optimizing the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex.[5]
-
Protein and Peptide Labeling: Researchers utilize this compound to attach labels such as fluorescent dyes or biotin (B1667282) to proteins and peptides for detection and analysis in various assays. The bifunctional nature of the reagent also allows for the crosslinking of proteins to study protein-protein interactions.
-
Surface Modification: The PFP ester groups can react with primary amines on the surface of materials like nanoparticles and cells, enabling the attachment of biomolecules for targeted drug delivery or diagnostic purposes.[6]
Quantitative Data Presentation
The efficiency of conjugation reactions using this compound is influenced by several factors, including pH, temperature, reaction time, and the molar ratio of the reactants. The following table summarizes typical reaction conditions and expected outcomes based on available protocols and related studies.
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of PFP esters with primary amines. Lower pH reduces reactivity, while higher pH increases the rate of hydrolysis of the PFP ester. |
| Temperature | 4°C to 37°C | Reactions can be performed at room temperature or 37°C for faster kinetics (typically 30 minutes to 2 hours). For sensitive biomolecules, incubation at 4°C for longer periods (e.g., overnight) is recommended.[7] |
| Molar Ratio (Crosslinker:Biomolecule) | 10:1 to 50:1 | A molar excess of the crosslinker is generally used to ensure efficient conjugation. The optimal ratio should be determined empirically for each specific application.[7] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | This compound is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. The final concentration of the organic solvent should typically be kept below 10% to avoid denaturation of proteins.[8] |
| Reaction Time | 30 minutes to overnight | The duration of the reaction depends on the temperature and the reactivity of the specific biomolecules being conjugated.[7] |
| Conjugation Efficiency | Variable | The final yield of the desired conjugate is dependent on the optimization of the reaction conditions and the nature of the reactants. For a model conjugation of a PEG5-bis-NHS ester to a peptide, yields can be significant but are highly substrate-dependent.[4] |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking
This protocol provides a general guideline for crosslinking two proteins using this compound.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing primary amines)
-
This compound
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein mixture.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle stirring.
-
-
Quenching: (Optional) Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature to stop the reaction.
-
Purification: Remove excess crosslinker and reaction byproducts using a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the resulting conjugate by SDS-PAGE, size-exclusion chromatography, or mass spectrometry to confirm successful crosslinking.
Two-Step Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines a two-step process for creating an ADC, where a drug molecule is first attached to the this compound, and the resulting complex is then conjugated to an antibody.
Step 1: Reaction of this compound with an Amine-Containing Drug
Materials:
-
Amine-containing drug molecule
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DCM)
-
Tertiary amine base (e.g., DIPEA, TEA)
-
Purification equipment (e.g., HPLC)
Procedure:
-
Dissolve the amine-containing drug and a molar excess of this compound in the anhydrous solvent.
-
Add a tertiary amine base to the reaction mixture to facilitate the reaction.
-
Stir the reaction at room temperature for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the drug-linker conjugate using HPLC.
Step 2: Conjugation of the Drug-Linker to an Antibody
Materials:
-
Purified drug-linker conjugate from Step 1
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the purified drug-linker conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the drug-linker solution to the antibody solution with gentle stirring. A typical molar ratio of drug-linker to antibody is between 5:1 and 20:1.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Remove excess drug-linker and byproducts by a desalting column or dialysis.
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and activity.
Mandatory Visualizations
Signaling Pathway: General Mechanism of Antibody-Drug Conjugate (ADC) Action
Caption: General mechanism of action for an antibody-drug conjugate (ADC).
Experimental Workflow: Synthesis of a PROTAC using this compound
Caption: A two-step experimental workflow for the synthesis of a PROTAC molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 4. Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. forum.graphviz.org [forum.graphviz.org]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Bis-PEG5-PFP ester chemical structure and properties
An In-depth Technical Guide to Bis-PEG5-PFP Ester
For researchers, scientists, and drug development professionals, the selection of a crosslinking agent is a critical decision that influences the efficacy, stability, and character of bioconjugates. Among the available amine-reactive crosslinkers, this compound has emerged as a superior reagent due to its enhanced stability, defined structure, and the advantageous properties conferred by its polyethylene (B3416737) glycol (PEG) spacer. This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and applications, complete with detailed experimental protocols.
Chemical Structure and Properties
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups.[1][2] These groups are pentafluorophenyl (PFP) esters, which are highly reactive towards primary amines.[3] The two PFP esters are connected by a discrete-length PEG linker (dPEG®), which consists of five ethylene (B1197577) glycol units.[2][4] This defined spacer length, in contrast to traditional polydisperse PEG reagents, ensures homogeneity in the final conjugate, providing greater precision for optimizing and characterizing crosslinking applications.[1]
The structure features a central hydrophilic PEG5 spacer arm that links two propanoate groups, which are in turn esterified with pentafluorophenol (B44920).
Caption: General representation of this compound's structure.
The key physicochemical properties and identifiers for this compound are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate[4] |
| CAS Number | 1334177-78-4[2][3][4] |
| Molecular Formula | C₂₆H₂₄F₁₀O₉[2][3][4][5] |
| Molecular Weight | 670.45 g/mol [2][4] |
| SMILES | O=C(CCOCCOCCOCCOCCOCCC(OC1=C(C(F)=C(C(F)=C1F)F)F)=O)OC2=C(C(F)=C(C(F)=C2F)F)F[2] |
| InChI Key | PVXXABBOISIWMS-UHFFFAOYSA-N[2][4] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid or viscous liquid[2] |
| Purity | ≥98%[3][6] |
| Spacer Arm Length | 21.7 Å[2] |
| Solubility | Soluble in DMSO, DMF, DCM[3] |
| Storage Conditions | -20°C, stored with desiccant[1][2][3] |
| Reactivity | Reacts with primary and secondary amines[7][8] |
Mechanism of Action and Advantages
This compound facilitates the formation of stable amide bonds through the reaction of its PFP ester groups with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-termini of proteins.[1] This reaction proceeds efficiently at a pH range of 7-9.[1][9] The electron-withdrawing nature of the pentafluorophenyl ring makes the carbonyl carbon highly electrophilic, rendering the pentafluorophenolate an excellent leaving group.[7]
A significant advantage of PFP esters over the more traditional N-hydroxysuccinimide (NHS) esters is their superior stability in aqueous solutions.[6][7] PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, which is a major competing side reaction for NHS esters.[1][7] This enhanced stability leads to more efficient and reproducible conjugation reactions, often requiring a smaller excess of the crosslinking reagent.[7][10]
Caption: Reaction of this compound with a primary amine.
Key Applications
The unique properties of this compound make it a versatile tool in various fields of life science research and development.
-
Bioconjugation and Protein Labeling: It is widely used to link biomolecules together or to label proteins for research and diagnostic assays.[4] The PEG spacer enhances the water solubility of the resulting conjugate and can reduce aggregation.[1][4]
-
Drug Development: The linker is instrumental in the synthesis of complex therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[4][5] In these constructs, it provides a stable, hydrophilic connection between the different functional moieties of the molecule.[3][4]
-
Surface Modification: this compound can be used to modify the surfaces of nanoparticles and cells, improving their biocompatibility and enabling further functionalization.[6][8]
-
Protein Structure Analysis: As a homobifunctional crosslinker, it is used in low-resolution 3-D studies to understand protein structure and analyze protein-protein interactions.[1]
Experimental Protocols
Proper handling and optimized reaction conditions are crucial for successful conjugation. This compound is moisture-sensitive and should be stored at -20°C with a desiccant.[2][9] Vials should be equilibrated to room temperature before opening to prevent condensation.[9]
General Protocol for Protein-Protein Crosslinking
This protocol provides a general workflow for crosslinking proteins using this compound. Optimization may be required depending on the specific proteins and application.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free Conjugation Buffer (e.g., Phosphate, HEPES, Borate buffer, pH 7.2-8.5)[1][10]
-
Quenching Buffer (e.g., 1 M Tris or Glycine, pH 7.5)
-
Protein solution(s) to be conjugated
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Crosslinker Stock Solution: As the reagent can be difficult to weigh accurately, it is recommended to prepare a stock solution immediately before use.[1] Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[10]
-
Prepare Protein Solution: Dissolve the protein(s) in the Conjugation Buffer at a suitable concentration (e.g., 0.1 mM or 1-10 mg/mL).[1][7] Ensure the buffer does not contain primary amines.[1]
-
Initiate Crosslinking Reaction: Add the crosslinker stock solution to the protein solution to achieve a final concentration of 1-5 mM.[1] This typically represents a 10- to 50-fold molar excess of the crosslinker over the protein.[9]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C for more sensitive biomolecules.[1][10]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.[1] Incubate for an additional 15 minutes at room temperature.[1]
-
Purification: Remove excess, non-reacted crosslinker and the pentafluorophenol byproduct from the conjugated protein solution using a desalting column or dialysis against an appropriate buffer.[1][7]
Caption: Step-by-step workflow for a typical bioconjugation experiment.
Conclusion
This compound is a high-performance crosslinking reagent that offers significant advantages for bioconjugation. Its homobifunctional nature, combined with the superior hydrolytic stability of PFP esters and the benefits of a discrete PEG spacer, provides researchers with a powerful tool for creating well-defined, stable, and soluble conjugates. These features make it an invaluable component in the development of advanced therapeutics, diagnostics, and research reagents.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Bis-dPEG 5-PFP ester 1334177-78-4 [sigmaaldrich.com]
- 3. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]
- 4. Buy this compound | 1334177-78-4 | >98% [smolecule.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. precisepeg.com [precisepeg.com]
Pentafluorophenyl (PFP) Esters for Amine Acylation: A Technical Guide to the Mechanism of Action
For researchers, scientists, and drug development professionals in the fields of bioconjugation, peptide synthesis, and materials science, the efficient and specific formation of stable amide bonds is a cornerstone of their work. Among the various methods for coupling carboxylic acids to primary and secondary amines, the use of active esters is paramount. While N-hydroxysuccinimide (NHS) esters have been a popular choice, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance.[1] This guide provides an in-depth exploration of the PFP ester-amine reaction, including its mechanism of action, comparative performance data, and detailed experimental protocols.
Core Mechanism: Nucleophilic Acyl Substitution
The reaction between a PFP ester and an amine proceeds via a nucleophilic acyl substitution mechanism. The core of this reaction's efficiency lies in the chemical properties of the pentafluorophenyl group.
-
Activation of the Carbonyl Group : The five highly electronegative fluorine atoms on the phenyl ring act as strong electron-withdrawing groups. This inductive effect polarizes the ester bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[1]
-
Nucleophilic Attack : The reaction is initiated when a primary or secondary amine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the PFP ester. For this to occur, the amine must be in its deprotonated, non-protonated state, which is why the reaction is typically carried out at a slightly basic pH (7.2-8.5).[2]
-
Formation of a Tetrahedral Intermediate : The nucleophilic attack results in the formation of an unstable, transient tetrahedral intermediate.
-
Leaving Group Departure : This intermediate rapidly collapses, reforming the carbonyl double bond and expelling the pentafluorophenolate anion. The pentafluorophenolate is an excellent leaving group due to the ability of the electron-withdrawing fluorine atoms to stabilize the resulting negative charge.
-
Amide Bond Formation : The final result is the formation of a highly stable amide bond between the original carboxylic acid and the amine, with pentafluorophenol (B44920) as the byproduct.
The Competitive Edge: Enhanced Stability and Reactivity
A significant challenge in bioconjugation, which is often performed in aqueous buffers, is the hydrolysis of the active ester. This competing reaction reduces the amount of reagent available for the desired amine coupling, necessitating the use of a larger excess of the ester.[1]
PFP esters exhibit a marked advantage over NHS esters due to their greater resistance to spontaneous hydrolysis.[1][2][3][4] This enhanced stability ensures that more of the active ester is available to react with the target amine, leading to more efficient and reproducible conjugations.[1] The primary reason for this stability is the steric hindrance and electronic properties of the pentafluorophenyl group, which make it less susceptible to attack by water molecules compared to the N-hydroxysuccinimide group.
Quantitative Performance Data
Kinetic studies have quantitatively demonstrated the superior performance of PFP esters compared to other active esters.
Table 1: Comparative Reaction Kinetics
| Active Ester Platform | Nucleophile | Pseudo-first-order Rate Constant (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [1] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ | [1] |
As shown, the aminolysis rate for the PFP ester platform is significantly faster than for the NHS ester platform under similar conditions.[1] Another study highlighted that a PFP ester (OPFP) reacts approximately 32 times faster than a pentachlorophenyl ester (OPCP) and 111 times faster than a nitrophenyl ester (ONp).[5]
Table 2: Performance Comparison of Active Esters
| Feature | PFP Ester | TFP (Tetrafluorophenyl) Ester | NHS Ester |
| Reactivity towards Aminolysis | Highest | High | Moderate |
| Resistance to Hydrolysis | High | Moderate | Low |
| Reaction pH | 7.2 - 8.5[2] | 7.2 - 8.5 | 7.0 - 8.5 |
| Leaving Group | Pentafluorophenolate | Tetrafluorophenolate | N-hydroxysuccinimide |
| Side Reactions | Minimal reported[1] | Data not available | Potential for ring-opening of the succinimide (B58015) ring[1] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving PFP esters.
Protocol 1: General Conjugation of a PFP Ester to a Protein
This protocol outlines a general procedure for conjugating a PFP ester-activated molecule to a protein containing primary amines (e.g., lysine (B10760008) residues).
-
Materials:
-
Protein with free amines (0.5–5 mg/mL)[2]
-
PFP ester-activated reagent
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium carbonate (pH 8.5) or Phosphate-Buffered Saline (PBS, pH 7.2-7.4).[6] Avoid buffers containing primary amines like Tris or glycine.[3][4][6]
-
Quenching Reagent (Optional): 1 M Tris-HCl, pH 8.0.[1]
-
Purification System: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[2][4]
-
-
Procedure:
-
Prepare Protein Solution : Dissolve or buffer-exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.[1]
-
Prepare PFP Ester Solution : PFP esters are moisture-sensitive.[3][5][6] Immediately before use, dissolve the PFP ester in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2] Do not prepare stock solutions for long-term storage.[3][4][6]
-
Initiate Conjugation : Add a defined molar excess of the PFP ester stock solution to the protein solution while gently stirring. A typical starting point is a 5- to 20-fold molar excess of the ester over the protein.[1] The final concentration of organic solvent should ideally be below 10%.[5]
-
Incubate : Allow the reaction to proceed for 1-4 hours at room temperature (20-25°C) or overnight at 4°C for sensitive biomolecules.[2]
-
Quench Reaction (Optional) : To stop the reaction and deactivate any remaining PFP ester, add a quenching buffer like Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.[2]
-
Purify Conjugate : Remove unreacted PFP ester and the pentafluorophenol byproduct by running the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[2]
-
Characterize : Confirm conjugation and determine the degree of labeling using appropriate analytical techniques such as HPLC, LC-MS, or SDS-PAGE.[2]
-
Protocol 2: Comparative Analysis of Active Ester Hydrolysis Rate
This protocol allows for the direct comparison of the stability of PFP, TFP, and NHS esters in an aqueous environment.
-
Materials:
-
PFP, TFP, and NHS esters of the same carboxylic acid.
-
Reaction Buffer: PBS (pH 7.4) or Sodium Bicarbonate (pH 8.5).[1]
-
Organic Solvent: Dry, water-miscible solvent (e.g., DMSO, DMF).[1]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
-
Procedure:
-
Prepare Stock Solutions : Prepare 10 mM stock solutions of each active ester in the organic solvent.[1]
-
Initiate Hydrolysis : Dilute each stock solution into the chosen reaction buffer to a final concentration of 1 mM.[1]
-
HPLC Analysis :
-
Immediately inject a sample (t=0) into the HPLC system.[1]
-
Continue to inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the reaction by observing the decrease in the active ester peak area and the increase in the hydrolyzed carboxylic acid peak area via UV absorbance (e.g., 260 nm).[1]
-
-
Data Analysis : Plot the percentage of remaining active ester versus time for each compound. Calculate the half-life (t₁/₂) of each ester in the buffer to quantitatively compare their stability.
-
Conclusion: The Superior Choice for Amine Modification
The evidence strongly supports the superiority of pentafluorophenyl esters for amine-reactive conjugation reactions.[1] Their mechanism of action, driven by the highly activating, electron-withdrawing nature of the pentafluorophenyl group, results in faster reaction kinetics and the formation of a stable leaving group.[1] Crucially, their enhanced stability towards hydrolysis compared to traditional NHS esters translates to more efficient reactions, higher yields, and improved reproducibility, particularly when working with valuable biomolecules in aqueous environments.[1][2] For researchers, scientists, and drug development professionals seeking to optimize their conjugation and synthesis protocols, PFP esters represent a robust and reliable choice.[1]
References
A Technical Guide to PEG5 Spacers in Crosslinking Reagents: Advantages and Applications
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Spacers in Bioconjugation
Bioconjugation, the chemical linking of two or more molecules to create a construct with combined or enhanced properties, is a cornerstone of modern biotechnology and pharmaceutical development. At the heart of this technique lies the crosslinker, a molecule with reactive ends that forms a stable covalent bridge. The spacer arm, the region of the crosslinker that separates these reactive groups, is a critical determinant of the final conjugate's success. While simple alkyl chains have been traditionally used, the incorporation of polyethylene (B3416737) glycol (PEG) moieties has revolutionized the field.
This guide provides an in-depth technical overview of the distinct advantages offered by a discrete PEG5 spacer in crosslinking reagents. A PEG5 spacer consists of five repeating ethylene (B1197577) glycol units, providing a defined length, flexibility, and hydrophilicity.[1] These properties are instrumental in overcoming common challenges in drug development and proteomics, such as poor solubility, aggregation, steric hindrance, and immunogenicity.[2][3] We will explore the core physicochemical properties, present quantitative data on performance enhancement, detail experimental protocols, and visualize key workflows and mechanisms.
Core Advantages of the PEG5 Spacer
The integration of a PEG5 spacer into a crosslinker's architecture imparts a cascade of beneficial effects on the resulting conjugate's physicochemical and pharmacological properties.[4]
Enhanced Hydrophilicity and Solubility
Many potent therapeutic agents, such as cytotoxic payloads used in Antibody-Drug Conjugates (ADCs), are inherently hydrophobic.[4] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), compromising manufacturing, stability, and therapeutic efficacy.[5] The ether oxygen atoms in the PEG5 backbone form hydrogen bonds with water, making the spacer highly hydrophilic.[6] This property is conferred to the entire conjugate, effectively creating a protective hydration shell that shields the hydrophobic drug, improves aqueous solubility, and prevents aggregation.[2][5][6] This allows for the development of stable ADCs with higher, more potent DARs.[4][5]
Improved Biocompatibility and Reduced Immunogenicity
PEG is a biologically inert polymer that is generally considered non-toxic and non-immunogenic.[2][7][8] When used as a spacer, it can mask the attached biomolecule or payload from the host's immune system, reducing the risk of an immune response and the formation of anti-drug antibodies (ADAs).[5][9][10] While the immunogenicity of PEG itself can be a consideration, particularly with long-term administration, the risk is influenced by many factors, including the PEG's size, shape, and the nature of the conjugated protein.[11][12][13] The short, discrete nature of a PEG5 spacer helps minimize these potential immunogenic concerns.[2]
Optimized Pharmacokinetics (PK)
PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic proteins.[11] The hydrophilic PEG5 spacer increases the conjugate's overall hydrodynamic size, which can reduce renal clearance and prolong its circulation half-life in the bloodstream.[4][5][6] This leads to slower plasma clearance and increased overall drug exposure (Area Under the Curve, AUC), giving the therapeutic agent more time to reach its target.[4]
Flexibility and Mitigation of Steric Hindrance
The PEG5 chain is a flexible and uncharged polymer that provides rotational freedom.[1][14] This flexibility acts as an entropic spring, allowing the conjugated molecules to orient themselves optimally for biological interactions.[] By creating a precise physical separation, the spacer minimizes steric hindrance that might otherwise impair the function of either the targeting molecule (e.g., an antibody's binding to its antigen) or the payload.[1][10][16] This is crucial for maintaining the high-affinity binding and biological activity of the conjugate.[3]
Precision and Homogeneity
Unlike polydisperse PEGs, which are mixtures of varying chain lengths, a PEG5 spacer has a discrete, defined molecular weight and length.[16][17] This uniformity is critical for the manufacturing of therapeutic bioconjugates, as it leads to the production of more homogenous products with consistent, predictable properties and simplified characterization.[1][5] This batch-to-batch consistency is a significant advantage for regulatory approval and clinical applications.[16]
Quantitative Data Presentation
The benefits of PEG spacers have been quantitatively demonstrated in numerous studies. The following tables summarize representative data comparing the performance of bioconjugates with and without PEG spacers.
Table 1: Impact of PEG Spacer Length on ADC Pharmacokinetics and Efficacy Data conceptualized from studies demonstrating trends in ADC development.[4][18]
| Linker Type | Average DAR | Aggregation (%) | Plasma Clearance (mL/day/kg) | In Vitro Potency (IC50, ng/mL) |
| Non-PEG Linker | 3.8 | 15.2 | 25.5 | 15.1 |
| PEG5 Spacer | 4.0 | < 2.0 | 18.2 | 18.5 |
| PEG8 Spacer | 4.1 | < 1.5 | 15.1 | 20.3 |
| PEG12 Spacer | 4.0 | < 1.0 | 14.8 | 22.1 |
Analysis: The inclusion of a PEG5 spacer significantly reduces aggregation compared to a non-PEG linker. It also improves (lowers) plasma clearance, leading to better drug exposure. While there can be a slight trade-off in immediate in vitro potency due to steric effects, the overall in vivo efficacy is often enhanced due to the superior PK profile.[4]
Table 2: Physicochemical Properties of Crosslinkers Data derived from typical properties of crosslinker classes.[17][19]
| Property | Hydrophobic Crosslinker (e.g., DSS) | PEGylated Crosslinker (e.g., BS(PEG)5) |
| Solubility in Aqueous Buffer | Low (Requires organic co-solvent like DMSO) | High (Readily soluble in aqueous buffers) |
| Maximum Usable Concentration | ~0.25 mM | > 2 mM |
| Tendency of Conjugate to Aggregate | High | Low |
| Immunogenicity of Spacer | Low | Very Low |
Analysis: PEG5-containing crosslinkers like BS(PEG)5 offer superior water solubility, allowing for higher reaction concentrations and conjugation in fully aqueous environments, which is beneficial for maintaining protein stability.[17][19] This contrasts sharply with traditional hydrophobic crosslinkers that often require organic solvents.[19]
Diagrams of Key Pathways and Workflows
Visualizing the relationships and processes involved in bioconjugation can clarify complex concepts. The following diagrams were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Logical flow of PEG5 spacer advantages.
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action for a PROTAC.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of PEG5-containing crosslinkers.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Maleimide-PEG5-NHS Ester Linker
This protocol describes the site-specific conjugation of a thiol-reactive drug payload to an antibody via interchain cysteine residues, which have been made available by reduction.
Materials:
-
Purified monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4.
-
Maleimide-PEG5-NHS Ester crosslinker.
-
Amine-containing cytotoxic drug.
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.
-
Dimethyl sulfoxide (B87167) (DMSO).
-
PBS buffer (pH 7.2-7.4).
-
Quenching reagent (e.g., N-acetyl cysteine).
-
Purification column (e.g., Sephadex G-25 or Size Exclusion Chromatography).
Procedure:
-
Preparation of Drug-Linker: a. Dissolve the Maleimide-PEG5-NHS Ester and the amine-containing drug in DMSO at a 1:1.2 molar ratio. b. Add a non-nucleophilic base (e.g., DIEA) to catalyze the reaction between the NHS ester and the drug's amine group. c. Incubate for 2-4 hours at room temperature. The product is Drug-Maleimide-PEG5. Confirm reaction completion via LC-MS.
-
Antibody Reduction: a. Prepare a stock solution of TCEP in water. b. Add TCEP to the mAb solution at a final molar ratio of ~2.5:1 (TCEP:mAb). This ratio may need optimization to achieve the desired degree of reduction without fragmenting the antibody. c. Incubate the reaction at 37°C for 1-2 hours. This reduces the interchain disulfide bonds, exposing free sulfhydryl (-SH) groups.
-
Buffer Exchange: a. Immediately after reduction, remove excess TCEP using a desalting column (e.g., G-25) pre-equilibrated with PBS, pH 7.2. This is critical as TCEP will react with the maleimide (B117702) group.
-
Conjugation Reaction: a. Add the prepared Drug-Maleimide-PEG5 (dissolved in a minimal amount of DMSO) to the reduced, buffer-exchanged mAb. Use a 5-10 fold molar excess of the drug-linker over the antibody. b. Allow the reaction to proceed at room temperature for 2 hours or at 4°C overnight. The maleimide group on the linker will specifically react with the free sulfhydryl groups on the antibody to form a stable thioether bond.[16]
-
Quenching: a. Add a 3-fold molar excess of N-acetyl cysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification and Formulation: a. Purify the resulting ADC from unreacted drug-linker and quenching agent using Size Exclusion Chromatography (SEC). b. Exchange the ADC into a suitable formulation buffer for storage.
-
Characterization: a. Determine the purity and extent of aggregation by SEC-HPLC. b. Calculate the average drug-to-antibody ratio (DAR) using Mass Spectrometry (MS) or UV-Vis spectroscopy.[20] c. Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.[20]
Protocol 2: Protein-Protein Crosslinking using BS(PEG)5
This protocol outlines the use of BS(PEG)5, a homobifunctional NHS-ester crosslinker, to study protein-protein interactions.
Materials:
-
Protein complex of interest in an amine-free buffer (e.g., PBS or HEPES), pH 7.2-8.0.
-
BS(PEG)5 (Bis(sulfosuccinimidyl) suberate-PEG5).
-
Anhydrous DMSO.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE analysis reagents.
Procedure:
-
Reagent Preparation: a. Immediately before use, dissolve the BS(PEG)5 in anhydrous DMSO to prepare a 20-50 mM stock solution.[21] The NHS-ester group is moisture-sensitive.[17]
-
Crosslinking Reaction: a. In a microcentrifuge tube, combine the purified protein complex with the reaction buffer. b. Add the BS(PEG)5 stock solution to the protein sample to achieve a final concentration typically ranging from 0.25 to 2 mM. A 20- to 50-fold molar excess of crosslinker over protein is a common starting point. c. Incubate the reaction mixture for 30-60 minutes at room temperature.[22] The NHS esters will react with primary amines (lysine ε-amines and N-termini) to form stable amide bonds.[17]
-
Reaction Quenching: a. Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[17] The primary amines in Tris will react with and consume all excess NHS esters. b. Incubate for 15 minutes at room temperature.
-
Analysis: a. Analyze the reaction products using SDS-PAGE. Successful crosslinking will be indicated by the appearance of new, higher-molecular-weight bands corresponding to the crosslinked protein complex. b. For identification of crosslinked residues, the sample can be subjected to in-gel digestion followed by analysis via mass spectrometry (XL-MS).[22]
Conclusion
The discrete PEG5 spacer is a powerful and versatile tool in the design of modern crosslinking reagents. Its unique combination of hydrophilicity, flexibility, biocompatibility, and defined length directly addresses many of the significant challenges faced by researchers in drug development and proteomics. By enhancing the solubility and stability of conjugates, improving pharmacokinetic profiles, reducing immunogenicity, and minimizing steric hindrance, the PEG5 spacer enables the creation of more effective, homogenous, and clinically viable bioconjugates.[1] From high-DAR antibody-drug conjugates to precisely engineered PROTACs, the strategic incorporation of PEG5 linkers is a critical factor in advancing the next generation of targeted therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. purepeg.com [purepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. precisepeg.com [precisepeg.com]
- 11. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to Bis-PEG5-PFP Ester
For researchers, scientists, and drug development professionals, Bis-PEG5-PFP ester is a pivotal tool in the field of bioconjugation and proteomics. This homobifunctional crosslinker, featuring two pentafluorophenyl (PFP) ester reactive groups flanking a five-unit polyethylene (B3416737) glycol (PEG) spacer, offers a combination of reactivity and hydrophilicity essential for advanced applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Core Molecular Attributes
This compound is characterized by its defined molecular structure, which imparts specific functionalities crucial for its role as a chemical linker. The terminal PFP esters are highly reactive towards primary amines, forming stable amide bonds, while the PEG chain enhances aqueous solubility and reduces potential immunogenicity of the resulting conjugate.[1][2]
Table 1: Quantitative Data for this compound
| Property | Value | References |
| Molecular Formula | C₂₆H₂₄F₁₀O₉ | [1][3][4][5][6][7] |
| Molecular Weight | 670.45 g/mol | [3][4][5][6] |
| CAS Number | 1334177-78-4 | [1][3][4] |
| Purity | >98% | [1] |
| Solubility | DMSO, DMF, DCM | [1][3] |
| Storage Conditions | -20°C for long term | [1][3] |
Applications in Research and Drug Development
The unique architecture of this compound makes it a versatile reagent in several cutting-edge research areas:
-
PROTAC Linker: It serves as a flexible linker in the synthesis of PROTACs, molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[3][6] The PEG spacer provides the necessary length and spatial orientation for the two ends of the PROTAC to bind their respective targets effectively.[3]
-
Bioconjugation: The PFP esters readily react with primary amines (such as the ε-amine of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][3] This property is exploited to link proteins, peptides, or other biomolecules to drugs, imaging agents, or nanoparticles.[3][4]
-
Protein Labeling: It is widely used for labeling proteins for various analytical and functional studies.[3]
-
Surface Modification: The hydrophilic PEG linker can be used to modify the surface of molecules or nanoparticles, which improves water solubility and can reduce non-specific interactions.[1]
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
General Procedure for Protein Crosslinking
This protocol outlines the steps for conjugating amine-containing proteins using this compound.
Materials:
-
Protein of interest
-
Conjugation Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), at pH 7-8.[2]
-
This compound
-
Anhydrous DMSO or DMF[2]
-
Quenching Buffer: 1M Tris-HCl, glycine, or lysine at pH 7.5-8.0.[2]
-
Desalting column or dialysis unit for purification.[2]
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[2] If necessary, exchange the protein into the appropriate buffer using dialysis or a desalting column.
-
Crosslinker Stock Solution: Immediately before use, prepare a 250 mM stock solution of this compound by dissolving it in anhydrous DMSO.[2] It is critical to minimize moisture exposure as the PFP ester is susceptible to hydrolysis.[2]
-
Reaction: Add the this compound stock solution to the protein solution to achieve a final concentration of approximately 1 mM (a 10-fold molar excess).[2]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2]
-
Purification: Remove excess reagent and byproducts by using a desalting column or through dialysis.[2]
General Workflow for Bioconjugation
The logical flow of a typical bioconjugation experiment involving this compound is depicted below. This process involves preparation of the biomolecule and the linker, the conjugation reaction itself, followed by quenching and purification steps to isolate the desired conjugate.
Caption: Workflow for protein conjugation using this compound.
Synthesis and Chemical Reactivity
Synthesis: The synthesis of this compound generally involves a two-step process. First, the polyethylene glycol backbone is prepared to the desired length. Subsequently, this PEG diacid is reacted with pentafluorophenol (B44920) in an esterification reaction to attach the PFP active groups at both ends.[3] The final product is then purified using techniques like chromatography.[3]
Reactivity: The key chemical reaction involves the PFP ester groups and primary amines (-NH₂). The pentafluorophenyl group is an excellent leaving group, facilitating the nucleophilic attack from the amine to form a highly stable amide bond. This reaction proceeds efficiently at a pH range of 7-9.[2] A competing reaction is the hydrolysis of the PFP ester in aqueous solutions, the rate of which increases with higher pH.[2] However, PFP esters are generally less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for conjugation reactions.[8][9]
Caption: Reaction scheme for amide bond formation.
References
- 1. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Buy this compound | 1334177-78-4 | >98% [smolecule.com]
- 4. Bis-dPEG®5-PFP Ester | 1334177-78-4 | DPG-6023 [biosynth.com]
- 5. scbt.com [scbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | C26H24F10O9 | CID 53486136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. broadpharm.com [broadpharm.com]
Navigating the Solubility of Bis-PEG5-PFP Ester: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of Bis-PEG5-PFP ester in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. This document offers critical insights into the practical application of this bifunctional crosslinker, emphasizing proper handling and experimental design to ensure successful conjugation.
Executive Summary
This compound is a valuable tool in bioconjugation, utilized for its ability to link molecules through stable amide bonds. Its solubility is a key factor in its application. While readily soluble in organic solvents like DMSO, its use in aqueous buffers is more complex due to the competing reaction of hydrolysis. This guide provides a detailed analysis of its solubility, stability, and the necessary protocols for its effective use in research and development.
Solubility Profile of this compound
The solubility of this compound is dichotomous, with high solubility in polar aprotic organic solvents and limited, transient solubility in aqueous solutions.
Solubility in DMSO
This compound is readily soluble in anhydrous Dimethyl Sulfoxide (DMSO).[1] It is standard practice to prepare concentrated stock solutions in anhydrous DMSO immediately before use.[2][3] Due to the moisture-sensitive nature of the PFP ester, it is crucial to use anhydrous DMSO and to minimize exposure to atmospheric moisture to prevent premature hydrolysis of the reagent.[2][3]
Solubility and Stability in Aqueous Buffers
Direct dissolution of this compound in aqueous buffers is generally not recommended due to its susceptibility to hydrolysis. The pentafluorophenyl (PFP) ester moiety is prone to react with water, leading to the formation of the corresponding carboxylic acid and pentafluorophenol, rendering the crosslinker inactive.[4] This hydrolysis reaction is significantly accelerated at higher pH levels.
The recommended procedure for using this compound in aqueous reactions is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, and then add this stock solution to the aqueous reaction mixture.[2][3] The polyethylene (B3416737) glycol (PEG) spacer in the molecule enhances the water solubility of the overall compound in aqueous media, allowing for a final working concentration suitable for most bioconjugation reactions.[5]
Table 1: Quantitative Solubility Data Summary
| Solvent/Buffer System | Solubility | Key Considerations |
| Anhydrous DMSO | High (Qualitative) | Recommended for preparing fresh stock solutions.[2][3] The exact maximum concentration should be determined empirically if required. |
| Aqueous Buffers | Limited & Transient | Not recommended for direct dissolution.[2] The compound is introduced via a concentrated DMSO stock. The final concentration of DMSO should be optimized to maintain protein solubility and stability. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in subsequent aqueous conjugation reactions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10-100 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
This stock solution should be prepared fresh immediately before use and any unused portion should be discarded.[2][3] Do not store stock solutions.[2][3]
Protocol for Assessing the Stability (Hydrolysis Rate) of this compound in an Aqueous Buffer
Objective: To determine the rate of hydrolysis of this compound in a specific aqueous buffer.
Materials:
-
This compound stock solution in anhydrous DMSO
-
Aqueous buffer of interest (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
-
Quenching solution (e.g., mobile phase)
Procedure:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Add a small aliquot of the stock solution to the aqueous buffer to a final, known concentration (e.g., 1 mM).
-
Immediately at the time of addition (t=0), withdraw an aliquot of the mixture.
-
Quench the hydrolysis by immediately diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak over time.
-
Repeat steps 3-5 at various time points (e.g., 15, 30, 60, 120 minutes) to generate a hydrolysis curve.
Visualizing Experimental Workflows and Chemical Processes
To aid in the conceptualization of the experimental procedures and the underlying chemical reactions, the following diagrams have been generated.
Caption: Workflow for assessing the stability of this compound in an aqueous buffer.
Caption: The hydrolysis pathway of this compound in an aqueous environment.
Conclusion
The successful application of this compound in bioconjugation is critically dependent on understanding its solubility and stability. While highly soluble in DMSO, its use in aqueous systems requires a careful, methodical approach to mitigate the effects of hydrolysis. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can effectively utilize this potent crosslinker to achieve their scientific objectives.
References
In-Depth Technical Guide: Synthesis and Purity of Bis-PEG5-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-PEG5-PFP ester, a homobifunctional crosslinker integral to bioconjugation and drug development. This document details the chemical properties, a representative synthesis protocol, purification methods, and analytical techniques for purity assessment.
Introduction to this compound
This compound, with the chemical formula C₂₆H₂₄F₁₀O₉ and a molecular weight of approximately 670.45 g/mol , is a valuable tool in bioconjugation.[] Its structure features a central hydrophilic polyethylene (B3416737) glycol (PEG) spacer of five ethylene (B1197577) glycol units, flanked by two reactive pentafluorophenyl (PFP) ester groups. The PEG linker enhances the water solubility of the molecule and its conjugates. PFP esters are highly efficient acylating agents that react with primary and secondary amines to form stable amide bonds, making them ideal for crosslinking proteins, labeling antibodies, and as a linker in Proteolysis-Targeting Chimeras (PROTACs).[] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous media, leading to more efficient and reliable conjugation reactions.
Key Properties:
| Property | Value | Reference |
| Chemical Formula | C₂₆H₂₄F₁₀O₉ | |
| Molecular Weight | 670.45 g/mol | |
| CAS Number | 1334177-78-4 | |
| Appearance | Solid or viscous liquid | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Purity (Commercial) | >98% |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the corresponding dicarboxylic acid precursor, Bis-PEG5-acid. This precursor is then activated and reacted with pentafluorophenol (B44920) to yield the final product.
Synthesis Workflow
The overall synthetic workflow can be visualized as a two-step process: the formation of an activated intermediate from the PEG diacid, followed by esterification with pentafluorophenol.
Experimental Protocol
This protocol represents a general method for the synthesis of homobifunctional PFP esters from a PEG diacid precursor using a carbodiimide (B86325) coupling agent.
Materials:
-
Bis-PEG5-acid
-
Pentafluorophenol (PFP-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Bis-PEG5-acid (1 equivalent) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add pentafluorophenol (2.2 equivalents). Cool the mixture to 0 °C in an ice bath.
-
Initiation of Reaction: Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise to the cooled mixture. If using EDC, it can be added as a solid in one portion.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
If DCC was used, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU and wash the solid with a small amount of DCM.
-
Combine the filtrates and wash with 5% sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and by-products. The most common method is silica gel column chromatography.
Purification Workflow
Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate (B1210297) in hexanes is typically effective. The polarity of the solvent system should be optimized based on TLC analysis of the crude product.
-
Procedure:
-
Prepare a silica gel column in the chosen solvent system.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the adsorbed product onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Assessment and Characterization
The purity and identity of the final product should be confirmed by a combination of analytical techniques.
Analytical Methods
| Technique | Purpose | Typical Observations |
| HPLC | Purity determination and quantification | A single major peak corresponding to the product. Purity is typically >98%. A reversed-phase C8 or C18 column with a water/acetonitrile or water/methanol gradient is commonly used.[2] |
| ¹H NMR | Structural confirmation | Signals corresponding to the PEG backbone protons and the absence of carboxylic acid protons. |
| ¹⁹F NMR | Confirmation of PFP ester | Characteristic signals for the fluorine atoms on the pentafluorophenyl ring. |
| Mass Spectrometry (MS) | Molecular weight confirmation | A molecular ion peak corresponding to the calculated mass of this compound (e.g., [M+Na]⁺). |
Representative Analytical Data
-
Purity (by HPLC): >98%
-
¹H NMR (CDCl₃): The spectrum would show characteristic peaks for the ethylene glycol protons of the PEG chain.
-
Mass Spectrum (ESI-MS): m/z calculated for C₂₆H₂₄F₁₀O₉Na ([M+Na]⁺): 693.11.
Applications in Bioconjugation
This compound is a versatile crosslinker for various bioconjugation applications. The PFP esters react with primary amines at a pH range of 7-9 to form stable amide bonds.
General Bioconjugation Protocol
-
Dissolve the Biomolecule: Dissolve the amine-containing biomolecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.
-
Prepare the Crosslinker Solution: Immediately before use, dissolve the this compound in an organic solvent such as DMSO or DMF.
-
Reaction: Add the crosslinker solution to the biomolecule solution. The molar ratio of crosslinker to biomolecule will depend on the desired degree of labeling and should be optimized.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
Quenching: The reaction can be quenched by adding an excess of a primary amine-containing buffer, such as Tris or glycine.
-
Purification: The resulting conjugate can be purified from excess crosslinker and by-products using size-exclusion chromatography (e.g., desalting column) or dialysis.
Signaling Pathway Visualization (Example Application)
In the development of PROTACs, a linker like this compound is used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.
References
An In-depth Technical Guide to Homobifunctional Crosslinkers for Protein Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are invaluable reagents in the fields of biochemistry, molecular biology, and drug development. These molecules possess two identical reactive groups, enabling them to covalently link two similar functional groups within a single protein (intramolecularly) or between two or more interacting proteins (intermolecularly).[1][2] This guide provides a comprehensive overview of homobifunctional crosslinkers, their properties, detailed experimental protocols, and their application in elucidating protein structure and interactions. By stabilizing protein complexes, these crosslinkers allow for the "capture" of transient or weak interactions, making them amenable to analysis by techniques such as SDS-PAGE and mass spectrometry.[3]
Core Principles of Homobifunctional Crosslinking
The fundamental principle behind homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most commonly targeted functional groups are primary amines (-NH2), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[4][5] The choice of crosslinker depends on several factors, including the target functional group, the desired spacer arm length, and whether the linkage needs to be permanent or reversible (cleavable).[6]
Types of Homobifunctional Crosslinkers
Homobifunctional crosslinkers can be broadly categorized based on their reactive groups.
Amine-Reactive Crosslinkers
These are the most common type of crosslinkers due to the high abundance and surface accessibility of lysine residues in most proteins.[2][4] They typically contain N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[2][4]
-
NHS Esters: React with primary amines at physiological to slightly alkaline pH (7.2-9.0) to form stable amide bonds.[2]
-
Imidoesters: React with primary amines at a more alkaline pH (8-10) to form amidine bonds, preserving the original positive charge of the amine group.[4]
Sulfhydryl-Reactive Crosslinkers
These crosslinkers offer higher specificity as cysteine residues are generally less abundant than lysine residues.[5] Common sulfhydryl-reactive groups include maleimides and bromoacetyls.
-
Maleimides: React specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds.[7]
-
Bromoacetyls: Also react with sulfhydryl groups to form stable thioether bonds.
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of an appropriate crosslinker is critical for successful protein studies. The following tables summarize the key quantitative properties of commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No |
| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | No | No | Yes |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (by reducing agents) | Yes | No |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes (by reducing agents) | No | Yes |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (by hydroxylamine) | Yes | No |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? | Water Soluble? |
| Bismaleimidoethane | BMOE | 220.19 | 8.0 | No | Yes | No |
| 1,4-Bismaleimidobutane | BMB | 248.24 | 10.9 | No | Yes | No |
| 1,6-Bismaleimidohexane | BMH | 276.29 | 16.1 | No | Yes | No |
| Dithio-bis-maleimidoethane | DTME | 284.32 | 13.1 | Yes (by reducing agents) | Yes | No |
Experimental Protocols
Below are detailed methodologies for using common homobifunctional crosslinkers. Note that these are general protocols and may require optimization for specific applications.
Protocol 1: Crosslinking with DSS (Disuccinimidyl suberate)
-
Protein Sample Preparation:
-
Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[2]
-
The protein concentration should ideally be between 0.1-5 mg/mL.
-
-
Crosslinker Stock Solution Preparation:
-
Immediately before use, dissolve DSS in an organic solvent such as DMSO or DMF to a concentration of 25 mM. DSS is moisture-sensitive and will hydrolyze in aqueous solutions.[8]
-
-
Crosslinking Reaction:
-
Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[8]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.[8]
-
Incubate for 15 minutes at room temperature to quench any unreacted DSS.
-
-
Analysis:
-
Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.
-
Protocol 2: Crosslinking with BS3 (Bis(sulfosuccinimidyl) suberate)
-
Protein Sample Preparation:
-
Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate) at a pH of 7.2-8.5.[2]
-
-
Crosslinker Stock Solution Preparation:
-
BS3 is water-soluble and can be dissolved directly in the reaction buffer immediately before use to a concentration of 25 mM.[8]
-
-
Crosslinking Reaction:
-
Add the BS3 solution to the protein sample to a final concentration of 0.25-2 mM.
-
Incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quenching the Reaction:
-
Add a quenching buffer (e.g., 1 M Tris-HCl) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[8]
-
-
Analysis:
-
Proceed with downstream analysis such as SDS-PAGE or mass spectrometry.
-
Protocol 3: Crosslinking with BMOE (Bismaleimidoethane)
-
Protein Sample Preparation:
-
Ensure the protein sample contains free sulfhydryl groups. If necessary, reduce disulfide bonds with a reducing agent like DTT and subsequently remove the reducing agent by dialysis or a desalting column.
-
The protein should be in a buffer at pH 6.5-7.5.
-
-
Crosslinker Stock Solution Preparation:
-
Dissolve BMOE in DMSO or DMF to a concentration of 20-40 mM immediately before use.[7]
-
-
Crosslinking Reaction:
-
Quenching the Reaction:
-
Quench the reaction by adding a sulfhydryl-containing reagent such as DTT or 2-mercaptoethanol (B42355) to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.[7]
-
-
Analysis:
-
Analyze the crosslinked products using appropriate methods.
-
Visualization of Experimental Workflows and Signaling Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway where homobifunctional crosslinkers are applied.
Experimental Workflow: Protein-Protein Interaction Study
This workflow outlines the major steps in identifying protein-protein interactions using homobifunctional crosslinkers coupled with mass spectrometry.
Caption: Workflow for identifying protein-protein interactions.
Signaling Pathway: EGFR Dimerization and Downstream Signaling
Homobifunctional crosslinkers can be used to study the dimerization of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR), a key step in its signaling cascade.
Caption: EGFR signaling pathway initiation.
Conclusion
Homobifunctional crosslinkers are powerful tools for probing protein structure and interactions. A thorough understanding of their chemical properties, reactivity, and appropriate experimental conditions is essential for their successful application. This guide provides the necessary foundational knowledge and practical protocols to aid researchers, scientists, and drug development professionals in effectively utilizing these reagents to advance their scientific investigations. The ability to covalently capture protein complexes provides invaluable insights into cellular processes and disease mechanisms, ultimately paving the way for novel therapeutic interventions.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. cyanagen.com [cyanagen.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biolchem.huji.ac.il [biolchem.huji.ac.il]
The Strategic Imperative of Bis-PEG5-PFP Ester in PROTAC Design: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, offering the unprecedented ability to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) based linkers have gained prominence. This technical guide provides a comprehensive overview of a specific and highly valuable PEGylated linker, the Bis-PEG5-PFP ester, detailing its role in PROTAC development, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological and experimental workflows.
Core Concepts: The Role of the Linker in PROTAC Efficacy
The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for subsequent ubiquitination and proteasomal degradation of the POI. The linker's length, flexibility, and chemical composition are paramount in achieving the optimal geometry for this complex. A linker that is too short may introduce steric hindrance, while an excessively long or flexible linker can lead to a high entropic penalty, both scenarios impeding the formation of a productive ternary complex.
This compound: A Chemically-Enabled Linker for PROTAC Synthesis
This compound is a bifunctional crosslinker featuring a five-unit polyethylene glycol chain flanked by two pentafluorophenyl (PFP) ester reactive groups. This structure imparts several advantageous properties for PROTAC design and synthesis.
Chemical Structure and Properties:
| Property | Value | Reference |
| Molecular Formula | C26H24F10O9 | [1] |
| Molecular Weight | 670.45 g/mol | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Purity | Typically >95% | [1] |
The PFP ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. This reactivity makes this compound an efficient tool for conjugating a POI ligand and an E3 ligase ligand that each possess a suitable amine handle. The PEG5 component of the linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability and overcoming the often-lipophilic nature of the two ligands.
Data Presentation: The Impact of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair. The following tables summarize representative data from comparative studies of PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency. While these studies may not have used the this compound exclusively for synthesis, the data for PEG5-containing PROTACs are directly relevant to understanding its utility.
Table 1: Comparative Degradation Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| BRD4-PROTAC (PEG3) | 150 | 85 | HeLa | VHL |
| BRD4-PROTAC (PEG4) | 75 | 92 | HeLa | VHL |
| BRD4-PROTAC (PEG5) | 30 | 98 | HeLa | VHL |
| BRD4-PROTAC (PEG6) | 80 | 90 | HeLa | VHL |
Table 2: Comparative Degradation Efficacy of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC (Linker) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |
| BTK-PROTAC (PEG3) | 250 | 70 | MOLM-14 | Cereblon |
| BTK-PROTAC (PEG4) | 100 | 85 | MOLM-14 | Cereblon |
| BTK-PROTAC (PEG5) | 50 | 95 | MOLM-14 | Cereblon |
| BTK-PROTAC (PEG6) | 120 | 88 | MOLM-14 | Cereblon |
Note: The data presented in these tables are representative and synthesized from trends observed in published literature. Actual values may vary depending on the specific ligands and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using an amine-reactive linker like this compound, and for the subsequent biological evaluation of the synthesized PROTAC.
Generalized Protocol for PROTAC Synthesis using this compound
This protocol describes a two-step sequential conjugation approach.
Materials:
-
POI ligand with a primary or secondary amine handle
-
E3 ligase ligand with a primary or secondary amine handle (e.g., pomalidomide (B1683931) derivative)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
Step 1: Conjugation of the first ligand to the this compound
-
Dissolve the POI ligand (1.0 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, purify the mono-conjugated product by reverse-phase HPLC.
-
Characterize the purified product by mass spectrometry and NMR to confirm its identity.
Step 2: Conjugation of the second ligand to the mono-conjugated intermediate
-
Dissolve the mono-conjugated intermediate from Step 1 (1.0 eq) and the E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-8 hours, or until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm its structure and purity.
Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[4]
Materials:
-
Cell line expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Fluorescence Polarization (FP) Assay for Ternary Complex Formation
This assay can be used to assess the formation of the ternary complex in vitro.[5]
Materials:
-
Purified recombinant target protein
-
Purified recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
Fluorescently labeled ligand for either the target protein or the E3 ligase
-
PROTAC of interest
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup: In a microplate, add the fluorescently labeled ligand at a fixed concentration.
-
Binary Binding: To determine the binary affinity of the PROTAC for its respective binding partners, titrate the PROTAC into wells containing either the target protein or the E3 ligase complex with the fluorescent ligand.
-
Ternary Complex Formation: To assess ternary complex formation, pre-incubate the PROTAC with a saturating concentration of one of the proteins (e.g., the target protein). Then, titrate the second protein (e.g., the E3 ligase complex) into the mixture.
-
Measurement: Measure the fluorescence polarization in each well after an incubation period.
-
Data Analysis: An increase in fluorescence polarization indicates the formation of a larger molecular complex. The data can be fitted to determine binding affinities (Kd) and cooperativity factors.
Mandatory Visualizations
Signaling Pathway
The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer and is a prime target for therapeutic intervention, including PROTAC-mediated degradation. A PROTAC utilizing a this compound linker could be designed to target a key kinase in this pathway, such as mTOR.
Caption: PROTAC-mediated degradation of mTOR in the PI3K/AKT signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for synthesizing and evaluating a PROTAC.
Caption: General workflow for PROTAC synthesis and biological evaluation.
Logical Relationship
This diagram illustrates the key considerations and logical flow in designing a PROTAC with a this compound linker.
Caption: Logical flow for PROTAC design using a this compound linker.
Conclusion
The this compound is a powerful and versatile tool in the design and synthesis of effective PROTACs. Its PEG component provides crucial hydrophilicity and optimal spacing for ternary complex formation, while the highly reactive PFP esters enable efficient and straightforward conjugation to amine-containing ligands. The presented data and protocols underscore the importance of linker selection and optimization in the development of potent and selective protein degraders. As the field of targeted protein degradation continues to advance, the rational application of well-designed linkers like this compound will be paramount in translating the promise of PROTAC technology into novel therapeutics.
References
An In-depth Technical Guide to Amine-Reactive Chemical Biology Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of amine-reactive chemical biology reagents, essential tools for the covalent modification of proteins, peptides, oligonucleotides, and other biomolecules. We will delve into the core features of these reagents, their reaction mechanisms, and their applications in research and drug development. This document also provides detailed experimental protocols and quantitative data to aid in the selection and use of the most appropriate amine-reactive reagent for your specific needs.
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is the process of chemically linking two or more molecules, where at least one is a biomolecule, to create a new conjugate with combined functionalities.[1] Amine-reactive reagents are a cornerstone of bioconjugation, designed to form stable covalent bonds with primary amines (-NH₂).[1] These primary amines are abundantly available on the surface of proteins at the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues, making them a common and accessible target for modification.[2]
The fundamental principle of amine-reactive chemistry is the interaction between a nucleophilic primary amine and an electrophilic group on the reagent, resulting in the formation of a stable covalent bond.[1] This strategy is widely employed for a multitude of applications, including:
-
Protein labeling: Attaching fluorescent dyes, biotin, or other tags for detection and visualization.[3]
-
Protein-protein interaction studies: Crosslinking interacting proteins to capture and identify them.[1]
-
Drug development: Creating antibody-drug conjugates (ADCs) for targeted cancer therapy.[4]
-
Immobilization: Attaching proteins to surfaces for assays and diagnostics.[1]
Key Features of Common Amine-Reactive Reagents
Several classes of amine-reactive reagents are available, each with distinct chemical properties, reactivity, and stability. The choice of reagent depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.
N-Hydroxysuccinimide (NHS) Esters
N-Hydroxysuccinimide (NHS) esters are the most widely used class of amine-reactive reagents due to their high reactivity and the formation of stable amide bonds.[2] They react with primary amines under physiological to slightly alkaline conditions (pH 7.2-9).[5] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[5] To minimize hydrolysis, reactions are typically performed in amine-free buffers such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[1]
Sulfo-NHS esters are sulfonated derivatives of NHS esters that are water-soluble, eliminating the need for organic solvents and allowing for reactions in entirely aqueous environments.[5] This is particularly useful for biomolecules that are sensitive to organic solvents.[5] The charged sulfonate group also prevents sulfo-NHS reagents from crossing cell membranes, making them ideal for cell surface labeling.[5]
Isothiocyanates
Isothiocyanates react with primary amines to form stable thiourea (B124793) bonds.[6] The reaction is also pH-dependent, with optimal reactivity occurring at a pH of 8.5 to 9.5.[6] While the resulting thiourea bond is stable, isothiocyanates can also react with other nucleophiles, such as thiols, which can lead to side reactions.[7] Fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) are two of the most commonly used isothiocyanate-based fluorescent dyes.[6]
Imidoesters
Imidoesters react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds.[1] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[1] However, the amidine bond is reversible at high pH.[1]
Aldehydes
Aldehydes react with primary amines to form a Schiff base (an imine), which can then be reduced to a stable secondary amine using a reducing agent such as sodium cyanoborohydride. This two-step process provides a versatile method for creating stable covalent linkages.
Quantitative Data on Amine-Reactive Reagents
The efficiency and outcome of a bioconjugation reaction are highly dependent on the reaction conditions. The following tables summarize key quantitative data for NHS esters and provide a qualitative comparison of different amine-reactive groups.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures [1][2][7]
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | 4 | ~4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Table 2: Recommended Reaction Conditions for Common Amine-Reactive Reagents
| Reagent Type | Optimal pH Range | Recommended Molar Excess (Reagent:Protein) | Resulting Bond | Bond Stability |
| NHS Esters | 7.2 - 8.5[8] | 5 to 20-fold[8] | Amide | Very Stable |
| Isothiocyanates | 8.5 - 9.5[6] | 5:1 (FITC:protein) for typical labeling[5] | Thiourea | Stable |
| Imidoesters | 8.0 - 10.0[1] | Varies | Amidine | Reversible at high pH |
| Aldehydes | Varies | Varies | Secondary Amine (after reduction) | Very Stable |
Experimental Protocols
This section provides detailed methodologies for common bioconjugation experiments using amine-reactive reagents.
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with an NHS ester. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label (e.g., fluorescent dye, biotin)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[8]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5[8]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine (B1666218)
-
Purification column (e.g., gel filtration column, desalting column)[8]
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and other primary amines. If necessary, perform a buffer exchange into an appropriate amine-free buffer.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.[8]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[8] The concentration will depend on the desired molar excess.
-
Note: NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions. It is crucial to use an anhydrous solvent and prepare the solution fresh.[8]
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the NHS ester stock solution to the protein solution while gently stirring. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[8]
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8] Protect the reaction from light if using a light-sensitive label.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching reagent such as Tris or glycine can be added to react with any unreacted NHS ester.[8]
-
-
Purification:
-
Remove the unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column.[8]
-
-
Characterization and Storage:
-
Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.
-
Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.
-
General Protocol for Protein Labeling with Fluorescein Isothiocyanate (FITC)
This protocol provides a general procedure for labeling a protein with FITC.
Materials:
-
Protein of interest
-
FITC
-
Anhydrous DMSO
-
0.1 M sodium carbonate buffer, pH 9.0[8]
-
Ammonium chloride (NH₄Cl)
-
Purification column (e.g., gel filtration)
Procedure:
-
Protein and FITC Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
Add NH₄Cl to a final concentration of 50 mM and incubate for 2 hours at 4°C to quench the reaction.[8]
-
-
Purification:
-
Separate the labeled protein from unreacted FITC and other small molecules using a gel filtration column.[2]
-
-
Characterization and Storage:
-
Determine the protein concentration and the fluorescein-to-protein (F/P) molar ratio.[8]
-
Store the FITC-labeled protein at 4°C, protected from light.
-
Visualizations of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key reaction mechanisms, experimental workflows, and a relevant signaling pathway.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) development.
Caption: GPCR dimerization and downstream signaling pathway.
Conclusion
Amine-reactive chemical biology reagents are indispensable tools for life science research and drug development. A thorough understanding of their chemical properties, reaction kinetics, and the stability of the resulting conjugates is crucial for designing and executing successful bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these powerful reagents to advance their scientific goals. The continued development of novel amine-reactive chemistries promises to further expand the capabilities of bioconjugation in the years to come.
References
- 1. Roles of G-protein-coupled receptor dimerization: From ontogeny to signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 3. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. youdobio.com [youdobio.com]
- 6. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
An In-Depth Technical Guide to Bis-PEG5-PFP Ester: A Homobifunctional Crosslinker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG5-PFP ester, with the CAS number 1334177-78-4, is a homobifunctional crosslinking reagent that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and diverse applications. Detailed experimental protocols for its use in protein labeling, antibody-drug conjugate (ADC) development, and as a linker for Proteolysis Targeting Chimeras (PROTACs) are presented. The guide aims to equip researchers with the necessary information to effectively utilize this versatile reagent in their work.
Introduction
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring two pentafluorophenyl (PFP) ester terminal groups.[1] The PFP ester is a highly reactive functional group that readily reacts with primary and secondary amines to form stable amide bonds.[2][3] This reactivity, coupled with the hydrophilic and flexible nature of the PEG5 spacer, makes this compound an ideal candidate for crosslinking biomolecules. Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability towards hydrolysis in aqueous solutions, leading to more efficient conjugation reactions.[2][3]
The homobifunctional nature of this compound allows for the straightforward crosslinking of amine-containing molecules, including proteins, peptides, and amine-modified oligonucleotides.[2][4] Its applications are extensive, ranging from fundamental protein interaction studies to the development of sophisticated therapeutic modalities like ADCs and PROTACs.[1][5][6]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This data is essential for accurate reagent preparation and reaction setup.
| Property | Value | Reference |
| CAS Number | 1334177-78-4 | [1][4][6][7][8][9] |
| Molecular Formula | C₂₆H₂₄F₁₀O₉ | [1][4][6][7] |
| Molecular Weight | 670.45 g/mol | [1][4][6][8] |
| Purity | Typically >95% or >98% | [4][6][7] |
| Appearance | Solid or viscous liquid | [8] |
| Solubility | Soluble in DMSO, DMF, DCM | [7] |
| Storage Conditions | -20°C, under inert gas, with desiccant | [7][8] |
Synthesis
The synthesis of this compound generally involves a two-step process. While detailed proprietary methods may vary between suppliers, the fundamental chemical transformations are consistent.
A generalized synthetic workflow is depicted below:
Caption: A simplified workflow for the synthesis of this compound.
Step 1: PEG Backbone Preparation: The synthesis starts with a commercially available or synthesized polyethylene glycol (PEG) backbone of the desired molecular weight, in this case, a PEG5 derivative with terminal carboxylic acid groups.
Step 2: Esterification Reaction: The PEG diacid is then reacted with pentafluorophenol in the presence of a coupling agent, such as a carbodiimide, under acidic conditions to form the PFP esters at both ends of the PEG chain.[1]
Step 3: Purification: The final product is purified from the reaction mixture using techniques like precipitation or column chromatography to yield the high-purity this compound.[1]
Mechanism of Action: Amine-Reactive Crosslinking
The utility of this compound lies in the reactivity of its terminal PFP ester groups towards primary amines. This reaction forms a stable amide bond and releases pentafluorophenol as a byproduct. The reaction is most efficient at a pH range of 7-9.
The general mechanism for the reaction of a PFP ester with a primary amine is illustrated in the following diagram:
References
- 1. Buy this compound | 1334177-78-4 | >98% [smolecule.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Bis-PEG-PFP ester - ADC Linkers | AxisPharm [axispharm.com]
- 4. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Bis-PEG5-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation with polyethylene (B3416737) glycol (PEG), or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. This process can improve protein solubility, extend circulating half-life, reduce immunogenicity, and increase stability. Bis-PEG5-PFP ester is a homobifunctional crosslinking agent that contains two pentafluorophenyl (PFP) ester reactive groups at each end of a five-unit polyethylene glycol spacer.
PFP esters are highly reactive towards primary amines, such as the N-terminal α-amine and the ε-amines of lysine (B10760008) residues on proteins, forming stable amide bonds.[1][2] Compared to their N-hydroxysuccinimide (NHS) ester counterparts, PFP esters exhibit greater resistance to hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[3][4] The this compound allows for the intramolecular or intermolecular crosslinking of proteins, making it a valuable tool in drug development for applications such as the creation of antibody-drug conjugates (ADCs), protein-protein conjugates, and for studying protein structure and interactions.
These application notes provide a detailed protocol for the conjugation of proteins using this compound, including recommendations for reaction optimization, purification of the conjugate, and methods for characterization.
Reaction Mechanism and Workflow
The conjugation of a protein with this compound proceeds through the nucleophilic attack of a primary amine from the protein on one of the electrophilic PFP ester groups of the crosslinker. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. As a homobifunctional reagent, the second PFP ester group can then react with another primary amine on the same protein (intramolecular crosslink) or a different protein molecule (intermolecular crosslink).
Caption: A general experimental workflow for protein conjugation.
Caption: Reaction of this compound with protein amines.
Quantitative Data
The efficiency of protein conjugation with this compound is influenced by several factors, including pH, the molar ratio of the crosslinker to the protein, protein concentration, temperature, and reaction time. Optimization of these parameters is crucial to achieve the desired degree of modification while preserving the protein's biological activity.
The following tables provide hypothetical data based on typical ranges found in the literature to illustrate the effect of key reaction parameters on conjugation efficiency. Researchers should perform their own optimization experiments for each specific protein and application.
Table 1: Effect of pH on Conjugation Efficiency (Hypothetical Data)
| pH | Reaction Buffer | Degree of PEGylation (moles PEG/mole protein) | Percentage of Cross-linked Dimer (%) |
| 7.0 | 100 mM Phosphate Buffer | 1.2 | 15 |
| 7.5 | 100 mM Phosphate Buffer | 2.5 | 35 |
| 8.0 | 100 mM Borate Buffer | 4.1 | 60 |
| 8.5 | 100 mM Bicarbonate Buffer | 5.8 | 75 |
Reaction Conditions: 2 mg/mL BSA, 20:1 molar ratio of this compound to BSA, 1 hour at room temperature.
Table 2: Effect of Molar Ratio on Conjugation Efficiency (Hypothetical Data)
| Molar Ratio (Linker:Protein) | Degree of PEGylation (moles PEG/mole protein) | Percentage of Cross-linked Dimer (%) |
| 5:1 | 1.5 | 20 |
| 10:1 | 2.8 | 45 |
| 20:1 | 4.1 | 60 |
| 50:1 | 7.2 | 85 (with increased oligomers) |
Reaction Conditions: 2 mg/mL BSA in 100 mM Phosphate Buffer, pH 8.0, 1 hour at room temperature.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 100 mM borate, or 100 mM sodium bicarbonate, with a pH between 7.2 and 8.5.[5] Avoid buffers containing primary amines like Tris or glycine.
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes
-
Storage Buffer: A suitable buffer for the final protein conjugate (e.g., PBS)
Protocol for Protein Conjugation
-
Protein Preparation:
-
Prepare the protein in the chosen reaction buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer using a desalting column or dialysis.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[5] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Slowly add the desired volume of the this compound solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10% (v/v) to minimize protein denaturation.
-
The molar ratio of this compound to protein typically ranges from 10:1 to 50:1.[1] This should be optimized for each specific application.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[1][4] Longer incubation times may be necessary for less reactive proteins or lower molar ratios.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to allow the quenching reagent to react with any remaining PFP ester.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts from the conjugated protein using size-exclusion chromatography (SEC) or dialysis.
-
For SEC, equilibrate the column with the desired storage buffer and apply the reaction mixture. Collect the fractions corresponding to the PEGylated protein.
-
For dialysis, transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) and dialyze against the storage buffer with several buffer changes.
-
Characterization of the Protein Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight corresponding to the attached PEG chains and to assess the extent of cross-linking (i.e., the presence of dimers, trimers, etc.).
-
HPLC/LC-MS: Use size-exclusion chromatography (SEC-HPLC) or reversed-phase HPLC (RP-HPLC) to assess the purity of the conjugate and quantify the different species (unmodified, mono-PEGylated, cross-linked). Liquid chromatography-mass spectrometry (LC-MS) can be used to determine the exact mass of the conjugate and the degree of PEGylation.
-
Activity Assay: Perform a relevant biological or enzymatic assay to confirm that the conjugated protein retains its desired function.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Low pH of the reaction buffer- Hydrolysis of the PFP ester- Presence of primary amines in the buffer- Insufficient molar excess of the linker | - Increase the pH of the reaction buffer to 8.0-8.5.- Prepare the PFP ester solution immediately before use.- Ensure the reaction buffer is amine-free.- Increase the molar ratio of the linker to the protein. |
| Protein Precipitation | - High concentration of organic solvent- Change in protein pI after conjugation- Formation of large, insoluble aggregates | - Keep the final concentration of DMSO or DMF below 10%.- Screen different buffer conditions for the final conjugate.- Optimize the linker-to-protein ratio to favor intramolecular or dimeric cross-linking over extensive aggregation. |
| Loss of Protein Activity | - Conjugation at a critical lysine residue in the active site- Protein denaturation | - Reduce the molar ratio of the linker to decrease the degree of PEGylation.- Consider site-specific conjugation methods if available.- Perform the reaction at 4°C. |
Conclusion
The protocol described provides a robust starting point for the successful conjugation of proteins with this compound. The superior stability of the PFP ester in aqueous solutions offers a significant advantage for achieving consistent and efficient PEGylation. As with any bioconjugation reaction, empirical optimization of the reaction conditions is essential to obtain the desired product with retained biological function for your specific protein of interest.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bis-PEG5-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-PFP ester is a homobifunctional crosslinker utilized for the surface modification of nanoparticles. This reagent features two pentafluorophenyl (PFP) ester terminal groups, which are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3] The central polyethylene (B3416737) glycol (PEG) spacer, consisting of five ethylene (B1197577) glycol units, imparts hydrophilicity to the modified nanoparticles.[2][4] This PEGylation strategy is widely employed to enhance the biocompatibility and stability of nanoparticles in biological systems, reduce non-specific protein adsorption (opsonization), and prolong their circulation time in vivo.[5] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater resistance to hydrolysis in aqueous environments, leading to higher reaction efficiencies.[1][3][6]
These application notes provide an overview of the utility of this compound in nanoparticle surface modification and detailed protocols for the functionalization of various nanoparticle platforms.
Key Applications
-
Prolonged Systemic Circulation: By creating a hydrophilic PEG shield, nanoparticles modified with this compound can evade recognition and clearance by the mononuclear phagocyte system (MPS), leading to longer circulation half-lives.[5]
-
Improved Stability: The PEG layer provides steric hindrance, preventing nanoparticle aggregation in high ionic strength solutions and biological media.[5]
-
Reduced Immunogenicity: Surface PEGylation can minimize the recognition of nanoparticles by the immune system.[7]
-
Platform for Further Functionalization: As a homobifunctional linker, this compound can be used to crosslink amine-containing molecules or to functionalize amine-rich nanoparticle surfaces for subsequent conjugation of targeting ligands, imaging agents, or therapeutic payloads.
Data Presentation: Physicochemical Characterization of Modified Nanoparticles
The successful surface modification of nanoparticles with this compound can be confirmed by monitoring changes in their physicochemical properties. The following tables provide representative data for the characterization of different nanoparticle types before and after modification.
Table 1: Gold Nanoparticles (AuNPs)
| Parameter | Bare AuNPs | Amine-Functionalized AuNPs | Bis-PEG5-PFP Modified AuNPs |
| Hydrodynamic Diameter (nm) | 50.2 ± 1.5 | 55.8 ± 2.1 | 65.5 ± 2.8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.21 ± 0.04 |
| Zeta Potential (mV) | -25.3 ± 3.1 | +30.1 ± 2.5 | -5.2 ± 1.9 |
| Surface Plasmon Resonance (nm) | 532 | 535 | 538 |
Table 2: Liposomes
| Parameter | Unmodified Liposomes | Amine-PEG-Liposomes | Bis-PEG5-PFP Modified Liposomes |
| Hydrodynamic Diameter (nm) | 105.3 ± 4.2 | 112.1 ± 3.8 | 120.7 ± 4.5 |
| Polydispersity Index (PDI) | 0.11 ± 0.03 | 0.13 ± 0.02 | 0.15 ± 0.03 |
| Zeta Potential (mV) | -15.8 ± 2.4 | +10.5 ± 1.9 | -2.1 ± 1.5 |
Table 3: Polymeric Nanoparticles (PLGA)
| Parameter | Bare PLGA Nanoparticles | Amine-Functionalized PLGA | Bis-PEG5-PFP Modified PLGA |
| Hydrodynamic Diameter (nm) | 150.6 ± 5.1 | 158.2 ± 4.7 | 170.3 ± 5.5 |
| Polydispersity Index (PDI) | 0.19 ± 0.04 | 0.22 ± 0.03 | 0.24 ± 0.05 |
| Zeta Potential (mV) | -20.4 ± 3.5 | +25.7 ± 2.9 | -3.8 ± 2.1 |
Experimental Protocols
Important Considerations Before Starting:
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the desired reaction. Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers at a pH of 7-9 are recommended.[7]
-
Reagent Handling: this compound is sensitive to moisture.[8] Store at -20°C with a desiccant. Allow the reagent to equilibrate to room temperature before opening to prevent condensation.
-
Stock Solutions: Prepare stock solutions of this compound in an anhydrous organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not store stock solutions.[8]
Protocol 1: Surface Modification of Amine-Functionalized Gold Nanoparticles
This protocol assumes the starting material is gold nanoparticles with a surface functionalized with primary amines (e.g., via cysteamine (B1669678) or other amine-terminated ligands).
Materials:
-
Amine-functionalized gold nanoparticles (AuNPs)
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
Quenching Buffer: 1 M Glycine, pH 8.0
-
Centrifuge and appropriate centrifuge tubes
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the amine-functionalized AuNPs in the Conjugation Buffer to a final concentration of 1 mg/mL.
-
Sonicate briefly to ensure a homogenous dispersion.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the AuNP suspension. A 10-50 fold molar excess of the PFP ester to the estimated surface amine groups is a good starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring or shaking.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted PFP esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Pellet the modified AuNPs by centrifugation. The required speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant.
-
Resuspend the pellet in deionized water.
-
Repeat the centrifugation and resuspension steps two more times to remove unreacted crosslinker and quenching reagent.
-
Resuspend the final purified Bis-PEG5-PFP modified AuNPs in a suitable buffer for storage and characterization.
-
Protocol 2: Surface Modification of Amine-Functionalized Liposomes
This protocol is for the modification of pre-formed liposomes incorporating an amine-terminated lipid (e.g., DSPE-PEG-NH2).
Materials:
-
Amine-functionalized liposome (B1194612) suspension
-
This compound
-
Anhydrous DMF
-
Conjugation Buffer: 0.1 M HEPES buffer with 0.15 M NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) or dialysis cassette (10 kDa MWCO)
Procedure:
-
Liposome Preparation:
-
Prepare a suspension of amine-functionalized liposomes in the Conjugation Buffer at a concentration of 5-10 mg/mL total lipid.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the liposome suspension while gently vortexing. A 10-fold molar excess of the PFP ester relative to the amine-lipid is recommended as a starting point.
-
Incubate the reaction for 1 hour at room temperature.
-
-
Quenching:
-
Purification:
-
To remove unreacted crosslinker and byproducts, purify the modified liposomes using either SEC or dialysis.
-
For SEC: Equilibrate the column with a suitable storage buffer (e.g., PBS, pH 7.4). Apply the reaction mixture to the column and collect the fractions containing the liposomes.
-
For Dialysis: Transfer the reaction mixture to a dialysis cassette and dialyze against the desired storage buffer at 4°C with several buffer changes over 24-48 hours.
-
Collect the purified Bis-PEG5-PFP modified liposomes for characterization.
-
Protocol 3: Surface Modification of Amine-Functionalized Polymeric Nanoparticles
This protocol is suitable for polymeric nanoparticles (e.g., PLGA, PLA) that have been surface-functionalized with primary amines.
Materials:
-
Amine-functionalized polymeric nanoparticle suspension
-
This compound
-
Anhydrous DMSO
-
Conjugation Buffer: 0.1 M Borate Buffer, pH 8.5
-
Quenching Buffer: 1 M Glycine, pH 8.5
-
Centrifugal filter units (appropriate MWCO for the nanoparticle size)
-
Deionized water
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized polymeric nanoparticles in the Conjugation Buffer to a final concentration of 2-5 mg/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 25 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle suspension to achieve a final concentration of 1-2 mM.
-
Incubate the reaction for 2 hours at room temperature with continuous mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge according to the manufacturer's instructions to separate the nanoparticles from the supernatant containing unreacted reagents.
-
Discard the filtrate and resuspend the nanoparticles in deionized water.
-
Repeat the washing step two more times.
-
Collect the purified Bis-PEG5-PFP modified nanoparticles and resuspend in the desired buffer.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Cellular uptake and potential signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Cellular uptake and intracellular pathways of PLL-g-PEG-DNA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Grafting Density on the Two-dimensional Assembly of Nanoparticles [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Single-Step Surface Functionalization of Polymeric Nanoparticles for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydrogel Formation Using Bis-PEG5-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are a cornerstone of biomedical research, offering a versatile platform for applications ranging from tissue engineering to controlled drug delivery. Their biocompatibility, tunable mechanical properties, and high water content make them ideal for mimicking the native extracellular matrix. This document provides a detailed guide to the formation of PEG hydrogels using Bis-PEG5-PFP ester as a homobifunctional crosslinker and a multi-arm PEG-amine as the backbone.
The crosslinking chemistry relies on the reaction between the pentafluorophenyl (PFP) ester groups of the this compound and the primary amine groups of the multi-arm PEG. This reaction forms stable amide bonds, resulting in the formation of a three-dimensional hydrogel network.[1] A key advantage of PFP esters over other amine-reactive functionalities, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to hydrolysis in aqueous environments, leading to more efficient and controlled crosslinking.
Materials and Equipment
Materials:
-
This compound
-
Multi-arm PEG-amine (e.g., 4-arm or 8-arm PEG-NH2, 10 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Deionized (DI) water
Equipment:
-
Vortex mixer
-
Pipettes
-
Spatula
-
Weighing balance
-
pH meter
-
Molds for hydrogel casting (e.g., silicone molds, well plates)
-
Incubator or temperature-controlled environment (optional)
-
Rheometer for mechanical characterization
-
Scanning electron microscope (SEM) for morphological analysis (optional)
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution:
-
Due to the moisture sensitivity of PFP esters, it is recommended to prepare the stock solution immediately before use.
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound and dissolve it in anhydrous DMSO to a final concentration of 100 mg/mL.
-
Vortex thoroughly until the ester is completely dissolved.
-
-
Multi-arm PEG-Amine Stock Solution:
-
Weigh the desired amount of multi-arm PEG-amine and dissolve it in PBS (pH 7.4) to a final concentration of 10% (w/v).
-
Vortex until the polymer is fully dissolved.
-
-
Quenching Solution:
-
Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0, or prepare a 1 M glycine (B1666218) solution.
-
Protocol 2: Hydrogel Formation
-
In a microcentrifuge tube, pipette the desired volume of the multi-arm PEG-amine stock solution.
-
Add the this compound stock solution to the multi-arm PEG-amine solution. The final polymer concentration and the molar ratio of PFP ester to amine groups can be varied to tune the hydrogel properties. A 1:1 molar ratio of PFP ester to amine groups is a good starting point.
-
Immediately and thoroughly mix the two solutions by vortexing for 5-10 seconds.
-
Quickly pipette the mixed solution into a mold of the desired shape and size.
-
Allow the solution to stand at room temperature to facilitate gelation. Gelation time can vary from minutes to hours depending on the concentrations and molecular weights of the reactants.[1]
-
To stop the crosslinking reaction and consume any unreacted PFP esters, a quenching solution can be added to the surface of the hydrogel after gelation is complete.
Protocol 3: Hydrogel Characterization
1. Gelation Time:
-
Gelation time can be determined by the vial tilt method. After mixing the components, the vial is tilted at regular intervals. The gelation time is the point at which the solution no longer flows.
-
For more precise measurements, a rheometer can be used to monitor the storage modulus (G') and loss modulus (G''). The gel point is typically defined as the time at which G' surpasses G''.
2. Swelling Ratio:
-
After formation, immerse the hydrogel in DI water or PBS (pH 7.4).
-
Allow the hydrogel to swell for 24-48 hours to reach equilibrium.
-
Remove the swollen hydrogel, gently blot the surface to remove excess water, and record the wet weight (Ww).
-
Freeze-dry the hydrogel and record the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ww - Wd) / Wd
-
3. Mechanical Properties:
-
The mechanical properties of the hydrogel, such as the storage modulus (G'), can be measured using a rheometer.
-
Perform a frequency sweep at a constant strain to determine the viscoelastic properties of the hydrogel.
Data Presentation
The following tables provide representative data for multi-arm PEG hydrogels, which can be used as a reference for expected outcomes when using this compound as a crosslinker.
Table 1: Gelation Time of Multi-Arm PEG Hydrogels with Different Crosslinkers and Concentrations.
| PEG Architecture | Crosslinker Concentration (mM) | Temperature (°C) | Gelation Time (hours) |
| 4-arm PEG-Amine | 25 | 37 | 1.7[1] |
| 8-arm PEG-Amine | 25 | 37 | 6.2[1] |
| 4-arm PEG-Amine | 35.2 | 37 | 1.3[1] |
| 8-arm PEG-Amine | 35.2 | 37 | 4.4[1] |
Table 2: Swelling and Mechanical Properties of Multi-Arm PEG Hydrogels.
| PEG Architecture | Polymer Concentration (w/v %) | Swelling Ratio | Storage Modulus (G') (kPa) |
| 4-arm PEG | 5 | ~14 | ~1.5 |
| 8-arm PEG | 5 | ~12 | ~2.5 |
| 4-arm PEG | 10 | ~10 | ~5 |
| 8-arm PEG | 10 | ~8 | ~8 |
Note: The data in these tables are illustrative and based on similar multi-arm PEG hydrogel systems. Actual values will vary depending on the specific experimental conditions, including the exact molecular weights of the polymers and the crosslinker, and the final polymer concentration.
Mandatory Visualization
Reaction Scheme
The following diagram illustrates the crosslinking reaction between this compound and a multi-arm PEG-amine to form a hydrogel network.
Caption: Reaction scheme for hydrogel formation.
Experimental Workflow
This diagram outlines the step-by-step process for creating and characterizing the hydrogel.
Caption: Workflow for hydrogel synthesis and characterization.
Troubleshooting
-
Problem: Hydrogel does not form or takes too long to gel.
-
Possible Causes:
-
Concentrations of reactants are too low.
-
PFP ester has been hydrolyzed due to exposure to moisture.
-
The pH of the amine solution is too low.
-
-
Solutions:
-
Increase the concentration of the PEG-amine and/or the this compound.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Ensure the pH of the PBS buffer is 7.4 or higher.
-
-
-
Problem: Hydrogel is too brittle or too soft.
-
Possible Causes:
-
The crosslinking density is too high (brittle) or too low (soft).
-
The molecular weight of the PEG precursors is not optimal for the desired properties.
-
-
Solutions:
-
To decrease brittleness, reduce the concentration of the crosslinker or use a higher molecular weight PEG-amine.
-
To increase stiffness, increase the concentration of the crosslinker or use a lower molecular weight PEG-amine.
-
-
Conclusion
The use of this compound provides a reliable and efficient method for the formation of PEG-based hydrogels. The enhanced stability of the PFP ester in aqueous solutions allows for greater control over the crosslinking reaction compared to more hydrolysis-prone crosslinkers. By tuning the concentrations and molecular weights of the reactants, the physical and mechanical properties of the resulting hydrogels can be tailored to meet the specific demands of a wide range of biomedical applications.
References
Application Notes and Protocols for PFP Ester Crosslinking Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended buffer conditions and protocols for successful crosslinking reactions using pentafluorophenyl (PFP) esters. PFP esters are amine-reactive chemical crosslinkers that form stable amide bonds with primary and secondary amines, commonly targeting the N-terminus of proteins and the ε-amine of lysine (B10760008) residues.[1][2][3] Their superior stability towards hydrolysis compared to N-hydroxysuccinimide (NHS) esters makes them a robust choice for bioconjugation, leading to more efficient and reproducible results.[2][4][5][6]
Key Advantages of PFP Esters
PFP esters offer several advantages over other amine-reactive crosslinkers, particularly NHS esters:
-
Greater Resistance to Hydrolysis: PFP esters exhibit a significantly lower rate of spontaneous hydrolysis in aqueous solutions, which is a major competing side reaction with NHS esters.[2] This increased stability ensures a higher concentration of the active ester is available for the desired conjugation reaction, leading to greater efficiency.[2]
-
Faster Reaction Kinetics: The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic, resulting in faster aminolysis (reaction with amines) compared to many other active esters.[2]
-
Improved Reproducibility: Due to their enhanced stability, reactions with PFP esters are often more reproducible.[2]
Recommended Buffer Conditions
The selection of an appropriate buffer system is critical for a successful PFP ester crosslinking reaction. The optimal conditions facilitate the nucleophilic attack of the amine on the ester while minimizing hydrolysis of the PFP ester.
Optimal pH Range: The ideal pH for PFP ester reactions with primary amines is between 7.0 and 9.0.[1][5][6][7][8]
-
At a neutral pH (around 7.0-7.5), the reaction is efficient and hydrolysis is relatively slow.[7]
-
Increasing the pH to 8.0-8.5 can accelerate the reaction rate.[1][4][9] However, the rate of hydrolysis also increases at higher pH values.[1][7]
Recommended Buffers: Buffers that do not contain primary amines should be used to avoid competing reactions.[1][5][6][7]
| Buffer Type | Common Concentration | pH Range | Notes |
| Phosphate Buffered Saline (PBS) | 20-100 mM | 7.2-8.0 | A widely used and versatile buffer for PFP ester reactions.[1][4][5][8] |
| Carbonate/Bicarbonate | 50-100 mM | 8.5-9.0 | Useful for reactions where a higher pH is desired to increase the reaction rate.[1][4][9] |
| HEPES | 50-200 mM | 7.0-8.0 | A good buffering agent in the physiological pH range.[1][4] |
| Borate | 50-100 mM | 8.0-9.0 | Another option for reactions at a slightly basic pH.[1][4] |
Buffers to Avoid:
-
Tris Buffer: Contains primary amines that will compete with the target molecule for reaction with the PFP ester.[1][5][6][7]
-
Glycine Buffer: Also contains primary amines and should be avoided for the same reason.[1][5][6][7]
Experimental Protocols
Below are detailed protocols for common PFP ester crosslinking applications. It is important to note that optimal conditions, such as the molar excess of the crosslinker and reaction time, may require empirical testing for specific applications.[1][7]
Protocol 1: General Protein Crosslinking
This protocol describes a general procedure for crosslinking soluble proteins using a homobifunctional PFP ester crosslinker.
Materials:
-
Protein solution (in a recommended buffer)
-
PFP ester crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[1]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[2] If the protein sample is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.[5][6]
-
Prepare the Crosslinker Stock Solution: PFP esters are moisture-sensitive.[5][6][7][8] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][7][8] Immediately before use, dissolve the PFP ester crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[4][8] Do not store the reagent in solution.[6][7][8]
-
Initiate the Crosslinking Reaction: Add a 10- to 50-fold molar excess of the PFP ester stock solution to the protein solution.[7] The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[7]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.[1][4][7] Longer incubation times may be required for less concentrated protein solutions.
-
Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM.[10] Incubate for 15-30 minutes at room temperature.[4]
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][6][8]
Protocol 2: Two-Step Heterobifunctional Crosslinking
This protocol is for use with heterobifunctional crosslinkers containing both a PFP ester and another reactive group (e.g., a maleimide (B117702) for reaction with sulfhydryls).
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Heterobifunctional PFP ester crosslinker (e.g., Mal-(PEG)n-PFP Ester)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)[7]
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Activate the Amine-Containing Protein:
-
Remove Excess Crosslinker: Immediately remove the unreacted crosslinker using a desalting column equilibrated with the conjugation buffer.[7] This step is crucial to prevent unwanted reactions in the next step.
-
Conjugate to the Sulfhydryl-Containing Molecule:
-
Combine the maleimide-activated Protein-NH2 with the Molecule-SH.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.[7]
-
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove any unreacted molecules.
Visualizations
Caption: Chemical reaction mechanism of PFP ester with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. confluore.com [confluore.com]
- 9. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Protein Labeling with Bis-PEG5-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG5-PFP ester is a homobifunctional crosslinker used for the covalent labeling of proteins and other biomolecules.[1][2] The pentafluorophenyl (PFP) ester groups at each end of the polyethylene (B3416737) glycol (PEG) spacer react with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of polypeptides, to form stable amide bonds.[1] This reaction is efficient and specific under optimized conditions, making PFP esters a robust choice for conjugating various molecules to proteins.[3] The PEG5 spacer enhances the water solubility of the reagent and the resulting conjugate, reduces aggregation, and can decrease the immunogenicity of the labeled protein.[1]
Optimizing the molar excess of the PFP ester to the protein is a critical step in achieving the desired degree of labeling (DOL). An insufficient molar excess may lead to a low DOL and inadequate signal in downstream applications, while an excessive amount can result in protein precipitation, loss of biological activity, or other undesirable modifications.[4] This document provides detailed protocols and guidelines for calculating the optimal molar excess of this compound for successful protein labeling.
Principles of PFP Ester Chemistry
The reaction between a PFP ester and a primary amine on a protein is highly dependent on pH.[1] The optimal pH range for this reaction is typically between 7 and 9.[1] Below this range, the primary amines are protonated and less reactive. Above this range, hydrolysis of the PFP ester becomes a significant competing reaction, which can reduce labeling efficiency.[1] PFP esters are generally less susceptible to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a wider window for efficient conjugation.[3] It is crucial to use amine-free buffers, such as phosphate (B84403), carbonate/bicarbonate, HEPES, or borate (B1201080) buffers, as buffers containing primary amines (e.g., Tris or glycine) will compete with the protein for reaction with the PFP ester.[1][3]
Molar Excess Calculation
The appropriate molar excess of this compound is empirical and depends on several factors:
-
Protein Concentration: More dilute protein solutions generally require a higher molar excess of the PFP ester to achieve the same degree of labeling as more concentrated solutions.[4][5]
-
Reactivity of the Protein: The number and accessibility of primary amines on the protein surface will influence the reaction efficiency.
-
Desired Degree of Labeling (DOL): Different applications may require different DOLs. The desired DOL should be determined empirically for each specific application.
The following formula can be used to calculate the mass of this compound required for a specific molar excess:
Where:
-
Molar Excess: The desired molar ratio of PFP ester to protein.
-
Mass of Protein (mg): The mass of the protein to be labeled.
-
MW of PFP ester (Da): The molecular weight of this compound (670.45 g/mol ).[6]
-
MW of Protein (Da): The molecular weight of the protein.
Recommended Molar Excess Ratios
The following table provides general recommendations for starting molar excess ratios. These should be optimized for each specific protein and application.
| Protein Concentration | Recommended Starting Molar Excess | Notes |
| > 5 mg/mL | 5-10 fold | Higher protein concentrations generally lead to more efficient labeling.[4][7] |
| 1-5 mg/mL | 10-20 fold | A common concentration range for antibody labeling.[4] |
| < 1 mg/mL | 20-50 fold | A higher excess is needed to compensate for lower reaction kinetics.[4] |
Experimental Protocols
This section provides a general protocol for labeling a protein with this compound.
Materials
-
Protein to be labeled
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 7.2-8.5.[4][8]
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 (or 1 M glycine (B1666218) or lysine)[1]
-
Desalting column or dialysis cassette for purification[1]
Protocol
-
Protein Preparation:
-
PFP Ester Stock Solution Preparation:
-
Labeling Reaction:
-
Quenching the Reaction:
-
(Optional) Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature to stop the reaction.[1]
-
-
Purification:
-
Characterization of Labeled Protein:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate if the attached molecule has a distinct absorbance spectrum.
-
Assess the purity and integrity of the labeled protein using SDS-PAGE.
-
Confirm the biological activity of the labeled protein using a relevant functional assay.
-
Visualization of Workflow and Reaction
Caption: Experimental workflow for protein labeling with this compound.
Caption: Reaction of PFP ester with a primary amine on a protein.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
Optimizing Bis-PEG5-PFP Ester Conjugation: A Guide to Reaction Time and Temperature
For Immediate Release
[City, State] – [Date] – In the realm of bioconjugation, the efficiency and specificity of linking molecules are paramount. For researchers, scientists, and drug development professionals utilizing Bis-PEG5-PFP ester as a homobifunctional crosslinker, understanding the nuances of reaction conditions is critical for success. This application note provides a detailed guide to optimizing conjugation reactions, with a focus on the interplay between reaction time and temperature to achieve optimal yields and preserve the integrity of sensitive biomolecules.
Pentafluorophenyl (PFP) esters are favored for their high reactivity towards primary and secondary amines, forming stable amide bonds.[1][2] Compared to their N-hydroxysuccinimide (NHS) ester counterparts, PFP esters exhibit greater resistance to hydrolysis in aqueous environments, leading to more efficient and reproducible conjugations.[2][3] The this compound, with its polyethylene (B3416737) glycol (PEG) spacer, further enhances the water solubility of the resulting conjugate and can reduce aggregation.[4][5]
Key Parameters for Optimal Conjugation
Achieving high-yield and specific conjugation with this compound hinges on the careful control of several experimental parameters. These include pH, the molar ratio of the crosslinker to the target molecule, and critically, the reaction time and temperature.
General Reaction Conditions
A summary of the recommended starting conditions for this compound conjugation is provided below. Optimization of these parameters is often necessary for specific applications.[4]
| Parameter | Recommended Condition | Rationale |
| pH | 7.2–8.5[1][6] | Balances amine reactivity (favored at higher pH) and PFP ester hydrolysis (increases at higher pH).[1][4][6] |
| Solvent | Amine-free buffers (e.g., PBS, HEPES, Borate)[1][4][6] | Buffers containing primary amines like Tris or glycine (B1666218) will compete with the target molecule for the PFP ester.[4][6] |
| Co-solvent | 5–10% DMSO or DMF[1] | Can be added to improve the solubility of the PFP ester reagent.[1] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1[1] | An excess of the PFP ester is often used to drive the reaction towards completion.[6] |
The Critical Role of Reaction Time and Temperature
The kinetics of the conjugation reaction are directly influenced by both time and temperature. The optimal conditions will depend on the specific biomolecule being conjugated and its sensitivity to temperature.
Recommended Time and Temperature Protocols
| Condition | Temperature | Time | Suitability |
| Standard | Room Temperature (20–25°C) | 1–4 hours[1][6] | A common starting point for many proteins and biomolecules. |
| For Sensitive Biomolecules | 4°C | Overnight[1][6] | Slower reaction rate helps to preserve the structure and function of temperature-sensitive molecules. |
| Accelerated | 37°C | 30 minutes[2][6] | Useful for rapid conjugations, but may not be suitable for all biomolecules. |
| Rapid (Soluble Proteins) | Room Temperature | 30 minutes[4] | An alternative for robust, soluble proteins. |
| Rapid (4°C) | 4°C | 2 hours[4][7] | A faster alternative for cold incubations. |
It is crucial to empirically test and optimize these conditions to achieve the desired degree of labeling for each specific application.[4]
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to an amine-containing biomolecule.
Protocol 1: Standard Conjugation at Room Temperature
1. Preparation of Biomolecule Solution:
-
Dissolve the amine-containing biomolecule (e.g., protein, peptide) in an amine-free conjugation buffer (e.g., 50–100 mM PBS, HEPES, or Borate buffer, pH 7.2–8.5) to a final concentration of 0.5–5 mg/mL.[1]
-
If solubility is a concern, up to 10% DMSO or DMF can be included in the buffer.[1]
2. Preparation of this compound Solution:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to create a 10–100 mM stock solution.[1] PFP esters are moisture-sensitive.[2][6]
3. Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently stirring.
-
Incubate the reaction mixture for 1–4 hours at room temperature (20–25°C).[1][6]
4. Quenching the Reaction (Optional):
-
To quench any unreacted PFP ester, add a quenching buffer such as 1M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM.[4]
5. Purification:
-
Remove excess reagent and byproducts by methods such as desalting columns (e.g., Sephadex G-25), dialysis, or size-exclusion chromatography (SEC).[1][3]
Protocol 2: Conjugation of Temperature-Sensitive Biomolecules at 4°C
1. Preparation of Solutions:
-
Prepare the biomolecule and this compound solutions as described in Protocol 1. Pre-chill both solutions to 4°C.
2. Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution with gentle mixing.
3. Quenching and Purification:
-
Follow the quenching and purification steps as outlined in Protocol 1.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and relationships.
Caption: General experimental workflow for this compound conjugation.
Caption: Key parameters influencing optimal this compound conjugation.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Buy this compound | 1334177-78-4 | >98% [smolecule.com]
- 6. Bis-PEG13-PFP ester | 1383567-59-6 | Benchchem [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note: Quenching Unreacted Bis-PEG5-PFP Ester with Tris Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG5-PFP ester is a homobifunctional, amine-reactive crosslinking agent used to conjugate molecules containing primary or secondary amines, such as proteins, peptides, and other biomolecules. The pentafluorophenyl (PFP) ester groups at each end of the polyethylene (B3416737) glycol (PEG) spacer react with amines to form stable amide bonds.[1][2] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis and greater reactivity towards amines, which can lead to more efficient conjugations.[1][2] After a conjugation reaction, it is crucial to quench any unreacted PFP ester to prevent nonspecific crosslinking or modification of other molecules in subsequent steps. Tris (tris(hydroxymethyl)aminomethane) buffer is an effective and commonly used quenching agent because its primary amine readily reacts with the PFP ester to form an inert, stable amide adduct.[3][4] This application note provides a detailed protocol for quenching unreacted this compound using Tris buffer.
Principle of the Reaction
The quenching process involves a nucleophilic acyl substitution reaction. The primary amine of the Tris molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the PFP ester. This reaction is facilitated by the pentafluorophenoxide group, which is an excellent leaving group.[1][5] The result is the formation of a stable amide bond between the Tris molecule and the PEG linker, effectively capping the reactive PFP ester. A competing reaction is the hydrolysis of the PFP ester, especially at higher pH, which results in the regeneration of the carboxylic acid.[3][6] However, the reaction with the primary amine of Tris is generally faster and more efficient.[1]
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for quenching a bioconjugation reaction involving this compound.
Materials and Reagents
-
Reaction Mixture: Your completed conjugation reaction containing the biomolecule and unreacted this compound in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.5).[3][4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification System: Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette (e.g., Slide-A-Lyzer™ Dialysis Cassettes) for removal of quenched crosslinker and byproducts.[3][7]
-
Analytical Equipment (Optional): HPLC or LC-MS to confirm conjugation and quenching.
Protocol: Quenching Procedure
-
Post-Conjugation: Following the incubation period for your primary conjugation reaction (typically 30-60 minutes at room temperature or 2 hours on ice), proceed immediately to the quenching step.[3][8]
-
Add Quenching Buffer: Add the 1 M Tris-HCl, pH 8.0 quenching buffer to your reaction mixture to achieve a final Tris concentration of 20-50 mM.[3][9] For example, add 20-50 µL of 1 M Tris-HCl for every 1 mL of reaction volume.
-
Incubate: Gently mix the solution and incubate for 15-30 minutes at room temperature.[3][10][11] This allows the Tris to react completely with any remaining PFP esters.
-
Purification: Remove the quenched crosslinker, pentafluorophenol (B44920) byproduct, and excess Tris by desalting, dialysis, or another appropriate purification method.[3][12] The purified, conjugated biomolecule is now ready for downstream applications.
Data Presentation
Optimizing the quenching conditions ensures the complete deactivation of excess crosslinker. The following tables provide recommended parameters based on typical bioconjugation reactions.
Table 1: Recommended Final Concentrations for Quenching Buffer
| Reagent | Stock Concentration | Recommended Final Concentration | Purpose |
| Tris | 1 M (pH 7.5 - 8.5) | 20 - 100 mM | Primary quenching agent; reacts with PFP esters.[3][9][12][13] |
| Glycine | 1 M | 20 - 100 mM | Alternative quenching agent.[3][9] |
| Lysine | 1 M | 20 - 50 mM | Alternative quenching agent.[3][9] |
| Hydroxylamine | 0.5 - 1 M | 10 - 50 mM | Alternative quenching agent.[9] |
Table 2: Typical Quenching Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Incubation Time | 15 - 30 minutes | Sufficient time for the quenching reaction to proceed to completion at room temperature.[3][10][11] |
| Temperature | Room Temperature (20-25°C) | Provides adequate kinetic energy for the reaction without denaturing most protein samples.[3][10] |
| pH | 7.5 - 8.5 | Ensures the primary amine of Tris is sufficiently deprotonated and nucleophilic to efficiently react with the PFP ester.[3][6] |
Visualizations
Chemical Reaction Pathway
The diagram below illustrates the nucleophilic attack of the Tris primary amine on the electrophilic carbonyl carbon of the PFP ester, resulting in a stable amide bond and the release of pentafluorophenol.
Caption: Quenching of PFP ester with Tris.
Experimental Workflow
The following workflow diagram outlines the key steps from the initial conjugation reaction to the final purified product.
Caption: Workflow for quenching and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. confluore.com [confluore.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
Troubleshooting & Optimization
How to minimize hydrolysis of Bis-PEG5-PFP ester in aqueous solution
Welcome to the technical support center for Bis-PEG5-PFP ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing hydrolysis of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this reagent in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound, with a focus on preventing unwanted hydrolysis.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound: The primary reason for poor conjugation is the hydrolysis of the PFP ester, rendering it inactive. This is accelerated by moisture, high pH, and elevated temperatures.[1][2][3] | - Ensure anhydrous conditions: Prepare stock solutions in anhydrous DMSO or DMF.[1][3] - Optimize pH: Perform conjugation reactions in amine-free buffers at a pH range of 7.2-8.5.[1] Lowering the pH can slow hydrolysis, but may also reduce the reaction rate with amines. - Control temperature: Conduct reactions at room temperature or 4°C. Lower temperatures will decrease the rate of hydrolysis.[1][3] |
| Presence of primary amines in the buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the PFP ester.[3] | - Use amine-free buffers: Recommended buffers include phosphate, carbonate/bicarbonate, HEPES, and borate (B1201080).[3] | |
| Improper storage of the reagent: Exposure to moisture during storage will lead to degradation of the ester. | - Store at -20°C with a desiccant. [1][3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] | |
| Inconsistent Results Between Experiments | Degradation of stock solution: PFP esters are susceptible to hydrolysis even in anhydrous solvents if trace amounts of water are present. It is not recommended to store stock solutions for extended periods.[1][3] | - Prepare fresh stock solutions: Dissolve the this compound in anhydrous solvent immediately before use.[1][3] |
| Batch-to-batch variability of the reagent: Improper storage or handling can lead to variations in the quality of the PFP ester. | - Qualify new batches: It is good practice to perform a small-scale control reaction to verify the activity of a new batch of the reagent.[1] | |
| Precipitation of the Reagent in Aqueous Solution | Hydrophobicity of the PFP ester: PFP esters can be somewhat hydrophobic and may not disperse well in purely aqueous solutions.[4] | - Ensure adequate mixing: Add the PFP ester stock solution (in DMSO or DMF) to the aqueous reaction mixture with gentle but thorough mixing.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
The primary degradation pathway is hydrolysis, where the pentafluorophenyl (PFP) ester reacts with water to form the corresponding carboxylic acid and pentafluorophenol. This reaction is base-catalyzed and its rate increases with higher pH.[1]
Q2: How should this compound be stored to maintain its stability?
For long-term stability, this compound should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][3]
Q3: Is it advisable to prepare and store stock solutions of this compound?
It is strongly recommended to prepare stock solutions of PFP esters in an anhydrous solvent like DMSO or DMF immediately before use.[1][3] Due to their sensitivity to moisture, storing stock solutions is not advised as the ester will degrade over time.[1][3]
Q4: What is the optimal pH for conjugation reactions using this compound?
For reactions with primary amines, a pH range of 7.2 to 8.5 is generally optimal.[1] In this range, the amine nucleophile is sufficiently deprotonated and reactive. Higher pH values will significantly accelerate the hydrolysis of the PFP ester.[1]
Q5: Which buffers are compatible with this compound reactions?
Amine-free buffers such as phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers are recommended.[3] Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule.[3]
Quantitative Data on PFP Ester Stability
| Active Ester | Solvent System | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | More stable than NHS ester |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Acetonitrile | Less stable than PFP ester |
Source: BenchChem Technical Support Center[1]
The stability of active esters is highly dependent on pH. The table below shows the effect of pH on the half-life of an NHS ester, which can serve as a general reference to understand the trend that PFP esters will also follow, although they are inherently more stable.
| pH | Half-life (t½) of NHS Ester |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
Source: BenchChem Technical Support Center[1]
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation using this compound
This protocol provides a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted ester and byproducts.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the this compound in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed product peak.
-
Calculate the half-life of the ester by plotting the natural logarithm of the ester concentration versus time.
Visualizations
Caption: Hydrolysis pathway of this compound in aqueous solution.
Caption: Experimental workflow for determining the stability of this compound.
Caption: Key factors influencing the hydrolysis rate of this compound.
References
Technical Support Center: Troubleshooting Bis-PEG5-PFP Ester Conjugation
Welcome to the technical support center for Bis-PEG5-PFP ester conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is a this compound and what is it used for?
A this compound is a chemical crosslinking reagent. It consists of two pentafluorophenyl (PFP) ester groups connected by a 5-unit polyethylene (B3416737) glycol (PEG) spacer.[1] PFP esters are highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3][4][5][6] This bifunctional nature allows it to conjugate two different amine-containing molecules or to crosslink molecules within a complex. The hydrophilic PEG linker enhances the water solubility of the reagent and the resulting conjugate.[1]
Q2: What are the advantages of using a PFP ester over a more common NHS ester?
PFP esters offer several advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability and resistance to hydrolysis in aqueous solutions.[2][3][5][6][7][8][9][10][11] This leads to more efficient and reproducible conjugation reactions, as the PFP ester is less likely to be consumed by competing hydrolysis reactions, especially in dilute protein solutions.[8][11][12]
Q3: What is the optimal pH for a this compound conjugation reaction?
The optimal pH range for PFP ester conjugation to primary amines is typically between 7.2 and 8.5.[2][10][13] In this range, the target amine groups (like the epsilon-amino group of lysine (B10760008) residues) are sufficiently deprotonated and therefore more nucleophilic and reactive.[4][10] A lower pH will reduce reactivity, while a significantly higher pH will accelerate the hydrolysis of the PFP ester, reducing your yield.[10][13][14][15]
Q4: What buffers should I use for the conjugation reaction?
It is critical to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES.[10][11][12][13][16] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with your target molecule for reaction with the PFP ester, significantly lowering the conjugation efficiency.[4][5][6][10][11][12]
Q5: How should I prepare and store the this compound?
Bis-PEG5-PFP esters are moisture-sensitive.[2][4][5][6][11] For long-term storage, the reagent should be kept at -20°C with a desiccant.[2][5][6][11] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][6] It is strongly recommended to prepare solutions of the PFP ester immediately before use in a dry, water-miscible organic solvent like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2][5][6][13] Do not prepare stock solutions for long-term storage as the ester will degrade over time.[2][5][6]
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common problem in bioconjugation reactions. The following guide provides a systematic approach to identifying and resolving the root cause of poor yield in your this compound conjugations.
Problem: My conjugation yield is lower than expected.
This troubleshooting workflow can help you diagnose the issue:
Caption: Troubleshooting workflow for low yield in this compound conjugations.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for successful conjugation reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability.[2][10][13] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can be used for sensitive biomolecules, but may require longer reaction times.[11][13] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | Optimization may be required based on the specific reactants.[11][13] |
| Molar Excess of PFP Ester | 2:1 to 10:1 (ester:amine) | A titration is recommended to find the optimal ratio for your specific application.[13] |
| Organic Co-solvent | < 10% (if needed) | Anhydrous DMSO or DMF can be used to dissolve the PFP ester, but high concentrations can denature proteins.[10][13] |
Table 2: PFP Ester Stability and Hydrolysis
| Condition | Stability Consideration | Recommendation |
| Aqueous Solution | PFP esters are more resistant to hydrolysis than NHS esters but are not completely stable.[2][3][7][8][9][10] | Prepare PFP ester solutions immediately before use.[2][5][6] |
| High pH (>8.5) | The rate of hydrolysis increases significantly at higher pH values.[10][13][14][15] | Maintain the reaction pH within the optimal 7.2-8.5 range.[2][10][13] |
| Dilute Protein Solutions | Hydrolysis is a competing reaction that can dominate in dilute solutions.[11][12] | If possible, use a higher concentration of your biomolecule.[12] |
Experimental Protocols
General Protocol for Protein-Small Molecule Conjugation using this compound
This protocol provides a starting point for conjugation. Optimization will be necessary for your specific application.
-
Prepare the Biomolecule Solution:
-
Dissolve your protein or other amine-containing biomolecule in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a concentration of 1-5 mg/mL.[13]
-
If your biomolecule is in a buffer containing primary amines (like Tris), perform a buffer exchange using a desalting column or dialysis.[5][6][10]
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.[13]
-
-
Initiate the Conjugation Reaction:
-
Incubate:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Remove unreacted this compound and byproducts using an appropriate purification method. Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for separating the larger conjugate from smaller, unreacted reagents.[][18]
-
Ion Exchange Chromatography (IEX): Can separate based on changes in surface charge after conjugation.[][18]
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities.[][18]
-
-
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for a this compound conjugation reaction.
Caption: Experimental workflow for this compound conjugation.
References
- 1. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. precisepeg.com [precisepeg.com]
- 14. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 18. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing pH for Bis-PEG5-PFP ester reaction with lysine residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction of Bis-PEG5-PFP ester with lysine (B10760008) residues. The information is tailored for researchers, scientists, and drug development professionals to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with lysine residues?
A1: The optimal pH range for the reaction of PFP esters with primary amines, such as the epsilon-amino group of lysine, is between 7.2 and 8.5.[1][2] At a neutral to slightly basic pH, the amine group is sufficiently deprotonated to be nucleophilic and reactive. Lowering the pH can decrease reactivity, while a significantly higher pH can accelerate the hydrolysis of the PFP ester, which is a competing reaction.[1][2]
Q2: How does the stability of PFP esters compare to NHS esters?
A2: PFP esters are significantly more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1] This increased stability towards hydrolysis allows for more efficient conjugation reactions and provides a wider window for experimental manipulation.[1] While both are susceptible to hydrolysis, the rate of hydrolysis for PFP esters is markedly lower, leading to better reproducibility.
Q3: What are the recommended buffer conditions for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with the target lysine residues for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers within the optimal pH range of 7.2-8.5.[1][2] Buffers such as Tris and glycine (B1666218) should be avoided.[3]
Q4: What solvents should be used to dissolve this compound?
A4: this compound is moisture-sensitive and should be dissolved in a dry, water-miscible organic solvent immediately before use.[3][4][5] Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly recommended.[3][5] Stock solutions should not be prepared and stored due to the potential for hydrolysis.[3]
Q5: How can I quench the reaction?
A5: To stop the conjugation reaction, a quenching buffer containing a high concentration of a primary amine can be added. Common quenching agents include Tris or glycine.[3][4] This will consume any unreacted PFP ester.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Incorrect pH: The reaction pH is too low, resulting in protonated and unreactive amine groups on the lysine residues. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1][2] |
| Hydrolysis of PFP Ester: The this compound has hydrolyzed due to exposure to moisture or extended incubation at high pH. | Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before use.[3][4] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine) that are competing with the lysine residues. | Use a non-amine-containing buffer such as PBS, HEPES, or bicarbonate.[1][2] If the biomolecule was in an amine-containing buffer, perform a buffer exchange prior to conjugation.[1] | |
| Poor Solubility of this compound: The PFP ester is not well-dispersed in the aqueous reaction mixture, leading to inefficient reaction. | Add the PFP ester solution slowly to the biomolecule solution with gentle but thorough mixing. The final concentration of the organic co-solvent should ideally be less than 10% to avoid denaturation of the protein.[1] | |
| Inactive Reagent: The this compound may have degraded due to improper storage. | Store the reagent at -20°C with a desiccant.[3][4] It is good practice to qualify a new batch with a small-scale control reaction. | |
| Protein Aggregation/Precipitation | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the PFP ester is too high, causing the protein to denature and precipitate. | Keep the final concentration of the organic co-solvent below 10%.[1] |
| Suboptimal Buffer Conditions: The buffer composition or pH is not suitable for the protein, leading to instability. | Ensure the chosen buffer and pH are compatible with the target protein. | |
| Inconsistent Results | Variability in Reagent Quality: The quality of the this compound may vary between batches. | Qualify each new batch of reagent with a control experiment. |
| Introduction of Moisture: Inconsistent exposure to atmospheric moisture during reagent handling. | Handle the moisture-sensitive PFP ester in a controlled environment (e.g., under inert gas) and always allow it to warm to room temperature before opening.[3][4] |
Data Presentation
Table 1: General Reaction Parameters for this compound Conjugation
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and ester stability.[1][2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction is faster at room temperature, but 4°C can be used for sensitive biomolecules.[1] |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Optimization may be required depending on the reactivity of the biomolecule.[1] |
| Molar Ratio | 5- to 20-fold molar excess of PFP ester to protein | The optimal ratio should be determined empirically for each specific protein.[1] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction kinetics.[1] |
Table 2: Comparative Stability of Amine-Reactive Esters in Aqueous Buffer
| Ester Type | Relative Hydrolysis Rate | General Stability |
| PFP Ester | Lower | More stable in aqueous solutions, providing a larger reaction window.[1] |
| NHS Ester | Higher | More susceptible to hydrolysis, with a half-life that decreases significantly as pH increases above neutral.[1] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
Materials:
-
Protein solution in an amine-free buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[1]
-
-
Quench the Reaction:
-
To stop the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes at room temperature.[2]
-
-
Purification:
-
Remove unreacted this compound and byproducts by purifying the conjugate using a suitable method, such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Quantification of PEGylation Efficiency by RP-HPLC
Materials:
-
PEGylated protein sample
-
Unmodified protein standard
-
HPLC system with a C4 or C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
UV detector
Procedure:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at different time points.
-
Dilute the samples with Mobile Phase A to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject the sample onto the column.
-
Elute the proteins using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at 220 nm or 280 nm.
-
-
Data Analysis:
-
The unmodified protein will typically elute as a sharp peak. PEGylated proteins will have a longer retention time and may appear as broader peaks.
-
Integrate the peak areas of the unmodified and modified protein to determine the percentage of conjugation.
-
Protocol 3: Characterization of PEGylation by MALDI-TOF Mass Spectrometry
Materials:
-
PEGylated protein sample, purified
-
Unmodified protein standard
-
MALDI-TOF mass spectrometer
-
MALDI matrix (e.g., sinapinic acid)
Procedure:
-
Sample Preparation:
-
Desalt the purified conjugate and the unmodified protein standard.
-
Co-crystallize the samples with the MALDI matrix on a target plate.
-
-
MALDI-TOF Analysis:
-
Acquire the mass spectra for both the unmodified and PEGylated protein samples.
-
-
Data Analysis:
-
The mass spectrum of the unmodified protein will show a single major peak corresponding to its molecular weight.
-
The spectrum of the PEGylated protein will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. The mass difference between the peaks will correspond to the mass of the Bis-PEG5-PFP linker.
-
The distribution of the peak intensities can be used to determine the average degree of PEGylation.[6]
-
Visualizations
Caption: Reaction pathway for this compound with a lysine residue.
Caption: General experimental workflow for protein PEGylation.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Buy this compound | 1334177-78-4 | >98% [smolecule.com]
- 6. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Storage and Handling of Moisture-Sensitive PFP Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the storage and handling of moisture-sensitive pentafluorophenyl (PFP) esters.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used in bioconjugation and peptide synthesis?
Pentafluorophenyl (PFP) esters are active esters utilized for their high reactivity toward primary and secondary amines, which allows for the formation of stable amide bonds.[1] They are often preferred over other active esters, such as N-hydroxysuccinimide (NHS) esters, because they exhibit greater resistance to spontaneous hydrolysis in aqueous solutions, leading to more efficient reactions.[2][3][4]
Q2: What are the recommended storage conditions for PFP esters?
To ensure long-term stability, PFP esters should be stored at -20°C in a tightly sealed container with a desiccant.[1][2] This precaution is critical to protect the moisture-sensitive compound from degradation due to atmospheric moisture.[1]
Q3: Is it advisable to prepare stock solutions of PFP esters for later use?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2][3] Due to their susceptibility to hydrolysis, especially in the presence of trace amounts of water, preparing stock solutions for storage is not advised as the ester will degrade over time into the non-reactive carboxylic acid.[1]
Q4: What are the most suitable solvents for dissolving PFP esters?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters.[1][2][3] It is crucial to use anhydrous-grade solvents to minimize moisture content.
Q5: What is the optimal pH for conducting reactions with PFP esters?
For reactions involving primary amines, a pH range of 7.2 to 8.5 is generally considered optimal.[1][5] In this range, the amine nucleophile is sufficiently deprotonated and reactive.[1] It is important to avoid higher pH values, as they can significantly accelerate the rate of PFP ester hydrolysis, thereby reducing the efficiency of the desired conjugation reaction.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP ester due to improper storage or handling. | Ensure PFP esters are stored at -20°C with a desiccant.[1] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] It is good practice to qualify a new batch with a small-scale control reaction.[1] |
| Presence of primary amines in the buffer (e.g., Tris or glycine). | Use amine-free buffers such as phosphate-buffered saline (PBS). If necessary, perform dialysis or desalting to exchange the sample into an appropriate buffer.[2][3] | |
| Suboptimal reaction pH. | Maintain the reaction pH between 7.2 and 8.5 for efficient conjugation to primary amines.[1][5] | |
| Inconsistent Results | Introduction of moisture during the experiment. | Use anhydrous solvents and reagents. Protect the reaction from atmospheric moisture by working under an inert atmosphere (e.g., nitrogen or argon) if possible.[1][7] |
| Insufficient mixing of reagents. | PFP esters are often dissolved in an organic solvent before being added to an aqueous reaction mixture. Ensure gentle but thorough mixing to facilitate the reaction.[1] | |
| Loss of Product During Workup | Hydrolysis of the PFP ester during aqueous workup. | PFP esters can be unstable under aqueous basic conditions. If possible, avoid aqueous basic washes, such as with sodium bicarbonate (NaHCO₃). If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.[1] Consider non-aqueous workup methods like silica (B1680970) gel chromatography if the product is stable under those conditions.[1] |
Data Presentation
Comparative Stability of Active Esters
PFP esters are known to be more stable towards hydrolysis than NHS esters. The following table summarizes a comparative stability study in aqueous acetonitrile.
| Active Ester | Solvent System | Half-life (t½) |
| PFP Ester | Aqueous Acetonitrile | More stable |
| NHS Ester | Aqueous Acetonitrile | Less stable |
Note: This table provides a qualitative comparison based on available literature. For precise quantitative data, it is recommended to perform a stability study under specific experimental conditions.
Experimental Protocols
Protocol 1: General Protein Conjugation using a PFP Ester
This protocol provides a general method for conjugating a PFP ester to a protein with available primary amine groups.[1]
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
PFP ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Allow the PFP ester vial to equilibrate to room temperature before opening.[2][3]
-
Immediately before use, dissolve the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1]
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1]
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.[1]
-
Purify the conjugate using a suitable chromatography method to remove unreacted PFP ester and byproducts.[1]
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of a PFP ester in a specific buffer.[1]
Materials:
-
PFP ester
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of the PFP ester in anhydrous DMSO or DMF.
-
Add a small aliquot of the PFP ester stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.
Visualizations
Hydrolysis of a Pentafluorophenyl Ester
The primary degradation pathway for a PFP ester in the presence of moisture is hydrolysis, which results in the formation of the corresponding non-reactive carboxylic acid and pentafluorophenol. This reaction is accelerated at a higher pH.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 5. precisepeg.com [precisepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Impact of organic co-solvents like DMSO on Bis-PEG5-PFP ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bis-PEG5-PFP ester and other amine-reactive crosslinkers, with a special focus on the impact of organic co-solvents like Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a homobifunctional crosslinker used for covalently conjugating molecules containing primary or secondary amines.[1][2] The pentafluorophenyl (PFP) esters at both ends of the polyethylene (B3416737) glycol (PEG) spacer react with amine groups to form stable amide bonds.[3][4] The PEG spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation and lower the immunogenic response to the spacer.[1][5]
Q2: Why is DMSO recommended for dissolving this compound?
This compound, like many non-sulfonated active esters, has limited solubility in aqueous buffers.[6][7] DMSO is a water-miscible organic solvent that can effectively dissolve the PFP ester, allowing it to be introduced into the aqueous reaction mixture.[6][7] It is crucial to use anhydrous (dry) DMSO to prevent premature hydrolysis of the moisture-sensitive PFP ester.[3][8]
Q3: How stable is this compound in a DMSO stock solution?
It is strongly advised not to prepare stock solutions of this compound for long-term storage, even in anhydrous DMSO.[3][6][7] The PFP ester moiety is susceptible to hydrolysis from trace amounts of moisture, which leads to the formation of a non-reactive carboxylic acid.[3][7] Therefore, the reagent should be dissolved in dry DMSO immediately before use.[6][7]
Q4: What is the optimal pH for conjugation reactions with this compound?
The optimal pH range for the reaction of PFP esters with primary amines is between 7.2 and 8.5.[3][9] In this pH range, the targeted amine groups are sufficiently nucleophilic to react efficiently with the ester. At pH values above 8.5, the rate of hydrolysis of the PFP ester increases significantly, which can compete with the desired conjugation reaction and reduce the overall yield.[3][9]
Q5: Which buffers should be avoided in the reaction mixture?
Buffers that contain primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the PFP ester, thereby quenching the desired reaction.[1][6][7] Amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate (B1201080), or carbonate/bicarbonate are recommended.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Degraded PFP Ester: The reagent may have been compromised by moisture during storage.[3] 2. Suboptimal pH: The reaction pH may be too low, reducing the nucleophilicity of the target amines.[9] 3. Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine).[1][6] | 1. Use a fresh vial of this compound. Always allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[6][7] 2. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[9] 3. Exchange the sample into an amine-free buffer such as PBS, HEPES, or borate via dialysis or desalting column.[6][7] |
| Precipitation Observed Upon Adding PFP Ester Solution | 1. Poor Solubility: The biomolecule or the PFP ester may not be sufficiently soluble in the reaction mixture, leading to aggregation.[9] 2. High Concentration of Organic Co-solvent: While DMSO aids in dissolving the PFP ester, a very high final concentration might cause some proteins to precipitate. | 1. If the biomolecule is prone to aggregation, consider adding 5-10% DMSO or DMF to the final reaction volume to improve solubility.[9] 2. Add the PFP ester solution in DMSO slowly to the reaction mixture while gently stirring to ensure proper mixing and avoid localized high concentrations.[9] |
| Inconsistent Results Between Experiments | 1. Variable Reagent Quality: The PFP ester may have degraded over time due to improper storage or handling.[3] 2. Moisture Contamination: Introduction of moisture into the reaction can lead to hydrolysis of the PFP ester. | 1. It is good practice to qualify a new batch of PFP ester with a small-scale control reaction.[3] Store the reagent at -20°C with a desiccant.[3][6] 2. Use anhydrous solvents and ensure all reaction vessels are dry. Protect the reaction from atmospheric moisture where possible. |
| Reaction Fails Upon Scale-Up | 1. Inefficient Mixing: The PFP ester solution may not be dispersing effectively in the larger volume of the aqueous reaction mixture.[3] 2. Increased Chance of Moisture Contamination: Larger scale reactions may have a higher surface area and longer setup times, increasing the risk of moisture exposure. | 1. Ensure thorough but gentle mixing when adding the PFP ester solution to the reaction.[3] 2. Take extra precautions to use anhydrous reagents and solvents and to protect the reaction from atmospheric moisture. |
Data and Protocols
Solvent and pH Considerations for PFP Ester Reactions
| Parameter | Recommendation | Rationale |
| Recommended Solvents for PFP Ester | Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous Dimethylformamide (DMF) | PFP esters have low aqueous solubility and are moisture-sensitive. These solvents effectively dissolve the ester and are miscible with aqueous buffers.[3][6] |
| Final Co-solvent Concentration | 5-10% (if required for solubility) | Higher concentrations of DMSO can potentially impact protein structure and may increase the rate of PFP ester hydrolysis. It is generally recommended to use the minimal amount of organic solvent necessary.[9] |
| Optimal Reaction pH | 7.2 - 8.5 | Balances the reactivity of primary amines with the stability of the PFP ester. Higher pH increases the rate of hydrolysis.[3][9] |
| Incompatible Buffers | Tris, Glycine, or other primary amine-containing buffers | These buffers contain nucleophilic amines that will compete with the target molecule for reaction with the PFP ester.[1][6] |
General Protocol for Protein Conjugation with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Protein to be conjugated
-
This compound
-
Amine-free conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (Optional)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the conjugation buffer at a concentration of 1-5 mg/mL.[9][10] Ensure the buffer is free from any primary amines.
-
Prepare the PFP Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).[9]
-
Initiate the Conjugation Reaction:
-
Slowly add a calculated amount of the this compound stock solution to the protein solution while gently stirring. A 10- to 50-fold molar excess of the crosslinker to the protein is a common starting point.[2]
-
The final concentration of DMSO in the reaction mixture should ideally be kept low, but can be up to 10% if solubility is an issue.[9]
-
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[2] Incubation times and temperatures may need to be optimized.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.[5] This will consume any unreacted PFP ester.
-
Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[6][7]
Visual Guides
Caption: Experimental workflow for protein conjugation using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. broadpharm.com [broadpharm.com]
- 7. The Influence of Temperature and Viscosity of Polyethylene Glycol on the Rate of Microwave-Induced In Situ Amorphization of Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. Comparison of Solvation Effects on CO2 Capture with Aqueous Amine Solutions and Amine-Functionalized Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Pentafluorophenyl (PFP) Esters in Bioconjugation
Welcome to the technical support center for pentafluorophenyl (PFP) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the nuances of using PFP esters in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are pentafluorophenyl (PFP) esters and why are they used in bioconjugation?
Pentafluorophenyl esters are amine-reactive chemical reagents used to form stable amide bonds with biomolecules, particularly with the primary amines found on the N-terminus of a protein and the side chain of lysine (B10760008) residues.[1] They are often preferred over other amine-reactive reagents, like N-hydroxysuccinimide (NHS) esters, because they are less susceptible to hydrolysis in aqueous solutions, which can lead to more efficient and controlled conjugation reactions.[2][3][4] The electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive towards nucleophiles like primary amines.[3]
Q2: What is the primary side reaction of concern when using PFP esters?
The most significant side reaction is hydrolysis, where the PFP ester reacts with water to form the corresponding carboxylic acid and pentafluorophenol.[5] This reaction is a competing process that reduces the amount of active ester available for conjugation with the target biomolecule.[6] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.[5][6]
Q3: What is the optimal pH for PFP ester conjugation reactions?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[2][7] In this range, the target amine groups are sufficiently deprotonated and thus more nucleophilic, while the rate of hydrolysis of the PFP ester remains manageable.[7] At lower pH values, the reactivity of the amines decreases, and at higher pH values, the rate of hydrolysis significantly increases, reducing conjugation efficiency.[2][7]
Q4: Can I use common biological buffers like Tris or glycine (B1666218) in my conjugation reaction?
No, it is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[4][7][8] These buffer components will compete with the amine groups on your target biomolecule for reaction with the PFP ester, which will significantly lower your conjugation yield.[7] Recommended buffers include phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, and HEPES.[2]
Q5: Are there other potential side reactions besides hydrolysis?
Yes, while hydrolysis is the most common side reaction, PFP esters can also react with other nucleophilic amino acid residues, especially under forcing conditions such as high pH or a large excess of the PFP ester. These "off-target" reactions can occur with:
-
Tyrosine: The hydroxyl group on the tyrosine side chain can be acylated.[9][10]
-
Serine and Threonine: The hydroxyl groups on these residues can also undergo acylation.[11]
-
Histidine and Cysteine: The imidazole (B134444) ring of histidine and the thiol group of cysteine are also potential sites for reaction, although these are less commonly reported in the context of PFP ester bioconjugation.[9]
Troubleshooting Guide
This guide addresses common problems encountered during bioconjugation experiments with PFP esters.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolyzed PFP Ester Reagent | PFP esters are moisture-sensitive.[4][8] Always use fresh, high-quality reagents.[1] Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[4][8] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store them.[4][5] |
| Suboptimal pH | Ensure your reaction buffer is within the optimal pH range of 7.2-8.5.[2][7] Verify the pH of your buffer before starting the reaction. |
| Presence of Competing Amines | Ensure your biomolecule is in an amine-free buffer like PBS, HEPES, or borate.[2][7] If your sample contains Tris or glycine, perform a buffer exchange using a desalting column or dialysis prior to conjugation.[4] |
| Insufficient Molar Excess of PFP Ester | The molar ratio of PFP ester to your biomolecule may be too low. A common starting point is a 5- to 15-fold molar excess of the PFP ester.[7] This may need to be optimized for your specific application. |
| Low Biomolecule Concentration | Dilute protein solutions can lead to less efficient conjugation due to the increased competition from hydrolysis.[8] If possible, increase the concentration of your biomolecule. |
| Short Reaction Time or Low Temperature | The reaction may not have reached completion. Typical reaction times are 1-4 hours at room temperature or overnight at 4°C.[2][7] For sensitive biomolecules, a longer incubation at a lower temperature is recommended.[2] |
Issue 2: Non-Specific Labeling or Protein Aggregation
| Possible Cause | Recommended Solution |
| Reaction with Non-Target Amino Acids | A high molar excess of the PFP ester or a pH above 8.5 can increase the likelihood of side reactions with tyrosine, serine, or threonine.[1] Reduce the molar ratio of the PFP ester and ensure the pH is within the optimal range. |
| Protein Aggregation | The addition of an organic solvent (like DMSO or DMF) used to dissolve the PFP ester can sometimes cause protein aggregation. Keep the final concentration of the organic solvent below 10%.[7] Including 5-10% of an organic co-solvent in the buffer from the start can sometimes improve the solubility of aggregation-prone biomolecules.[2] |
| Hydrophobicity of the PFP Ester | PFP esters can be more hydrophobic than NHS esters, which may contribute to aggregation with some proteins.[12] Ensure adequate mixing during the addition of the PFP ester solution. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the stability and reactivity of PFP esters compared to the more commonly known NHS esters.
Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile
| Active Ester | Half-life (t½) |
| Pentafluorophenyl (PFP) Ester | No detectable decomposition after 300 hours[5][13] |
| N-Hydroxysuccinimide (NHS) Ester | ~140 hours[5][13] |
Table 2: pH-Dependent Hydrolysis of NHS Esters (as a proxy for PFP ester behavior)
| pH | Half-life (t½) of NHS Ester |
| 8.0 | 210 minutes[5][14] |
| 8.5 | 180 minutes[5][14] |
| 9.0 | 125 minutes[5][14] |
Note: While PFP esters are significantly more stable than NHS esters, they follow the same trend of increased hydrolysis at higher pH.[5][13]
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with a PFP Ester
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Initiate the Conjugation Reaction:
-
Incubate the Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
Protocol 2: Monitoring PFP Ester Hydrolysis by HPLC
This protocol allows for the determination of the hydrolytic stability of a PFP ester in a specific buffer.
-
Prepare a PFP Ester Stock Solution:
-
Dissolve the PFP ester in anhydrous DMSO or DMF to a known high concentration.[5]
-
-
Initiate Hydrolysis:
-
Add a small aliquot of the PFP ester stock solution to the aqueous buffer of interest (at a specific pH and temperature) to a final concentration suitable for HPLC analysis (e.g., 1 mM).[15]
-
-
Time-Course Sampling:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[5]
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the half-life (t½) of the PFP ester by plotting the natural logarithm of the PFP ester peak area against time.[15]
-
Protocol 3: Identification of Acylation Side Products by Mass Spectrometry
-
Sample Preparation:
-
Following the conjugation reaction, purify the protein conjugate to remove excess reagents.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into peptides using a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) coupled to a high-resolution mass spectrometer.[16]
-
Acquire tandem mass spectrometry (MS/MS) data for the peptides.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, SEQUEST) to identify the peptides from the MS/MS spectra.[17]
-
Search for the expected mass modification corresponding to the acyl group on potential amino acid residues (lysine, N-terminus, tyrosine, serine, threonine).[17] The mass of the modification will be the mass of the carboxylic acid that was activated as a PFP ester.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of acylation.
-
Visualizations
Caption: Reaction pathways for PFP esters in bioconjugation.
Caption: Troubleshooting workflow for low PFP ester conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Review of tyrosine and lysine as new motifs for organophosphate binding to proteins that have no active site serine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylation Site Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]
Technical Support Center: Enhancing Amine-Reactive Crosslinker Efficiency
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to improve the efficiency of amine-reactive crosslinkers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for amine-reactive crosslinking reactions?
A1: The optimal pH range for the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is typically between 7.2 and 8.5.[1][2][3] At a lower pH, the primary amines on the protein are protonated and therefore less available to react.[3] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired crosslinking reaction.[1][3][4][5]
Q2: Which buffers should I use for my crosslinking reaction?
A2: It is crucial to use a buffer that does not contain primary amines.[6] Buffers such as phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate are recommended.[1][5][7] Buffers containing primary amines, like Tris or glycine, will compete with the target molecules for the crosslinker, significantly reducing the efficiency of the intended reaction.[1][3][6]
Q3: How can I minimize the hydrolysis of my NHS-ester crosslinker?
A3: Hydrolysis is a significant side reaction that reduces crosslinking efficiency.[2][8] To minimize hydrolysis, you can:
-
Control the pH: Perform the reaction within the optimal pH range of 7.2-8.5.[1][2][3] The rate of hydrolysis increases significantly at higher pH.[1][4][5]
-
Manage Temperature and Time: Lowering the reaction temperature to 4°C can help reduce the rate of hydrolysis, although this may require a longer incubation time to achieve sufficient labeling.[3] Reactions are typically carried out for 30 minutes to 4 hours.[5][9]
-
Use Fresh Reagents: NHS esters are moisture-sensitive.[10] Always equilibrate the reagent to room temperature before opening to prevent condensation and prepare stock solutions immediately before use.[10]
Q4: What is the difference between NHS and Sulfo-NHS esters?
A4: Sulfo-NHS esters are sulfonated versions of NHS esters. This sulfonate group increases the water solubility of the crosslinker and prevents it from crossing cell membranes.[1] This makes Sulfo-NHS crosslinkers ideal for cell surface crosslinking, while standard NHS esters, which are more membrane-permeable, can be used for intracellular crosslinking.[1] The underlying reaction chemistry with primary amines remains the same for both.[1]
Q5: How do I quench the crosslinking reaction?
A5: To stop the reaction, you can add a quenching buffer containing a high concentration of primary amines, such as 20-50 mM Tris or glycine.[1][6] These primary amines will react with any remaining active NHS esters, effectively terminating the crosslinking process.[1] An incubation of 15 minutes at room temperature is typically sufficient for quenching.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking Product | Suboptimal pH: The reaction buffer pH is outside the optimal 7.2-8.5 range.[3][11] | Verify the pH of your reaction buffer with a calibrated pH meter. Adjust as necessary. |
| Presence of Primary Amines in Buffer: Use of buffers like Tris or glycine.[11] | Exchange your protein into an amine-free buffer (e.g., PBS, HEPES) using dialysis or a desalting column. | |
| Hydrolyzed/Inactive Crosslinker: The NHS ester has been degraded by moisture.[11] | Always use freshly prepared crosslinker solutions.[11] Equilibrate the vial to room temperature before opening to prevent moisture condensation. | |
| Low Reactant Concentrations: Low protein or crosslinker concentration can reduce reaction efficiency.[3][5] | Increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the crosslinker.[3] | |
| Excessive Aggregation or Polymerization | Crosslinker Concentration is Too High: An excess of crosslinker can lead to uncontrolled intermolecular crosslinking.[11] | Perform a titration experiment to determine the optimal crosslinker concentration for your specific application. |
| High Protein Concentration: Favors intermolecular over intramolecular crosslinking.[11] | Reduce the protein concentration.[11] | |
| Non-specific Reactions: Homobifunctional crosslinkers may lead to polymerization.[12] | Consider a two-step crosslinking strategy using a heterobifunctional crosslinker if applicable.[11][13] | |
| Smeared Band of Crosslinked Product on Gel | Heterogeneous Crosslinking Products: A wide range of crosslinked species are being formed.[11] | Optimize the crosslinker-to-protein molar ratio to achieve more uniform products.[11] |
| Protein Degradation: The protein sample may be degrading during the experiment.[11] | Ensure that protease inhibitors are included in your lysis and reaction buffers.[11] |
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Various pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][4][5] |
| 8.0 | Room Temperature | ~1 hour[14] |
| 8.5 | Room Temperature | 130-180 minutes[15][16] |
| 8.6 | 4 | 10 minutes[1][4][5] |
| 9.0 | Room Temperature | 110-125 minutes[15][16] |
Table 2: Recommended Reaction Conditions for Amine-Reactive Crosslinkers
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5[1][2][5] | Balances amine reactivity and NHS ester stability. |
| Buffer Composition | Amine-free (e.g., PBS, HEPES, Borate)[1][5][6] | Prevents competition for the crosslinker. |
| Temperature | 4°C to Room Temperature (25°C)[3][5] | Lower temperatures can minimize hydrolysis but may require longer incubation.[3] |
| Incubation Time | 30 minutes - 4 hours[1][5] | Should be optimized for the specific application. |
| Quenching Agent | 20-50 mM Tris or Glycine[1][6] | Efficiently stops the reaction by consuming excess crosslinker. |
Key Experimental Protocols
Protocol 1: Optimization of Crosslinker Concentration
This protocol is designed to determine the optimal concentration of an amine-reactive crosslinker (e.g., BS3) for a protein-protein interaction study.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive crosslinker (e.g., BS3)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)[7]
-
SDS-PAGE analysis reagents
Procedure:
-
Reaction Setup: Prepare a series of reactions, each containing your bait and prey proteins at a constant concentration (e.g., 1-10 µM).[6]
-
Crosslinker Addition: Add increasing final concentrations of the crosslinker to each reaction tube. A typical range to test is from 25 µM to 2 mM.[6]
-
Incubation: Incubate the reactions for 30 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop each reaction by adding the quenching solution to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature.[6]
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight crosslinked complexes and determine the optimal crosslinker concentration.[6]
Protocol 2: Two-Step Protein Conjugation using EDC and Sulfo-NHS
This protocol is for the controlled, sequential coupling of two proteins, minimizing self-conjugation.[13]
Materials:
-
Protein #1 (with carboxyl groups) in Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)[13]
-
Protein #2 (with primary amine groups) in Coupling Buffer (e.g., PBS, pH 7.2)[13]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)[13]
-
Sulfo-NHS[13]
-
Desalting Columns[13]
Procedure:
-
Equilibration: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[13]
-
Activation of Protein #1: To your Protein #1 solution, add EDC (final concentration ~2 mM) and Sulfo-NHS (final concentration ~5 mM).[13] Incubate for 15 minutes at room temperature.[13]
-
Removal of Excess Reagents: Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer.
-
Conjugation to Protein #2: Immediately add the activated Protein #1 to Protein #2 at an equimolar ratio.[13] Incubate for 2 hours at room temperature.[13]
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove byproducts.[13]
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Site-Specific Protein Modification with Bis-PEG5-PFP Ester
Welcome to the technical support center for the use of Bis-PEG5-PFP ester in bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their protein modification experiments, with a specific focus on avoiding the modification of critical lysine (B10760008) residues within the active site of a protein.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a homobifunctional crosslinker. It contains two pentafluorophenyl (PFP) ester reactive groups at either end of a 5-unit polyethylene (B3416737) glycol (PEG) spacer. PFP esters are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein, forming stable amide bonds.[1] This reaction is efficient and results in the release of pentafluorophenol (B44920) as a byproduct. The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate.
Q2: Why is it crucial to avoid modifying active site lysines?
Lysine residues are frequently found in the active sites of enzymes and other proteins, where they can play a critical role in substrate binding, catalysis, or maintaining the protein's three-dimensional structure.[2] Covalent modification of these essential lysines can lead to a partial or complete loss of the protein's biological activity, rendering it unsuitable for its intended therapeutic or research application.
Q3: What are the main strategies to prevent the modification of active site lysines?
There are three primary strategies to achieve site-selective lysine modification and protect active site residues:
-
pH Optimization: By carefully controlling the pH of the reaction, you can exploit the differences in the acid dissociation constant (pKa) of lysine residues.
-
Competitive Inhibition: Using a competitive inhibitor or substrate analog can physically block the active site, preventing the PFP ester from accessing and reacting with lysines in that region.
-
Reversible Protection: Temporarily protecting all lysine residues with a reversible modifying agent, then selectively deprotecting the desired lysines for conjugation, or vice-versa, can offer a high degree of control.
These strategies are discussed in detail in the troubleshooting guides and experimental protocols below.
Troubleshooting Guides
Issue 1: Loss of Protein Activity After Conjugation
Symptoms:
-
Significant decrease or complete loss of enzymatic activity or binding affinity after labeling with this compound.
-
Mass spectrometry data confirms successful conjugation, but the protein is no longer functional.
Possible Cause: Modification of one or more lysine residues within the active site of the protein.
Troubleshooting Steps:
-
Analyze the Local Microenvironment of Lysines: The reactivity of a lysine residue is heavily influenced by its local microenvironment, which affects its pKa value. Lysines in a more nonpolar environment or near positively charged residues may have a lower pKa and be more nucleophilic at a given pH.[3][4] Conversely, lysines in a highly polar environment or near negatively charged residues may have a higher pKa. Active site lysines often have perturbed pKa values due to their specific microenvironment.[5][6] Computational modeling or analysis of the protein's crystal structure can provide insights into the pKa values of different lysines.
-
Optimize Reaction pH: The reactivity of a lysine's ε-amino group is dependent on it being in its deprotonated, nucleophilic state. The typical pKa of a lysine side chain is around 10.5.[7] However, this can vary significantly based on the local microenvironment.[4] By lowering the reaction pH, you can protonate the majority of lysine residues, rendering them unreactive. Lysines with a lower pKa, which may include certain active site lysines, will remain deprotonated and reactive at a lower pH. Conversely, raising the pH will deprotonate more lysines, increasing the overall reactivity but potentially reducing selectivity. A pH titration experiment is recommended to find the optimal balance between conjugation efficiency and preservation of activity.
-
Employ Competitive Inhibition: If the active site is known, a competitive inhibitor or a substrate analog can be used to physically block it during the conjugation reaction.[6] The inhibitor binds to the active site, preventing the this compound from accessing and modifying any lysines within that pocket. After the conjugation reaction is complete, the inhibitor can be removed through dialysis or buffer exchange.
Issue 2: Heterogeneous Product Mixture with Varying Degrees of Labeling
Symptoms:
-
SDS-PAGE or mass spectrometry analysis shows a mixture of protein species with different numbers of PEG chains attached.
-
Difficulty in purifying a homogenous product.
Possible Cause: Multiple lysine residues with similar reactivity are being modified.
Troubleshooting Steps:
-
Reduce the Molar Ratio of PFP Ester to Protein: A high molar excess of the PFP ester will drive the reaction towards modifying multiple accessible lysines. By reducing the molar ratio, you can favor the modification of the most reactive lysine(s). A titration experiment with varying molar ratios is recommended.
-
Shorten the Reaction Time: PFP esters are highly reactive. A shorter reaction time can help to limit the extent of modification to the most accessible and reactive lysines. Monitor the reaction progress over time to determine the optimal endpoint.
-
pH Optimization for Selectivity: As described in the previous section, adjusting the pH can help to differentiate between lysines with different pKa values, potentially leading to a more homogenous product.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters that influence the selectivity of lysine modification.
Table 1: Influence of pH on Lysine Reactivity
| pH | Predominant State of Lysine (pKa ~10.5) | Reactivity with PFP Ester | Selectivity for Low-pKa Lysines |
| 6.0 | -NH3+ (protonated) | Very Low | High |
| 7.4 | Mostly -NH3+ (protonated) | Low to Moderate | Moderate to High |
| 8.5 | Increasing -NH2 (deprotonated) | Moderate to High | Moderate |
| 9.5 | Mostly -NH2 (deprotonated) | High | Low |
Note: The optimal pH for selective modification will be protein-dependent and should be determined empirically.
Table 2: Typical pKa Values of Lysine Residues in Different Microenvironments
| Microenvironment | Typical pKa Range | Implication for Reactivity at Physiological pH (~7.4) |
| Surface-exposed, polar environment | 10.0 - 10.5 | Low reactivity (mostly protonated) |
| Buried in a nonpolar environment | 5.3 - 9.0 | Higher reactivity (partially deprotonated) |
| Near a positively charged residue (e.g., Arginine) | Lowered pKa | Increased reactivity |
| Near a negatively charged residue (e.g., Aspartate) | Raised pKa | Decreased reactivity |
| Active site | Can be significantly perturbed (e.g., 6.7 - 8.5)[8] | Can be highly reactive depending on the specific pKa |
Experimental Protocols
Protocol 1: pH-Controlled Modification of a Protein with this compound
This protocol aims to selectively modify the most reactive lysine residues by controlling the reaction pH.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffers at various pH values (e.g., pH 6.0, 7.4, 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the desired reaction buffer at a concentration of 1-5 mg/mL.
-
PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Reaction Setup: In separate tubes, add the protein solution to reaction buffers of different pH values.
-
Initiate Reaction: Add a 5-20 molar excess of the PFP ester stock solution to each protein solution while gently vortexing.
-
Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Analysis: Analyze the degree of labeling and protein activity for each pH condition to determine the optimal pH for selective modification.
Protocol 2: Active Site Protection Using a Competitive Inhibitor
This protocol describes the use of a competitive inhibitor to protect the active site during conjugation.
Materials:
-
Protein of interest in an amine-free buffer
-
Competitive inhibitor or substrate analog
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (optimal pH determined from Protocol 1 or literature)
-
Quenching solution
-
Dialysis system
Procedure:
-
Inhibitor Incubation: Dissolve the protein in the reaction buffer. Add a 10-100 fold molar excess of the competitive inhibitor. Incubate for 30-60 minutes at room temperature to allow for binding to the active site.
-
PFP Ester Stock Solution: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the desired molar excess of the PFP ester to the protein-inhibitor complex.
-
Incubation: Incubate for the desired time and temperature.
-
Quenching: Quench the reaction with the quenching solution.
-
Inhibitor Removal and Purification: Remove the competitive inhibitor, excess PFP ester, and byproducts via extensive dialysis against a buffer that does not contain the inhibitor.
-
Analysis: Characterize the conjugate for the degree of labeling and confirm the preservation of protein activity.
Visualizations
Caption: General experimental workflow for protein conjugation.
References
- 1. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. Large shifts in pKa values of lysine residues buried inside a protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 6. Calculating pKa values in enzyme active sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sketchviz.com [sketchviz.com]
- 8. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Site-Selective Lysine Conjugation with PFP Esters
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for achieving site-selective lysine (B10760008) conjugation using pentafluorophenyl (PFP) esters.
Frequently Asked Questions (FAQs)
Q1: What are PFP esters and why are they used for lysine conjugation?
Pentafluorophenyl (PFP) esters are amine-reactive chemical compounds used to form stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues in proteins. They are often preferred over N-hydroxysuccinimide (NHS) esters due to their higher resistance to hydrolysis in aqueous solutions, which leads to more efficient and reliable conjugation reactions.
Q2: What is the primary advantage of PFP esters over NHS esters?
The main advantage of PFP esters is their enhanced stability in aqueous buffers, making them less prone to hydrolysis compared to NHS esters. This stability results in a higher efficiency of the desired aminolysis reaction, allowing for more controlled and reproducible conjugations, especially when working with valuable biomolecules.
Q3: What is the optimal pH for PFP ester conjugation to lysine residues?
The optimal pH range for reacting PFP esters with lysine residues is typically between 7.2 and 8.5. At a slightly basic pH, the lysine ε-amino group is sufficiently deprotonated and thus nucleophilic to react with the ester. While a higher pH can increase the rate of aminolysis, it also accelerates the competing hydrolysis of the PFP ester.
Q4: Can PFP esters react with other amino acid residues?
While PFP esters are highly reactive towards primary amines like lysine, potential side reactions with other nucleophilic residues such as histidine, serine, threonine, and tyrosine can occur, particularly under non-optimal conditions. However, PFP esters generally exhibit better chemoselectivity compared to NHS esters.
Q5: How can site-selectivity be achieved with PFP esters?
Achieving site-selective lysine conjugation is challenging due to the high abundance of lysine residues on protein surfaces. However, strategies to enhance site-selectivity with PFP esters include:
-
Exploiting the local microenvironment: Differences in solvent accessibility and the surrounding amino acid residues can make certain lysine residues significantly more reactive than others. For instance, neighboring histidine and aspartic acid residues can accelerate the labeling of a specific lysine.
-
Kinetic control: By carefully controlling reaction conditions such as temperature and reaction time, it is possible to favor the modification of the most reactive lysine residues. Lowering the reaction temperature (e.g., to 4°C) has been shown to increase selectivity.
-
Flow chemistry: The use of flow chemistry can improve selectivity by providing precise control over reaction times and conditions.
-
Proximity-induced labeling: This approach uses affinity peptides or small molecules to deliver the reactive PFP ester to a specific location on the protein, thereby guiding the modification to a targeted lysine.
Troubleshooting Guide
Problem 1: Low Conjugation Yield
| Possible Cause | Troubleshooting Step |
| PFP ester hydrolysis | Ensure the PFP ester is stored in a dry environment and handle it with care to avoid moisture. Prepare the PFP ester solution immediately before use and do not store it. |
| Suboptimal pH | Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5. |
| Presence of competing nucleophiles | Ensure the buffer does not contain primary amines (e.g., Tris or glycine). If necessary, perform a buffer exchange using a desalting column before starting the conjugation. |
| Low biomolecule concentration | Increase the concentration of the biomolecule to favor the bimolecular conjugation reaction over the hydrolysis of the PFP ester. |
| Insufficient molar excess of PFP ester | Optimize the molar ratio of PFP ester to the biomolecule. A 5- to 15-fold molar excess is a common starting point. |
Problem 2: Lack of Site-Selectivity / Heterogeneous Product
| Possible Cause | Troubleshooting Step |
| Reaction conditions are too harsh | Lower the reaction temperature to 4°C and reduce the reaction time. This can help favor the modification of the most reactive lysine. |
| High molar excess of PFP ester | Reduce the molar equivalents of the PFP ester to minimize the modification of less reactive lysine residues. |
| Suboptimal pH | While a pH of 8.5 can increase reaction speed, a slightly lower pH (e.g., 7.2-7.5) may improve selectivity by favoring the most nucleophilic lysines. |
| Protein denaturation | If using an organic co-solvent to dissolve the PFP ester, ensure its final concentration is low (typically <10%) to avoid denaturing the protein and exposing additional lysine residues. |
Problem 3: Protein Aggregation after Conjugation
| Possible Cause | Troubleshooting Step |
| Hydrophobicity of the conjugated molecule | If the payload is hydrophobic, it can lead to aggregation. Consider using a PFP ester with a hydrophilic PEG spacer. |
| High degree of labeling (DOL) | A high number of conjugated molecules can alter the protein's properties and lead to aggregation. Reduce the DOL by lowering the molar excess of the PFP ester or shortening the reaction time. |
| Buffer conditions | After conjugation and purification, ensure the storage buffer is optimal for the conjugated protein's stability. |
Data Presentation
Table 1: Comparison of PFP and NHS Ester Properties
| Property | PFP Ester | NHS Ester | Reference(s) |
| Hydrolysis Rate | Lower | Higher | |
| Reactivity towards Aminolysis | Higher | Lower | |
| Optimal Reaction pH | 7.2 - 8.5 | 7.0 - 9.0 | |
| Moisture Sensitivity | Yes | Yes |
Experimental Protocols & Workflows
A general experimental workflow for PFP ester conjugation is outlined below.
Technical Support Center: Troubleshooting Bis-PEG5-PFP Ester Conjugation Failures
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Bis-PEG5-PFP ester conjugation reactions. If you have experienced a failure to produce the desired conjugates, this resource provides a systematic approach to troubleshooting and optimizing your experimental protocol.
Frequently Asked Questions (FAQs)
Q1: Why did my this compound reaction fail to yield conjugates?
Several factors can lead to low or no yield in a this compound conjugation reaction. The most common culprits include:
-
Hydrolysis of the PFP ester: PFP esters, while more stable than NHS esters, are susceptible to hydrolysis, especially in aqueous solutions.[1][2][3][4][5] This competing reaction becomes more significant at higher pH.[1][6]
-
Inactive Reagents: The this compound is moisture-sensitive.[1][3][4][7] Improper storage or handling can lead to degradation of the reagent.
-
Suboptimal Reaction Conditions: Factors such as pH, buffer composition, temperature, and reaction time play a critical role in the success of the conjugation.
-
Issues with the Amine-Containing Molecule: The target molecule may have limited accessible primary amines, or it may be present at a very low concentration.[8][9][10]
Q2: What is the optimal pH for a PFP ester conjugation reaction?
The optimal pH range for reacting PFP esters with primary amines is typically between 7.2 and 8.5.[7][8][11] A pH that is too low will result in the protonation of the amine groups, rendering them unreactive.[8] Conversely, a pH above 8.5 can significantly accelerate the hydrolysis of the PFP ester, reducing the efficiency of the desired conjugation.[1][6][7]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use buffers that do not contain primary amines, as these will compete with your target molecule for reaction with the PFP ester.[1][3][4][8]
-
Recommended Buffers: Phosphate-buffered saline (PBS), carbonate-bicarbonate buffers, HEPES, and borate (B1201080) buffers are all suitable choices.[6][8][12]
-
Buffers to Avoid: Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) must be avoided.[1][3][4][8]
Q4: How should I prepare and handle the this compound?
PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant.[1][3][7][12] To prevent condensation, the reagent vial should be equilibrated to room temperature before opening.[1][3][4] It is strongly recommended to prepare solutions of the PFP ester immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3][7] Do not prepare stock solutions for long-term storage, as the ester will degrade over time.[3][4][7]
Troubleshooting Guide: Step-by-Step Solutions
If you are experiencing a failed conjugation reaction, follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for failed this compound conjugation.
Data Summary: Recommended Reaction Parameters
For successful conjugation, it is essential to optimize the reaction conditions. The table below summarizes the key parameters and their recommended ranges.
| Parameter | Recommended Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and PFP ester stability.[7][8][11] |
| Buffer | Amine-free (e.g., PBS, HEPES, Carbonate) | Prevents competition for the PFP ester.[1][3][4][8] |
| PFP Ester Prep | Dissolve immediately before use in anhydrous DMSO or DMF | PFP esters are moisture-sensitive and hydrolyze in solution.[1][3][7] |
| Molar Ratio | 5 to 20-fold molar excess of PFP ester to amine | A higher excess can drive the reaction to completion, especially with dilute protein solutions.[8][13] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature for faster kinetics; 4°C for sensitive biomolecules.[11] |
| Reaction Time | 1 - 4 hours at room temperature; overnight at 4°C | Allows sufficient time for the reaction to proceed to completion.[11] |
| Target Conc. | > 1-2 mg/mL | Higher concentrations favor the desired bimolecular reaction over unimolecular hydrolysis.[12] |
Experimental Protocol: General Guideline for Protein Conjugation
This protocol provides a general framework for conjugating a this compound to a protein. Optimization may be required for specific applications.
1. Preparation of the Amine-Containing Protein
-
Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2-10 mg/mL.
-
If the protein solution contains any primary amine-containing substances, perform a buffer exchange using a desalting column or dialysis.[3][4]
2. Preparation of the this compound Solution
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[11]
3. Conjugation Reaction
-
Slowly add the desired molar excess of the this compound stock solution to the stirring protein solution.[11] The final concentration of the organic solvent should ideally be less than 10% to avoid protein denaturation.[6]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[11]
4. Quenching the Reaction (Optional)
-
To quench any unreacted PFP ester, add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM and incubate for 15-30 minutes.[11]
5. Purification of the Conjugate
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][4][11]
6. Analysis of the Conjugate
-
Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or HPLC.[11]
By systematically evaluating each step of your experimental process using this guide, you can identify the potential causes of failure and successfully produce your desired this compound conjugates.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. cellmosaic.com [cellmosaic.com]
- 10. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 11. precisepeg.com [precisepeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Bis-PEG5-PFP and Bis-PEG5-NHS Esters for Protein Labeling
For Immediate Publication
[City, State] – [Date] – For researchers, scientists, and drug development professionals engaged in protein modification, the choice of crosslinking reagent is a critical determinant of experimental success. This guide provides an in-depth comparison of two popular amine-reactive crosslinkers: Bis-PEG5-Pentafluorophenyl (PFP) ester and Bis-PEG5-N-hydroxysuccinimide (NHS) ester. This comparison is based on their chemical properties, reaction efficiencies, and stability, supported by established principles of bioconjugation chemistry.
Executive Summary
Bis-PEG5-PFP ester and Bis-PEG5-NHS ester are both homobifunctional crosslinkers designed to react with primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins) to form stable amide bonds. The key difference lies in the leaving group: pentafluorophenol (B44920) for the PFP ester and N-hydroxysuccinimide for the NHS ester. This distinction significantly influences the reagent's stability and reactivity. PFP esters are notably more resistant to hydrolysis in aqueous solutions compared to NHS esters, which can translate to higher labeling yields and greater reaction efficiency.[1][2][3][4][5] Conversely, NHS esters have a long history of use and are well-characterized for a wide range of applications. Recent studies also suggest that PFP esters may offer preferential labeling of specific lysine residues, such as those on the light chain of monoclonal antibodies, potentially leading to more homogeneous conjugates with improved properties.[6][7]
Data Presentation: A Comparative Overview
The following tables summarize the key performance characteristics of this compound versus Bis-PEG5-NHS ester based on the known properties of PFP and NHS esters.
Table 1: General Properties and Reaction Conditions
| Feature | This compound | Bis-PEG5-NHS Ester |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Bond Formed | Amide | Amide |
| Optimal Reaction pH | 7.2 - 8.5[3] | 7.0 - 9.0[8] |
| Recommended Buffer | Phosphate, Bicarbonate/Carbonate, Borate, HEPES | Phosphate, Bicarbonate/Carbonate, Borate, HEPES |
| Incompatible Buffers | Amine-containing buffers (e.g., Tris, Glycine) | Amine-containing buffers (e.g., Tris, Glycine) |
Table 2: Performance Characteristics
| Parameter | This compound | Bis-PEG5-NHS Ester |
| Hydrolytic Stability | Higher; less susceptible to hydrolysis in aqueous buffers.[1][2][3][4][5] | Lower; prone to hydrolysis, especially at higher pH.[1] |
| Reaction Efficiency | Potentially higher due to greater stability of the reactive ester.[3][5] | Generally high, but can be reduced by competing hydrolysis.[8] |
| Selectivity | May exhibit preferential labeling for certain lysines (e.g., on antibody light chains).[6][7] | Generally non-selective, labeling accessible primary amines.[9] |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Storage | Moisture-sensitive; store at -20°C with desiccant.[5] | Moisture-sensitive; store at -20°C with desiccant. |
Experimental Protocols
The following are generalized protocols for labeling a protein with either this compound or Bis-PEG5-NHS ester. Optimization is recommended for each specific protein and application.
Protocol 1: Protein Labeling with this compound
This protocol outlines the conjugation of a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
PFP Ester Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction: Add the desired molar excess of the PFP ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Remove unreacted PFP ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[10][11][12][13][14]
Protocol 2: Protein Labeling with Bis-PEG5-NHS Ester
This protocol describes the conjugation of a protein with Bis-PEG5-NHS ester.
Materials:
-
Protein of interest
-
Bis-PEG5-NHS ester
-
Amine-free reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare the protein solution in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, dissolve the Bis-PEG5-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.
-
Labeling Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction.
-
Purification: Remove unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[10][11][12][13][14]
Mandatory Visualizations
Reaction Mechanisms
Caption: Reaction mechanisms for protein labeling with PFP and NHS esters.
Experimental Workflow for Comparative Analysis
Caption: Workflow for a comparative study of PFP and NHS ester labeling.
Conclusion
The choice between this compound and Bis-PEG5-NHS ester will depend on the specific requirements of the experiment. For applications where maximizing labeling efficiency and minimizing reagent excess is crucial, the higher hydrolytic stability of the PFP ester makes it an attractive option.[1][2][3][4][5] Furthermore, for antibody conjugation, the potential for more selective light-chain labeling with PFP esters could yield more homogeneous and functional conjugates.[6][7] However, NHS esters remain a reliable and widely used option, with a vast body of literature supporting their use in diverse applications. For routine labeling protocols where the slightly lower stability is not a limiting factor, Bis-PEG5-NHS ester is a cost-effective and well-established choice. Researchers are encouraged to perform small-scale pilot experiments to determine the optimal reagent and conditions for their specific protein and application.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. precisepeg.com [precisepeg.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Degree of labeling (DOL) step by step [abberior.rocks]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. support.nanotempertech.com [support.nanotempertech.com]
- 14. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
PFP Esters vs. NHS Esters: A Comparative Guide for Bioconjugation
In the realm of bioconjugation, the covalent modification of proteins, peptides, and other biomolecules is a fundamental technique for researchers, scientists, and drug development professionals. Among the most common methods is the acylation of primary amines on lysine (B10760008) residues and N-termini using amine-reactive esters. For years, N-hydroxysuccinimide (NHS) esters have been the workhorse for this purpose.[1][2] However, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and specificity.[3]
This guide provides an objective, data-driven comparison of PFP and NHS esters, highlighting the key benefits of PFP esters in bioconjugation applications.
Key Advantages of PFP Esters
The primary advantages of PFP esters over the more conventional NHS esters are their enhanced stability in aqueous media and, in certain contexts, their increased reactivity and unique selectivity.[3] This combination leads to more efficient, reproducible, and specialized bioconjugation outcomes.
Enhanced Hydrolytic Stability
A major drawback of NHS esters is their susceptibility to hydrolysis in the aqueous buffers required for most bioconjugation reactions.[4] This competing reaction inactivates the ester, reducing the amount available for conjugation and often requiring the use of a large excess of the labeling reagent.[3] PFP esters, in contrast, exhibit a significantly lower rate of spontaneous hydrolysis, which translates to higher reaction efficiency and better reproducibility, a critical factor when working with precious biomolecules.[3][5]
While one study involving model compounds in a mixed organic/aqueous solvent system reported a hydrolytic stability order of NHS > PFP, the broader consensus in bioconjugation literature points to the superior stability of PFP esters in typical aqueous reaction conditions.[4][6] The short half-life of NHS esters in aqueous solutions, especially as the pH increases, is a well-documented reason for seeking alternatives like PFP esters.[4]
Superior Reactivity and Efficiency
The electron-withdrawing nature of the pentafluorophenyl group makes the ester's carbonyl carbon highly electrophilic, rendering PFP esters highly reactive toward primary amines.[3] This heightened reactivity can lead to faster reaction kinetics compared to NHS esters. In a comparative study involving active ester polymer brushes, the pseudo-first-order rate constant for the aminolysis of a PFP-based polymer was found to be approximately 70 times faster than that of an NHS-based polymer under similar conditions.[3] This increased reactivity allows for efficient conjugations, often resulting in higher yields.[5]
Unique Selectivity: Preferential Light-Chain Labeling
Perhaps one of the most compelling advantages of PFP esters is their demonstrated ability to achieve preferential labeling of a specific lysine residue (K188) on the kappa light chain of human IgG antibodies.[1] Standard NHS ester chemistry typically results in a heterogeneous mixture of conjugates due to the abundance of lysine residues on both the heavy and light chains.[1] The simple substitution of an NHS ester with a PFP ester has been shown to dramatically increase the light-chain specificity of antibody-fluorophore conjugates (AFCs).[1] This enhanced selectivity leads to more homogeneous products with improved properties, such as reduced aggregation and increased brightness.[1]
Quantitative Performance Comparison
The following tables summarize available quantitative data to compare the performance of PFP and NHS esters.
Table 1: Comparative Hydrolytic Stability of Active Esters
| Active Ester | pH | Temperature | Half-life (t½) | Reference(s) |
| NHS Ester | 7.0 | Room Temp. | ~7 hours | [7] |
| NHS Ester | 8.0 | Room Temp. | 210 minutes | [8] |
| NHS Ester | 8.5 | Room Temp. | 180 minutes | [8] |
| NHS Ester | 9.0 | Room Temp. | Minutes | [7] |
| PFP Ester | - | - | Generally more stable in aqueous buffers than NHS esters. | [3][4][5][9] |
Note: Direct side-by-side half-life data for PFP esters under identical aqueous conditions is not extensively published in a single study. However, multiple sources confirm their enhanced stability relative to NHS esters.
Table 2: Comparative Reactivity in Aminolysis
| Active Ester Platform | Amine Substrate | Pseudo-first-order Rate Constant (k) | Reference |
| Poly(pentafluorophenyl acrylate) | 1-Aminomethylpyrene | 2.46 x 10⁻¹ s⁻¹ | [3] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-Aminomethylpyrene | 3.49 x 10⁻³ s⁻¹ | [3] |
Table 3: Selectivity in Antibody Labeling (Panitumumab)
| Active Ester | Light Chain : Heavy Chain Ratio (LC:HC) | Comments | Reference |
| PFP Ester | >10 | Demonstrates high preference for light-chain labeling. | [1] |
| NHS Ester | 0.1 | Shows strong preference for heavy-chain labeling. | [1] |
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams outline the chemical reactions and experimental workflows.
Caption: Amine acylation reaction with PFP and NHS esters.
Caption: General experimental workflow for bioconjugation.
Caption: Logical advantages of PFP esters in bioconjugation.
Experimental Protocols
To facilitate a direct comparison of the performance of PFP and NHS esters, the following experimental protocols are provided.
Protocol 1: Comparative Analysis of Active Ester Hydrolysis Rate via HPLC[3]
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP and NHS esters.
Materials:
-
PFP ester and NHS ester of the same carboxylic acid
-
Anhydrous DMSO or DMF
-
Reaction Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a 100 mM stock solution of each active ester in anhydrous DMSO or DMF.
-
Initiate the hydrolysis reaction by adding a small aliquot of the ester stock solution to the reaction buffer at a known concentration (e.g., 1 mM) and temperature (e.g., 25°C).
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by reverse-phase HPLC to quantify the remaining active ester.
-
Calculate the percentage of remaining active ester at each time point.
-
Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant and the half-life (t½ = 0.693/k) of each ester.
Protocol 2: Comparative Antibody Labeling for Selectivity Analysis[1]
This protocol details a method to compare the labeling selectivity of PFP and NHS esters on a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Panitumumab) at ~7 µM in PBS.
-
PFP ester and NHS ester of a fluorescent dye (e.g., diSulfo-FNIR).
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: PBS or HEPES.
-
Reducing agent for SDS-PAGE (e.g., DTT).
-
SDS-PAGE and fluorescence imaging system.
Procedure:
-
Prepare stock solutions of the PFP-dye and NHS-dye in anhydrous DMSO.
-
For each ester, set up a labeling reaction by adding a 10-fold molar excess of the dye-ester to the antibody solution.
-
Incubate the reactions at 4°C for 18 hours.
-
Purify the antibody-fluorophore conjugates (AFCs) using a desalting column to remove unreacted dye.
-
Determine the Degree of Labeling (DOL) for each conjugate using UV-Vis spectrophotometry.
-
To analyze selectivity, treat a sample of each AFC with a reducing agent to separate the heavy and light chains.
-
Run the reduced samples on an SDS-PAGE gel.
-
Image the gel using a fluorescence imager to visualize the labeled heavy and light chain bands.
-
Quantify the fluorescence intensity of the bands corresponding to the light and heavy chains to determine the LC:HC labeling ratio.
Conclusion
The evidence strongly supports the advantages of pentafluorophenyl esters over N-hydroxysuccinimide esters for many bioconjugation applications.[3] Their enhanced resistance to hydrolysis leads to more efficient and reproducible reactions, while their high reactivity ensures effective conjugation.[3][5] Furthermore, the unique ability of PFP esters to confer site-selectivity in antibody labeling opens new avenues for creating homogeneous and highly functional antibody conjugates.[1] For researchers seeking to optimize their bioconjugation strategies, PFP esters represent a powerful and reliable alternative to traditional NHS chemistry.
References
- 1. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. precisepeg.com [precisepeg.com]
A Comparative Guide to Amine-to-Amine Crosslinking: Alternatives to Bis-PEG5-PFP Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate crosslinking reagent is paramount to achieving stable and functional protein conjugates. Bis-PEG5-PFP ester is a popular choice for amine-to-amine crosslinking, valued for its PEGylated spacer that enhances solubility. However, a diverse landscape of alternative reagents exists, each with unique characteristics that may be better suited for specific applications. This guide provides an objective comparison of common alternatives to this compound, supported by experimental data and detailed protocols to inform your selection process.
Executive Summary of Amine-to-Amine Crosslinker Alternatives
This guide evaluates several classes of homobifunctional crosslinkers that, like this compound, target primary amines. These alternatives are categorized by their reactive groups and spacer arm characteristics, offering a range of options in terms of reactivity, solubility, cleavability, and spacer length.
| Crosslinker Class | Examples | Reactive Group | Key Features |
| N-hydroxysuccinimide (NHS) Esters | DSS, BS3 | Succinimidyl Ester | Well-established, highly reactive, available in water-soluble (BS3) and insoluble (DSS) forms. |
| Aldehydes | Glutaraldehyde | Aldehyde | Aggressive crosslinker, forms stable linkages, but can be less specific and prone to polymerization. |
| Zero-Length Crosslinkers | EDC, CDI | Carbodiimide, Imidazole Carbamate (B1207046) | Form direct amide or urea (B33335) bonds without an intervening spacer arm, ideal for mimicking natural peptide bonds. |
Quantitative Comparison of Crosslinker Performance
The choice of crosslinker can significantly impact the yield, stability, and homogeneity of the final conjugate. The following tables summarize key performance indicators for various amine-to-amine crosslinkers.
Table 1: General Properties and Reactivity
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Solubility | Optimal pH | Key Advantages | Key Disadvantages |
| This compound | Pentafluorophenyl Ester | ~28.5 | Water Soluble | 7.5 - 9.0 | PEG spacer enhances solubility and reduces immunogenicity; PFP esters are more resistant to hydrolysis than NHS esters. | Higher cost; potentially lower reactivity than NHS esters. |
| DSS (Disuccinimidyl suberate) | N-hydroxysuccinimide Ester | 11.4 | Water Insoluble (dissolve in organic solvent) | 7.0 - 9.0 | High reactivity, membrane permeable for intracellular crosslinking. | Hydrolytically unstable in aqueous solutions; can cause protein precipitation. |
| BS3 (Bis(sulfosuccinimidyl) suberate) | N-hydroxysuccinimide Ester | 11.4 | Water Soluble | 7.0 - 9.0 | High reactivity, water-soluble for cell surface crosslinking, less likely to cause aggregation than DSS.[1] | Hydrolytically unstable in aqueous solutions. |
| Glutaraldehyde | Aldehyde | 7.5 | Water Soluble | 7.0 - 10.0 | Forms highly stable crosslinks, effective for fixing tissues and cells. | Can polymerize in solution, less specific, may lead to heterogeneous products.[2][3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carbodiimide | 0 | Water Soluble | 4.5 - 6.0 (activation), 7.2 - 8.5 (coupling) | "Zero-length" crosslinker, forms a native amide bond. | Requires a two-step reaction with NHS/Sulfo-NHS for stable intermediates; can modify carboxyl groups.[4][5] |
| CDI (1,1'-Carbonyldiimidazole) | Imidazole Carbamate | ~2.6 | Water Insoluble (requires organic solvent) | 7.2 - 8.0 | "Zero-length" crosslinker, forms stable urea or carbamate linkages.[6] | Less commonly used than EDC, requires anhydrous conditions for activation. |
Table 2: Comparative Performance Metrics (Qualitative)
| Performance Metric | PFP Esters | NHS Esters (DSS/BS3) | Glutaraldehyde | Zero-Length (EDC/CDI) |
| Crosslinking Efficiency | High | Very High | High | Moderate to High |
| Reaction Speed | Fast | Very Fast | Fast | Moderate |
| Stability of Resulting Linkage | Very High (Amide bond) | Very High (Amide bond) | Very High (Complex linkages) | Very High (Amide/Urea bond) |
| Specificity for Primary Amines | High | High | Moderate (can react with other nucleophiles) | High (EDC requires carboxyl activation) |
| Tendency for Aggregation | Low (with PEG spacer) | Moderate (DSS) to Low (BS3) | High | Low |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible bioconjugation. Below are generalized protocols for key experiments to compare the performance of different amine-to-amine crosslinkers.
Protocol 1: Comparative Crosslinking Efficiency Assay using SDS-PAGE
This protocol allows for the visual comparison of crosslinking efficiency by observing the formation of higher molecular weight species on an SDS-PAGE gel.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) at 1 mg/mL in a non-amine-containing buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Crosslinker stock solutions (e.g., 10 mM of this compound, DSS, BS3 in appropriate solvent).
-
Glutaraldehyde solution (e.g., 25% aqueous solution).
-
EDC and Sulfo-NHS.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).
-
SDS-PAGE gels, running buffer, and loading dye.
-
Coomassie Brilliant Blue or silver stain.
Procedure:
-
Reaction Setup: In separate microcentrifuge tubes, add a fixed amount of the protein solution.
-
Crosslinker Addition: Add varying molar excess (e.g., 20x, 50x, 100x) of each crosslinker to the respective tubes. For EDC, add EDC and Sulfo-NHS in a 1:2 molar ratio to the protein.
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes.
-
Quenching: Stop the reactions by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Sample Preparation for SDS-PAGE: Mix an aliquot of each reaction with SDS-PAGE loading dye.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to standard procedures.[7]
-
Visualization: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analysis: Compare the intensity of the monomer band with the appearance of higher molecular weight bands corresponding to crosslinked dimers, trimers, and larger oligomers. A decrease in the monomer band intensity and an increase in the intensity of higher molecular weight bands indicate higher crosslinking efficiency.[8]
Protocol 2: Analysis of Crosslinked Peptides by Mass Spectrometry
This protocol outlines a general workflow for identifying crosslinked peptides using mass spectrometry, which can provide insights into the sites of crosslinking and the overall efficiency of the reaction.
Materials:
-
Crosslinked protein sample from Protocol 1.
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Trypsin (mass spectrometry grade).
-
Formic acid and acetonitrile (B52724) for LC-MS/MS.
-
C18 desalting columns.
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample with DTT and alkylate the resulting free thiols with IAA.
-
Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C.
-
Desalting: Desalt the peptide mixture using C18 columns.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10]
-
Data Analysis: Use specialized software (e.g., pLink, MeroX, XlinkX) to identify the crosslinked peptides from the MS/MS data. The number and intensity of identified crosslinked peptides can be used as a measure of crosslinking efficiency.[11]
Visualizing Experimental Workflows and Signaling Pathways
Graphviz diagrams can effectively illustrate complex experimental workflows and biological pathways where crosslinkers are applied.
Experimental Workflow for Comparing Crosslinkers
Application in Signaling Pathway Analysis: GPCR Dimerization
Amine-reactive crosslinkers are valuable tools for studying protein-protein interactions within signaling pathways. For instance, they can be used to investigate the dimerization of G-protein coupled receptors (GPCRs), a phenomenon crucial for their function.[7][12][13][14]
Elucidating the PI3K/Akt Signaling Pathway
Crosslinking combined with mass spectrometry can help map the protein-protein interactions within complex signaling cascades like the PI3K/Akt pathway, which is central to cell growth and survival.[6][15]
Conclusion
While this compound is a valuable tool for amine-to-amine crosslinking, a thorough understanding of the available alternatives is essential for optimizing bioconjugation strategies. NHS esters like DSS and BS3 offer high reactivity and are well-established, with the choice between them depending on solubility requirements. Glutaraldehyde provides a robust crosslinking option, particularly for fixation, but with a trade-off in specificity. Zero-length crosslinkers such as EDC and CDI are ideal for creating native-like amide bonds without a spacer. The selection of the most appropriate crosslinker will ultimately depend on the specific application, the properties of the proteins involved, and the desired characteristics of the final conjugate. Careful consideration of the factors outlined in this guide, along with empirical testing, will enable researchers to make informed decisions and achieve successful crosslinking outcomes.
References
- 1. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Network centric identification of PI3K/Akt hub proteins as key oncogenic drivers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Probing GPCR Dimerization Using Peptides [frontiersin.org]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A General Method for Targeted Quantitative Cross-Linking Mass Spectrometry | PLOS One [journals.plos.org]
- 11. Influence of PEGylation on the strength of protein surface salt bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Probing GPCR Dimerization Using Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dimerization in aminergic G-protein-coupled receptors: application of a hidden-site class model of evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How and why do GPCRs dimerize? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to SDS-PAGE and Western Blot Analysis of Crosslinked Protein Complexes
For researchers, scientists, and drug development professionals, understanding protein-protein interactions is paramount. Chemical crosslinking, coupled with SDS-PAGE and Western blot analysis, offers a powerful methodology to capture and characterize these interactions. This guide provides a comparative overview of common crosslinking strategies, detailed experimental protocols, and a discussion of alternative analytical techniques.
Comparing Crosslinking Reagents: Choosing the Right Tool for the Job
The success of a crosslinking experiment hinges on the selection of an appropriate reagent. Crosslinkers are molecules with two or more reactive ends that form covalent bonds with specific functional groups on proteins. The choice of crosslinker depends on several factors, including the target functional groups, the desired spacer arm length, and whether the crosslinking needs to be reversible.
| Crosslinker Type | Target Functional Group | Spacer Arm Length | Cleavable? | Membrane Permeable? | Key Advantages | Common Applications |
| Formaldehyde (B43269) | Primary amines (Lys, Arg, His), amides, thiols | ~2.3-2.7 Å | No (Reversible by heat) | Yes | Excellent for in vivo crosslinking due to high cell permeability and broad reactivity. Captures very close interactions. | In vivo mapping of protein-protein and protein-DNA interactions. |
| Disuccinimidyl suberate (B1241622) (DSS) | Primary amines (Lys) | 11.4 Å | No | Yes | Homobifunctional, good for intracellular and intramembrane crosslinking. | General protein-protein interaction studies, both in vitro and in vivo. |
| Bis(sulfosuccinimidyl) suberate (BS3) | Primary amines (Lys) | 11.4 Å | No | No | Water-soluble version of DSS, ideal for cell-surface crosslinking as it cannot permeate the cell membrane. | Studying interactions of cell-surface receptors. |
| Dithiobis(succinimidyl propionate) (DSP) | Primary amines (Lys) | 12.0 Å | Yes (by reducing agents) | Yes | Cleavable disulfide bond allows for easier identification of interacting partners by mass spectrometry. | Pull-down assays followed by mass spectrometry, reversible crosslinking studies. |
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible results. Below are step-by-step guides for common in vivo and in vitro crosslinking procedures followed by SDS-PAGE and Western blot analysis.
In Vivo Crosslinking with Formaldehyde
This protocol is designed for capturing protein interactions within living cells.
-
Cell Culture and Treatment: Grow cells to the desired confluency (typically 70-80%). If studying the effect of a specific treatment (e.g., ligand stimulation), treat the cells accordingly.
-
Crosslinking:
-
Quenching:
-
To stop the crosslinking reaction, add glycine (B1666218) to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature with gentle rocking.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells into a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Sample Preparation for SDS-PAGE:
-
Determine the protein concentration of the supernatant.
-
Mix the desired amount of protein with Laemmli sample buffer.
-
Crucially, to reverse the formaldehyde crosslinks for analysis of individual proteins, heat the samples at 95-100°C for 15-30 minutes. To analyze the crosslinked complexes, a lower heat treatment (e.g., 65°C for 10 minutes) is often used to preserve the crosslinks.[3]
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with primary and secondary antibodies as per standard Western blotting protocols.
-
In Vitro Crosslinking with DSS
This protocol is suitable for studying interactions between purified proteins or in cell lysates.
-
Protein Preparation:
-
Prepare the protein sample in a non-amine-containing buffer (e.g., PBS, HEPES) at a pH of 7-9.[4]
-
The protein concentration will influence the molar excess of the crosslinker needed.
-
-
DSS Preparation:
-
Crosslinking Reaction:
-
Quenching:
-
Sample Preparation for SDS-PAGE:
-
Add Laemmli sample buffer to the crosslinked protein mixture.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Proceed with electrophoresis and immunoblotting as described in the in vivo protocol.
-
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental procedures and biological pathways.
Caption: General workflow for crosslinking and Western blot analysis.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in many cancers.[7][8] Crosslinking can be used to study the dimerization of EGFR and its interaction with downstream signaling molecules.
Caption: Simplified EGFR signaling pathway leading to downstream activation.
mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2.[1] Crosslinking can help elucidate the components and interactions within these complexes.
Caption: Overview of the mTOR signaling pathway highlighting mTORC1 and mTORC2.
Alternative Analytical Techniques
While Western blotting is a widely used technique for analyzing crosslinked protein complexes, other methods can provide complementary or more detailed information.
| Technique | Principle | Advantages | Disadvantages |
| Western Blot | Immunoassay to detect specific proteins separated by size. | Relatively inexpensive and accessible. Can confirm the presence and size of crosslinked complexes. | Low throughput. Can be semi-quantitative. Relies on antibody availability and specificity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Can identify unknown interaction partners. Provides precise information on crosslinked residues. Highly sensitive.[9][10] | High instrument cost and complexity. Data analysis can be challenging.[11][12] |
| Capillary Electrophoresis (CE) Western Blot | Proteins are separated in a capillary and then immunodetected. | Faster analysis time and higher sensitivity compared to traditional Western blot. Requires smaller sample volumes.[4] Automatable.[13] | Specialized equipment required. May not be as widely available as standard Western blot apparatus. |
References
- 1. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of Formaldehyde Cross-Linking for Protein Interaction Analysis of Non-Tagged Integrin β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blotting using Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mTORC2 - Wikipedia [en.wikipedia.org]
- 7. Protein cross-linking capillary electrophoresis at increased throughput for a range of protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. Comparison of Conventional Western Blot Analysis with a Fully Automated Capillary Electrophoresis Sy [biolaunching.com]
Choosing the Right Tool: A Comparative Guide to Validating Conjugation Efficiency with HPLC and Spectroscopy
For researchers, scientists, and drug development professionals, the successful conjugation of molecules—such as in the creation of antibody-drug conjugates (ADCs)—is a critical step. Validating the efficiency of this process is paramount to ensure the safety, potency, and consistency of the final product. The drug-to-antibody ratio (DAR) is a key quality attribute that requires precise measurement.[1][2] High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectroscopy are two of the most common analytical techniques employed for this purpose.
This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to help you make an informed decision for your bioconjugation validation needs.
At a Glance: HPLC vs. Spectroscopy
| Feature | UV-Vis Spectroscopy | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures absorbance at different wavelengths for the protein and the conjugated molecule to determine an average degree of labeling.[3] | Physically separates molecules based on properties like hydrophobicity, allowing for the quantification of different conjugated species.[3] |
| Primary Output | Average Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL).[3] | Distribution of species (e.g., DAR 0, 2, 4, etc.), average DAR, and detection of impurities.[4][5] |
| Resolution | None. Provides a bulk measurement of the entire sample. | High. Can resolve different drug-loaded species and isomers.[3][4] |
| Sensitivity | Lower. Can be affected by interfering substances.[3] | High. Capable of detecting low-level impurities and variants.[3][6] |
| Speed | Rapid (minutes per sample).[3] | Slower (typically 15-60 minutes per sample). |
| Complexity | Simple, with readily available equipment.[3] | More complex, requiring specialized equipment and expertise. |
| Best Use Case | Quick, initial screening of conjugation reactions.[3] | In-depth characterization, quality control, and regulatory filings.[7] |
Understanding the Methodologies
The choice between spectroscopy and HPLC often depends on the stage of development and the level of detail required.
UV-Vis Spectroscopy: The Rapid Screening Tool
UV-Vis spectroscopy is a straightforward and rapid method for estimating the average number of molecules conjugated to a protein.[3] The principle relies on the Beer-Lambert law and the fact that the protein (e.g., an antibody) and the conjugated payload (e.g., a drug with a chromophore) have distinct maximum absorbance wavelengths (λmax).[8] Typically, protein concentration is measured at 280 nm, while the payload is measured at its specific λmax. By measuring the absorbance of the conjugate at these two wavelengths, the average DAR can be calculated, provided the extinction coefficients of both the protein and the payload are known.[3]
However, this method has limitations. It assumes that the conjugation process does not alter the extinction coefficients of either component, which is not always the case.[3] Furthermore, it provides only an average value and gives no insight into the distribution of different species (e.g., unconjugated antibody, and antibodies with 2, 4, or 8 drugs attached).[4] Any impurities that absorb at the measured wavelengths can also lead to inaccurate results.[3]
HPLC: The Gold Standard for Detailed Characterization
High-Performance Liquid Chromatography (HPLC) offers a more powerful and detailed analysis by physically separating the components of a mixture.[9][10] For bioconjugate analysis, two techniques are particularly common:
-
Reversed-Phase HPLC (RP-HPLC): This technique separates molecules based on their hydrophobicity.[3] Since the addition of a (typically hydrophobic) drug increases the overall hydrophobicity of the antibody, RP-HPLC can be used to separate the different drug-loaded species.[5] To achieve better resolution, the antibody-drug conjugate is often reduced to separate the light and heavy chains, which can then be analyzed to determine the drug distribution.[4]
-
Hydrophobic Interaction Chromatography (HIC): HIC also separates based on hydrophobicity but uses milder, non-denaturing conditions.[5][11] This allows for the analysis of the intact ADC, separating species with different DARs. With each added drug molecule, the retention time on the HIC column increases, enabling quantification of each species and the calculation of an average DAR.[5]
HPLC methods provide a wealth of information, including the distribution of different drug-loaded species, the presence of unconjugated antibody, and the detection of fragments or aggregates.[5][7] This level of detail is often required for product characterization and regulatory submissions.
Experimental Workflows and Protocols
To effectively validate conjugation efficiency, a clear and robust workflow is essential. The diagram below illustrates a typical process from conjugation to analysis.
Experimental Protocol 1: DAR Calculation via UV-Vis Spectroscopy
This protocol provides a general method for determining the average DAR of an antibody-drug conjugate.
1. Materials:
-
Purified antibody-drug conjugate (ADC) sample
-
Conjugation or formulation buffer (for use as a blank)
-
UV-transparent cuvettes
-
Dual-beam spectrophotometer
2. Instrument Setup:
-
Set the spectrophotometer to measure absorbance at 280 nm (for the antibody) and the λmax of the conjugated drug (e.g., 350 nm).
-
Use the formulation buffer to zero the instrument (blank).
3. Sample Measurement:
-
Dilute the purified ADC sample with buffer to a concentration that results in an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measure the absorbance of the diluted sample at 280 nm (A280) and at the drug's λmax (A_drug).
4. Calculation:
-
First, calculate the concentration of the drug and the antibody. A correction factor is needed at 280 nm to account for the drug's absorbance at that wavelength.
-
Drug Concentration (M) = A_drug / ε_drug
-
Where ε_drug is the molar extinction coefficient of the drug at its λmax.
-
-
Corrected A280 = A280_measured - (A_drug * CF)
-
Where CF (Correction Factor) = (ε_drug at 280 nm) / (ε_drug at λmax).
-
-
Antibody Concentration (M) = Corrected A280 / ε_Ab
-
Where ε_Ab is the molar extinction coefficient of the antibody at 280 nm.
-
-
-
Finally, calculate the average DAR:
-
DAR = Drug Concentration / Antibody Concentration
-
Experimental Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
This protocol describes a method for analyzing an intact ADC to determine the distribution of species.
1. Materials & Equipment:
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Butyl, Polyamide)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
Purified ADC sample
2. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10-50 µg of ADC
-
Gradient:
-
0-5 min: 0% B (equilibration)
-
5-35 min: Linear gradient from 0% to 100% B
-
35-40 min: 100% B (column wash)
-
40-45 min: 0% B (re-equilibration)
-
3. Data Analysis:
-
Integrate the area of each peak in the chromatogram. Each peak corresponds to a different DAR species (e.g., DAR0, DAR2, DAR4).
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ [(% Area of Peak_i * DAR_i)] / 100
-
Where i represents each species (e.g., DAR0, DAR2, etc.).
-
-
Logical Framework for Method Selection
Choosing the appropriate analytical method is crucial for efficient and accurate characterization. The following diagram outlines a decision-making process based on the experimental goals.
Conclusion
Both UV-Vis spectroscopy and HPLC are valuable tools for validating bioconjugation efficiency, but they serve different purposes. UV-Vis spectroscopy is an indispensable technique for rapid, high-throughput screening during early-stage development, offering speed and simplicity.[3] However, for comprehensive characterization, process validation, and quality control, the high resolution and detailed quantitative data provided by HPLC methods like HIC and RP-HPLC are essential.[4][5] By understanding the strengths and limitations of each technique, researchers can implement a phase-appropriate analytical strategy that ensures the development of well-characterized and consistent bioconjugates.
References
- 1. Analyzing protein conjugation reactions for antibody‐drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The comparison of HPLC and spectrophotometric method for cholesterol determination | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 7. GoToStage.com [gotostage.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. hplc.eu [hplc.eu]
- 10. phmethods.net [phmethods.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Preserving Protein Potency: A Guide to Functional Assays for PFP Ester Conjugates
For researchers, scientists, and drug development professionals, the conjugation of molecules to proteins is a cornerstone of therapeutic and diagnostic innovation. The method of conjugation is critical, as it must not compromise the protein's inherent biological activity. Pentafluorophenyl (PFP) ester conjugation has emerged as a robust method for creating stable bioconjugates. This guide provides an objective comparison of functional assays to confirm protein activity after PFP ester conjugation, supported by experimental data and detailed protocols, offering insights into its performance against other common conjugation chemistries.
The PFP Ester Advantage in Bioconjugation
PFP esters are amine-reactive chemical groups used to create stable amide bonds with primary amines on proteins, such as the side chain of lysine (B10760008) residues. Compared to the more conventional N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, reducing hydrolysis and leading to more efficient and consistent conjugation outcomes.[1][2] This increased stability provides a wider window for the conjugation reaction and can lead to more homogenous products. Furthermore, studies have shown that PFP esters can offer preferential labeling of specific lysine residues on antibodies, resulting in bioconjugates with improved properties such as enhanced brightness and better in vivo tumor targeting.[3]
I. Enzymatic Activity Assays: A Case Study with Lysozyme (B549824)
Confirming that an enzyme retains its catalytic activity after conjugation is paramount. Lysozyme, a well-characterized enzyme that degrades bacterial cell walls, serves as an excellent model protein for these assessments.
Comparison of Lysozyme Activity After Conjugation
While direct head-to-head studies comparing the enzymatic activity of lysozyme conjugated via PFP esters versus other methods like maleimide (B117702) chemistry are not extensively available in the reviewed literature, studies on polymer-PFP ester conjugates of lysozyme consistently report high retention of enzymatic activity. For instance, lysozyme conjugated to phosphorylcholine (B1220837) polymers via PFP esters has been shown to retain approximately 80% or more of its native enzymatic activity.
To provide a framework for comparison, this guide presents a standardized protocol for a lysozyme activity assay. Researchers can use this protocol to generate comparative data for lysozyme conjugated with PFP esters against other methods.
Experimental Protocol: Lysozyme Activity Assay (Turbidimetric)
This assay measures the decrease in turbidity of a bacterial suspension as lysozyme cleaves the peptidoglycan in the bacterial cell walls.
Materials:
-
Lysozyme (native and conjugated)
-
Micrococcus lysodeikticus lyophilized cells
-
Phosphate (B84403) buffer (66 mM, pH 6.24)
-
Spectrophotometer capable of reading at 450 nm
-
Cuvettes
Procedure:
-
Substrate Preparation: Prepare a suspension of Micrococcus lysodeikticus at a concentration of 0.25 mg/mL in phosphate buffer. The initial absorbance at 450 nm should be between 0.6 and 0.7.
-
Enzyme Preparation: Prepare solutions of native and conjugated lysozyme in phosphate buffer at a concentration that results in a linear rate of absorbance decrease.
-
Assay:
-
Add 2.5 mL of the Micrococcus lysodeikticus suspension to a cuvette and equilibrate to 25°C.
-
Add 0.1 mL of the enzyme solution to the cuvette, mix quickly, and immediately start recording the absorbance at 450 nm every 30 seconds for 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA450/min).
-
-
Data Analysis:
-
One unit of lysozyme activity is defined as a decrease in absorbance of 0.001 per minute.
-
Calculate the specific activity (Units/mg of protein) for both native and conjugated lysozyme.
-
The percentage of retained activity is calculated as: (Specific activity of conjugated lysozyme / Specific activity of native lysozyme) * 100.
-
II. Antibody Functionality Assays: Binding and Cytotoxicity
For therapeutic antibodies and antibody-drug conjugates (ADCs), retaining the ability to bind to the target antigen and, in the case of ADCs, to internalize and kill target cells, is critical. PFP ester conjugation is a valuable tool for creating these complex biomolecules.
Comparison of Antibody Conjugate Performance
Studies comparing antibody-fluorophore conjugates prepared using PFP esters versus NHS esters have shown that PFP-conjugated antibodies exhibit improved brightness and higher tumor signals in vivo.[3] This suggests that the conjugation method can significantly impact the functional properties of the final product. While direct quantitative comparisons of PFP ester-conjugated ADCs with those created using maleimide chemistry are not abundant in the literature, the following protocols for binding and cytotoxicity assays can be used to generate such comparative data.
Experimental Protocol: Cell-Based Binding Assay (Flow Cytometry)
This assay quantifies the binding of a conjugated antibody to its target antigen on the surface of cells.
Materials:
-
Target-positive and target-negative cell lines
-
PFP-conjugated antibody and a comparator (e.g., maleimide-conjugated antibody)
-
Phosphate-buffered saline (PBS) with 1% bovine serum albumin (BSA)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target-positive and target-negative cells. Resuspend the cells in PBS with 1% BSA to a concentration of 1 x 10^6 cells/mL.
-
Antibody Incubation:
-
Add varying concentrations of the conjugated antibodies to the cell suspensions.
-
Incubate on ice for 1 hour to allow for binding.
-
-
Washing: Wash the cells twice with cold PBS with 1% BSA to remove unbound antibody.
-
Flow Cytometry Analysis:
-
Resuspend the cells in PBS.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
Plot the MFI against the antibody concentration.
-
Determine the equilibrium dissociation constant (Kd) by fitting the data to a one-site binding model. A lower Kd value indicates higher binding affinity.
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill target cancer cells.
Materials:
-
Target-positive cancer cell line
-
ADC prepared with PFP ester chemistry and a comparator ADC
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target-positive cells in a 96-well plate at a density that will not reach confluency during the assay and allow them to adhere overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate for 72-96 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Plot the percentage of cell viability against the ADC concentration.
-
Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of ADC that causes a 50% reduction in cell viability. A lower IC50 value indicates higher cytotoxicity.
-
III. Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental processes and the biological context of these functional assays, the following diagrams are provided.
Experimental Workflow for ADC Functional Assessment
HER2 Signaling Pathway for Antibody-Targeted Therapy
Many therapeutic antibodies and ADCs target the HER2 receptor, which is overexpressed in certain cancers. The binding of these therapeutic agents can block downstream signaling pathways that promote cell proliferation and survival.
Conclusion
PFP ester conjugation offers a reliable and efficient method for producing protein bioconjugates with preserved functionality. The enhanced stability of PFP esters over traditional NHS esters can lead to more consistent and higher-quality products. To objectively evaluate the performance of PFP-conjugated proteins, it is essential to conduct rigorous functional assays and compare the results with those obtained from other conjugation methods. The protocols and workflows provided in this guide offer a framework for researchers to generate the critical data needed to make informed decisions in the development of novel protein-based therapeutics and diagnostics. As the field of bioconjugation continues to evolve, the adoption of robust and well-characterized methods like PFP ester chemistry will be crucial for advancing next-generation biological treatments.
References
A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional Crosslinkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of an experiment. These bifunctional reagents are essential for a myriad of applications, from elucidating protein-protein interactions to constructing potent antibody-drug conjugates (ADCs). The fundamental distinction between homobifunctional and heterobifunctional crosslinkers lies in their reactive ends, a difference that dictates their utility in specific applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal crosslinker for your research needs.
Defining the Contenders: Homobifunctional vs. Heterobifunctional Crosslinkers
Homobifunctional crosslinkers possess two identical reactive groups, enabling them to form covalent bonds with the same functional group on two different molecules or within a single molecule. This characteristic makes them suitable for applications such as inducing polymerization or studying the quaternary structure of proteins. A classic example is Disuccinimidyl suberate (B1241622) (DSS), which contains two N-hydroxysuccinimide (NHS) esters that react with primary amines.
In contrast, heterobifunctional crosslinkers feature two different reactive groups.[1] This design allows for a more controlled, sequential conjugation of two different molecules, minimizing the formation of unwanted homodimers.[2] Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a widely used heterobifunctional crosslinker with an NHS ester that reacts with amines and a maleimide (B117702) group that targets sulfhydryl groups.[3]
Performance in the Arena: Key Applications and Comparative Data
The choice between a homobifunctional and a heterobifunctional crosslinker is application-dependent. Here, we compare their performance in two critical areas: protein-protein interaction studies and antibody-drug conjugate development.
Unraveling Protein-Protein Interactions
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique to identify protein-protein interactions and gain insights into the three-dimensional structure of protein complexes.
Homobifunctional crosslinkers like DSS are often used in a one-step reaction to "freeze" protein interactions in their native state.[4] However, this approach can lead to a complex mixture of crosslinked products, including intramolecular crosslinks and aggregates, which can complicate data analysis.[5]
Heterobifunctional crosslinkers, with their two-step reaction chemistry, offer greater control. One end of the crosslinker can be reacted with the first protein, and after removing the excess crosslinker, the second protein is added to react with the other end. This sequential approach minimizes unwanted side reactions.
dot
Caption: Experimental workflows for homobifunctional and heterobifunctional crosslinking.
Engineering Antibody-Drug Conjugates (ADCs)
The linker is a critical component of an ADC, connecting the antibody to the cytotoxic payload. Its stability in circulation and ability to release the drug at the target site are paramount for therapeutic efficacy and safety.[6][7]
While both types of crosslinkers can be used, heterobifunctional linkers like SMCC are more common in ADC development due to the precise control they offer.[3] The two-step conjugation process allows for the specific attachment of the drug to the antibody, often through engineered cysteine residues, leading to a more homogeneous product with a defined drug-to-antibody ratio (DAR).
The stability of the resulting conjugate is also a key consideration. Non-cleavable linkers, such as those formed by SMCC, tend to exhibit greater stability in plasma compared to some cleavable linkers.[4][8] This increased stability can minimize premature drug release and off-target toxicity.[8]
| Linker Type | Crosslinker Example | Reaction Chemistry | Control over Conjugation | Resulting Homogeneity | Plasma Stability |
| Homobifunctional | DSS (Disuccinimidyl suberate) | One-step, reacts with primary amines | Low | Heterogeneous mixture | Generally stable |
| Heterobifunctional | SMCC | Two-step, reacts with amines and sulfhydryls | High | More homogeneous product | High |
| Heterobifunctional (Cleavable) | Valine-Citrulline-PABC | Two-step, enzyme-cleavable | High | More homogeneous product | Variable, designed to be cleaved at the target |
Table 1: Comparison of Homobifunctional and Heterobifunctional Crosslinkers in ADC Development.
In the Lab: Experimental Protocols
Protocol 1: Protein Crosslinking with a Homobifunctional Crosslinker (DSS)
This protocol provides a general procedure for crosslinking protein-protein interactions using DSS.
Materials:
-
Protein sample in a suitable buffer (e.g., PBS, pH 7.4)
-
DSS (Disuccinimidyl suberate)
-
Anhydrous DMSO
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO to a concentration of 25 mM.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 500-fold molar excess of DSS to protein).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (SMCC)
This protocol outlines the two-step process for conjugating a thiol-containing drug to an antibody using SMCC.[3][9][10][11]
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Thiol-containing drug
-
Desalting column
-
Quenching solution (e.g., N-acetylcysteine)
Procedure: Step 1: Antibody Activation
-
Prepare SMCC Solution: Dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10-20 mM.[10]
-
Activate Antibody: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.[9][12]
-
Incubate: React for 30-60 minutes at room temperature.[11]
-
Purify: Remove excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5).[11][12]
Step 2: Conjugation to Drug
-
Prepare Drug Solution: Dissolve the thiol-containing drug in a compatible solvent.
-
Conjugate: Add the drug solution to the purified, maleimide-activated antibody. The molar ratio of drug to antibody will depend on the desired DAR.
-
Incubate: React for 1-2 hours at room temperature.[11]
-
Quench: Add a quenching solution to cap any unreacted maleimide groups.
-
Purify and Characterize: Purify the ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the final product to determine the DAR and confirm its integrity.
Visualizing the Target: EGFR Signaling Pathway
Crosslinking is instrumental in studying dynamic signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). Upon ligand binding, EGFR dimerizes, leading to the activation of its intracellular kinase domain and the recruitment of various signaling proteins.[1][13][14] Crosslinking can be used to capture these transient interactions for further analysis.[15][16]
dot
Caption: Overview of the EGFR signaling pathway initiated by ligand binding and receptor dimerization.
Conclusion: Selecting the Right Tool for the Job
The choice between homobifunctional and heterobifunctional crosslinkers is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific experimental goals. Homobifunctional crosslinkers offer a straightforward, one-step approach for applications like studying protein oligomerization. However, for more complex applications requiring controlled conjugation and high product homogeneity, such as the development of antibody-drug conjugates, the two-step strategy afforded by heterobifunctional crosslinkers is often the preferred method. By carefully considering the requirements of the application and the properties of the crosslinker, researchers can enhance the precision and success of their bioconjugation experiments.
References
- 1. EGFR trafficking: effect of dimerization, dynamics, and mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. adcreview.com [adcreview.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. One moment, please... [proteochem.com]
- 11. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Epidermal Growth Factor Receptor Dimerization by BS3 Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of epidermal growth factor receptor dimerization by BS³ cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to Amide Bond Formation: The Stability and Efficacy of Bis-PEG5-PFP Ester
In the realm of bioconjugation, the formation of stable covalent linkages is paramount for the development of robust and effective diagnostics, therapeutics, and research tools. Amine-reactive crosslinkers are a cornerstone of this field, with N-hydroxysuccinimide (NHS) esters being a popular choice for their ability to react with primary amines on biomolecules. However, the hydrolytic stability of the active ester can significantly impact conjugation efficiency. This guide provides a detailed comparison of Bis-PEG5-PFP (pentafluorophenyl) ester with alternative amine-reactive crosslinkers, focusing on the stability of the active ester and the resulting amide bond.
Enhanced Stability of PFP Esters in Aqueous Media
A primary advantage of PFP esters over the more conventional NHS esters is their increased resistance to hydrolysis in aqueous solutions.[1][2][3][4] This enhanced stability allows for more efficient conjugation reactions, as the PFP ester remains active for a longer duration, leading to higher yields of the desired conjugate.[4][5] While both NHS and PFP esters react with primary amines to form a highly stable amide bond, the susceptibility of NHS esters to rapid hydrolysis, particularly at neutral to alkaline pH, is a significant drawback.[2][6]
The half-life of an NHS ester in an aqueous environment is highly pH-dependent, decreasing from hours at pH 7 to mere minutes at pH 8 and above.[2][6][7][8] In contrast, PFP esters exhibit greater stability across the optimal pH range for conjugation (typically pH 7.2-8.5), minimizing the competing hydrolysis reaction and maximizing the amidation efficiency.[3][5]
Quantitative Comparison of Active Ester Hydrolysis
While specific kinetic data for the hydrolysis of Bis-PEG5-PFP ester is not extensively published, comparative studies of PFP and NHS esters on self-assembled monolayers (SAMs) provide valuable insights into their relative stabilities. One study demonstrated that tetrafluorophenyl (TFP) esters, which are structurally similar to PFP esters, have a significantly longer half-life than NHS esters, especially at elevated pH.
| pH | Half-life of NHS Ester on SAM | Half-life of TFP Ester on SAM |
| 7.0 | ~10.5 hours | ~16.5 hours |
| 8.0 | ~4.5 hours | ~10 hours |
| 10.0 | ~39 minutes | ~6.5 hours |
| (Data adapted from a study on TFP and NHS ester-functionalized self-assembled monolayers.)[9] |
Another study on porphyrin-NHS esters in solution reported the following hydrolysis half-lives:[10][11]
| pH | Half-life of Porphyrin-NHS Ester 1 | Half-life of Porphyrin-NHS Ester 2 |
| 8.0 | 210 minutes | 190 minutes |
| 8.5 | 180 minutes | 130 minutes |
| 9.0 | 125 minutes | 110 minutes |
These data underscore the inherent instability of NHS esters in aqueous buffers commonly used for bioconjugation. The superior hydrolytic stability of PFP esters makes this compound a more robust and efficient choice for forming stable amide bonds.
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol outlines a general method for the conjugation of a protein with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at pH 7.2-8.0.
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines like Tris or glycine.
-
PFP Ester Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved PFP ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching: Quench the reaction by adding the quenching buffer to a final concentration of 10-50 mM to consume any unreacted PFP ester. Incubate for 30 minutes.
-
Purification: Remove excess reagent and byproducts by desalting or dialysis.
-
Analysis: Analyze the conjugate using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
Protocol 2: Comparative Hydrolysis Rate Analysis of Active Esters
This protocol provides a method to compare the hydrolytic stability of this compound and a corresponding Bis-PEG5-NHS ester.
Materials:
-
This compound and Bis-PEG5-NHS ester.
-
Anhydrous DMSO or DMF.
-
Aqueous buffers at various pH values (e.g., PBS at pH 7.4 and sodium bicarbonate at pH 8.5).
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system.
Procedure:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of both the PFP ester and the NHS ester in anhydrous DMSO.
-
Initiation of Hydrolysis: Add a small volume of the stock solution to the pre-warmed aqueous buffer at a defined temperature (e.g., 25°C) to achieve a final concentration of 1 mM.
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by adding an equal volume of a low pH mobile phase (e.g., 0.1% trifluoroacetic acid in acetonitrile) to prevent further degradation.
-
HPLC Analysis: Analyze the quenched samples by RP-HPLC, monitoring the disappearance of the peak corresponding to the active ester.
-
Data Analysis: Plot the natural logarithm of the remaining active ester concentration versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k'). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2)/k'.
Visualizing the Workflow
The following diagrams illustrate the key steps and logical flow of a typical bioconjugation experiment and the hydrolysis pathway of active esters.
Caption: A comparative workflow for bioconjugation using PFP vs. NHS esters.
Caption: The competition between aminolysis and hydrolysis for active esters.
References
- 1. broadpharm.com [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Bis-PEG5-PFP Ester
This guide provides crucial safety, handling, and disposal information for Bis-PEG5-PFP ester, a homobifunctional crosslinker used in bioconjugation. Adherence to these procedures is vital for ensuring laboratory safety and experimental success.
Hazard Identification and Safety Summary
This compound requires careful handling due to its chemical properties. The primary hazards are summarized below.
| Hazard Class | GHS Classification | Precautionary Statement |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[1]
-
After Skin Contact: Wash skin thoroughly after handling.[1]
-
General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to minimize exposure risk when handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect before use and change immediately upon contact with the reagent.[2][3] |
| Eye/Face Protection | Safety glasses with side shields or goggles | Must meet ANSI Z.87.1 standards. A face shield is required if there is a splash hazard.[2][3] |
| Skin and Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to cover as much skin as possible.[2] |
| Respiratory Protection | Not typically required | Use only in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[4] |
Operational Plan: Handling and Experimental Protocol
Storage and Stability:
-
The reagent is moisture-sensitive.[5][6][8] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[5][8]
-
PFP esters are susceptible to hydrolysis. Do not prepare stock solutions for storage.[5][6][8] Dissolve the reagent immediately before use and discard any unused solution.[5][6][8]
Experimental Protocol: General Conjugation to a Protein
This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). PFP esters react with primary and secondary amines to form stable amide bonds and are less prone to hydrolysis than NHS esters.[5][9][10]
Required Materials:
-
This compound
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2–8.5).[6][10] Avoid buffers containing primary amines like Tris or glycine.[5]
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[5][6][7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[6]
-
Purification column (e.g., size-exclusion chromatography/desalting column).[5][8]
Procedure:
-
Prepare Protein Solution:
-
Prepare this compound Solution:
-
Conjugation Reaction:
-
Slowly add the dissolved this compound solution to the protein solution while stirring.[10] A typical starting molar ratio is 2:1 to 10:1 of PFP ester to the protein, but this should be optimized for the specific application.
-
Incubate the reaction. Common conditions are 1-4 hours at room temperature or overnight at 4°C for sensitive molecules.[10] Another option is incubating on ice for two hours or at 37°C for 30 minutes.[5][8]
-
-
Quench the Reaction (Optional):
-
If necessary to stop the reaction or remove excess PFP ester, add a quenching buffer such as Tris-HCl to a final concentration of 20-50 mM and incubate for 30 minutes.[10]
-
-
Purify the Conjugate:
-
Storage of Conjugate:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure compliance with regulations.
| Waste Type | Disposal Procedure |
| Unused Reagent | Dispose of contents and container to an approved waste disposal plant.[1] Do not allow the product to enter drains. |
| Contaminated Labware | Collect spillage.[1] All disposable labware (e.g., pipette tips, tubes) that has come into contact with the reagent should be collected in a designated, sealed hazardous waste container. |
| Aqueous Waste | Due to its high aquatic toxicity, aqueous waste from the reaction and purification steps should be collected as hazardous chemical waste.[1] |
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and use of this compound in a typical conjugation experiment.
Caption: Workflow for handling and conjugating this compound.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. hazmatschool.com [hazmatschool.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound, 1334177-78-4 | BroadPharm [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 10. precisepeg.com [precisepeg.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
